BL-1020 mesylate
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C26H37ClN4O5S2 |
|---|---|
分子量 |
585.2 g/mol |
IUPAC名 |
2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethyl 4-aminobutanoate;methanesulfonic acid |
InChI |
InChI=1S/C25H33ClN4O2S.CH4O3S/c26-20-8-9-24-22(19-20)30(21-5-1-2-6-23(21)33-24)12-4-11-28-13-15-29(16-14-28)17-18-32-25(31)7-3-10-27;1-5(2,3)4/h1-2,5-6,8-9,19H,3-4,7,10-18,27H2;1H3,(H,2,3,4) |
InChIキー |
LOSZUFJASRVQGR-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)O.C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCOC(=O)CCCN |
製品の起源 |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of BL-1020 Mesylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
BL-1020 (perphenazine 4-aminobutanoate) is an investigational antipsychotic agent designed for the treatment of schizophrenia. It is a novel chemical entity that covalently links perphenazine, a potent dopamine D2 receptor antagonist, with gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. This unique structure underpins its dual mechanism of action, aiming to address both the positive and cognitive symptoms of schizophrenia while potentially offering a more favorable side-effect profile compared to existing antipsychotics. This technical guide provides a comprehensive overview of the core mechanism of action of BL-1020 mesylate, supported by quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.
Core Mechanism of Action
BL-1020 is designed as a pro-drug that, after oral administration, is intended to cross the blood-brain barrier and subsequently be hydrolyzed to yield two active moieties: perphenazine and GABA.[1] This dual action is hypothesized to synergistically target the key neurotransmitter systems implicated in the pathophysiology of schizophrenia: the dopaminergic and GABAergic systems.
-
Dopamine D2 Receptor Antagonism: The perphenazine component of BL-1020 acts as a potent antagonist at dopamine D2 receptors.[2] Hyperactivity of the mesolimbic dopamine pathway is strongly associated with the positive symptoms of schizophrenia, such as hallucinations and delusions. By blocking D2 receptors, perphenazine modulates this hyperactivity, a well-established mechanism for antipsychotic efficacy.
-
GABA-A Receptor Agonism: The GABA moiety is intended to enhance inhibitory neurotransmission by acting as an agonist at GABA-A receptors.[1] Deficits in GABAergic function have been implicated in the cognitive impairments and negative symptoms of schizophrenia. By augmenting GABAergic signaling, BL-1020 aims to ameliorate these challenging aspects of the disorder, a feature that distinguishes it from many conventional and atypical antipsychotics.[1]
Quantitative Pharmacological Data
The binding affinity and functional potency of BL-1020 and its active metabolite, perphenazine, have been characterized in various preclinical studies. The following tables summarize the key quantitative data available.
| Receptor Subtype | Ligand | K_i_ (nM) | Reference |
| Dopamine D | BL-1020 | 0.066 | [2] |
| Dopamine D | BL-1020 | 0.062 | |
| Serotonin 5-HT | BL-1020 | 0.21 |
Table 1: In Vitro Receptor Binding Affinities of BL-1020.
| Study | Treatment Group | Mean Change from Baseline in PANSS Total Score | p-value vs. Placebo | Reference |
| Phase IIb (NCT00567710) | BL-1020 (20-30 mg/day) | -18.9 | 0.02 | |
| Risperidone (2-8 mg/day) | -19.7 | Not Reported | ||
| Placebo | -12.5 | - |
Table 2: Efficacy of BL-1020 in a 6-Week, Randomized, Double-Blind, Placebo-Controlled Phase IIb Study in Patients with Schizophrenia.
| Study | Treatment Group | Improvement in BACS Composite Score (Effect Size) | p-value vs. Placebo | p-value vs. Risperidone | Reference |
| Phase IIb (NCT00567710) | BL-1020 (20-30 mg/day) | 0.50 | 0.009 | 0.019 |
Table 3: Pro-cognitive Effects of BL-1020 in a Phase IIb Study.
| Study | Treatment Group | Incidence of Extrapyramidal Symptoms (EPS) | Reference |
| Phase IIb (NCT00567710) | BL-1020 (20-30 mg/day) | No significant difference from risperidone; both significantly higher than placebo (p < 0.001) |
Table 4: Safety Profile of BL-1020: Extrapyramidal Symptoms.
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the in vitro binding affinity (K_i_) of BL-1020 for various neurotransmitter receptors.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells expressing the target receptor (e.g., CHO-K1 cells transfected with human D
2L, D2S, or 5-HT2Areceptors) or from specific brain regions of rodents (e.g., rat striatum for dopamine receptors). The tissue or cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer. -
Binding Reaction: The membrane preparation is incubated with a specific radioligand for the target receptor (e.g., [³H]-spiperone for D2 receptors, [³H]-ketanserin for 5-HT
2Areceptors) at a fixed concentration, and varying concentrations of the unlabeled test compound (BL-1020). -
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known competing ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC
ngcontent-ng-c4139270029="" class="ng-star-inserted">50) is determined by non-linear regression analysis. The K_i value is then calculated using the Cheng-Prusoff equation: K_i_ = ICngcontent-ng-c4139270029="" class="ng-star-inserted">50/ (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.
Amphetamine-Induced Hyperactivity Model in Rats
Objective: To evaluate the in vivo antipsychotic-like efficacy of BL-1020.
Methodology:
-
Animals: Male Sprague-Dawley or Wistar rats are used. They are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Drug Administration: Rats are orally administered with either vehicle, BL-1020, or a reference antipsychotic (e.g., perphenazine) at various doses.
-
Induction of Hyperactivity: After a specific pretreatment time (e.g., 60 minutes), rats are administered with d-amphetamine (e.g., 1.5 mg/kg, subcutaneous) to induce locomotor hyperactivity, a behavioral model of psychosis.
-
Behavioral Assessment: Immediately after amphetamine administration, the locomotor activity of each rat is monitored for a set period (e.g., 90 minutes) in an open-field arena equipped with automated photobeam detectors to measure horizontal and vertical movements.
-
Catalepsy Assessment: Catalepsy, a measure of extrapyramidal side effects, is assessed at various time points after drug administration. The rat is placed with its forepaws on an elevated bar, and the time it remains in this unnatural posture is recorded.
-
Data Analysis: The total distance traveled, number of stereotyped movements, and the duration of catalepsy are recorded and analyzed. The ability of BL-1020 to reduce amphetamine-induced hyperactivity and its propensity to induce catalepsy are compared to the vehicle and reference drug groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Phase IIb Clinical Trial (NCT00567710)
Objective: To evaluate the efficacy, safety, and tolerability of two dose ranges of BL-1020 compared to placebo and an active comparator (risperidone) in patients with an acute exacerbation of schizophrenia.
Methodology:
-
Study Design: A 6-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Patient Population: 363 hospitalized patients aged 18-65 with a DSM-IV-TR diagnosis of schizophrenia experiencing an acute exacerbation.
-
Treatment Arms:
-
BL-1020 low dose (10 mg/day)
-
BL-1020 high dose (20-30 mg/day)
-
Risperidone (2-8 mg/day)
-
Placebo
-
-
Primary Efficacy Outcome: Change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score at week 6.
-
Secondary Efficacy Outcomes:
-
Change from baseline in the Brief Assessment of Cognition in Schizophrenia (BACS) composite score.
-
Clinical Global Impression (CGI) scale.
-
-
Safety and Tolerability Assessments:
-
Incidence of adverse events.
-
Extrapyramidal Symptom Rating Scale (ESRS).
-
Vital signs, ECGs, and laboratory tests.
-
-
Data Analysis: Efficacy analyses are performed on the intent-to-treat (ITT) population. The primary endpoint is analyzed using a mixed-effects model for repeated measures (MMRM). Safety data are summarized descriptively.
Signaling Pathways and Experimental Workflows
Dopamine D2 Receptor Signaling Pathway
Caption: Dopamine D2 receptor signaling and the antagonistic action of BL-1020.
GABA-A Receptor Signaling Pathway
Caption: GABA-A receptor signaling and the agonistic action of BL-1020's GABA moiety.
Preclinical Experimental Workflow: Amphetamine-Induced Hyperactivity Model
Caption: Workflow for assessing antipsychotic-like effects in a preclinical model.
Clinical Trial Workflow: Phase IIb Study (NCT00567710)
Caption: Workflow of the Phase IIb clinical trial for BL-1020 in schizophrenia.
Conclusion
This compound represents a rational drug design approach to schizophrenia therapy by combining two distinct but complementary mechanisms of action in a single molecule. The potent dopamine D2 receptor antagonism of its perphenazine moiety addresses the positive symptoms, while the GABA-A receptor agonism of its GABA component holds the promise of improving cognitive function. Preclinical and clinical data to date support this dual mechanism and suggest that BL-1020 may offer a novel therapeutic option for individuals with schizophrenia. Further clinical development will be crucial to fully elucidate its efficacy and safety profile and its potential to address the unmet needs in the treatment of this complex disorder.
References
- 1. Rodent Amphetamine Model of Schizophrenia - Creative Biolabs [creative-biolabs.com]
- 2. Repeated antipsychotic treatment progressively potentiates inhibition on phencyclidine-induced hyperlocomotion, but attenuates inhibition on amphetamine-induced hyperlocomotion: relevance to animal models of antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Perphenazine 4-Aminobutanoate: A Technical Guide to its Chemical Structure, Synthesis, and Dual-Action Mechanism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of perphenazine 4-aminobutanoate, a novel compound that acts as a mutual prodrug of the antipsychotic agent perphenazine and the inhibitory neurotransmitter γ-aminobutyric acid (GABA). This document details its chemical structure, provides a comprehensive experimental protocol for its synthesis and characterization, and elucidates its dual mechanism of action through the dopamine D2 and GABAA receptor signaling pathways.
Chemical Structure and Identification
Perphenazine 4-aminobutanoate, also known by the developmental code name BL-1020, is chemically described as the 4-aminobutanoate ester of perphenazine.[1][2] The esterification links the carboxyl group of GABA to the hydroxyl group of the ethanol moiety on the piperazine ring of perphenazine.
| Identifier | Value |
| IUPAC Name | 2-[4-[3-(2-chloro-10H-phenothiazin-10-yl)propyl]piperazin-1-yl]ethyl 4-aminobutanoate[2] |
| Synonyms | BL-1020, Perphenazine GABA ester[1][3] |
| Molecular Formula | C25H33ClN4O2S |
| Molecular Weight | 489.08 g/mol |
| SMILES | C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCOC(=O)CCCN |
| InChI | InChI=1S/C25H33ClN4O2S/c26-20-8-9-24-22(19-20)30(21-5-1-2-6-23(21)33-24)12-4-11-28-13-15-29(16-14-28)17-18-32-25(31)7-3-10-27/h1-2,5-6,8-9,19H,3-4,7,10-18,27H2 |
| InChIKey | BABFYCSPNDKXRI-UHFFFAOYSA-N |
Experimental Protocols
The following protocols are based on established synthetic methodologies for perphenazine 4-aminobutanoate and its derivatives, providing a framework for its laboratory-scale preparation and characterization.
Synthesis of Perphenazine 4-Aminobutanoate
The synthesis of perphenazine 4-aminobutanoate is a multi-step process that involves the protection of the amino group of GABA, followed by esterification with perphenazine, and subsequent deprotection.
Step 1: N-Protection of 4-Aminobutyric Acid
-
Materials: 4-Aminobutyric acid (GABA), Di-tert-butyl dicarbonate (Boc₂O), Dioxane, Water, Sodium hydroxide (NaOH).
-
Procedure:
-
Dissolve 4-aminobutyric acid in a 1:1 mixture of dioxane and water containing one equivalent of sodium hydroxide.
-
Cool the solution to 0°C in an ice bath.
-
Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise while maintaining the temperature at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Acidify the reaction mixture to a pH of 2-3 with a cold 1M HCl solution.
-
Extract the product, N-Boc-4-aminobutyric acid, with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-protected GABA.
-
Step 2: Esterification of N-Boc-4-aminobutyric acid with Perphenazine
-
Materials: N-Boc-4-aminobutyric acid, Perphenazine, N,N'-Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP), Dichloromethane (DCM).
-
Procedure:
-
Dissolve N-Boc-4-aminobutyric acid (1.2 equivalents) and perphenazine (1 equivalent) in anhydrous dichloromethane.
-
Add 4-dimethylaminopyridine (0.1 equivalents) to the solution.
-
Cool the mixture to 0°C and add N,N'-dicyclohexylcarbodiimide (1.2 equivalents) portion-wise.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with a 5% citric acid solution, followed by a saturated sodium bicarbonate solution, and then brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting crude product, N-Boc-perphenazine 4-aminobutanoate, by column chromatography on silica gel.
-
Step 3: Deprotection of N-Boc-perphenazine 4-aminobutanoate
-
Materials: N-Boc-perphenazine 4-aminobutanoate, Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve N-Boc-perphenazine 4-aminobutanoate in anhydrous dichloromethane.
-
Add an excess of trifluoroacetic acid (typically a 1:1 v/v mixture with DCM) at 0°C.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in water and basify with a saturated sodium bicarbonate solution to a pH of 8-9.
-
Extract the final product, perphenazine 4-aminobutanoate, with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo to yield the purified product.
-
Characterization of Perphenazine 4-Aminobutanoate
The identity and purity of the synthesized perphenazine 4-aminobutanoate should be confirmed using the following analytical techniques.
| Technique | Parameters | Expected Results |
| High-Performance Liquid Chromatography (HPLC) | Column: C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm). Mobile Phase: Gradient of acetonitrile and water with 0.1% formic acid. Flow Rate: 1.0 mL/min. Detection: UV at 254 nm. | A single major peak indicating the purity of the compound. |
| ¹H Nuclear Magnetic Resonance (NMR) | Solvent: CDCl₃ or DMSO-d₆. Frequency: 400 MHz or higher. | Characteristic peaks corresponding to the protons of the perphenazine and 4-aminobutanoate moieties. |
| ¹³C Nuclear Magnetic Resonance (NMR) | Solvent: CDCl₃ or DMSO-d₆. Frequency: 100 MHz or higher. | Resonances for all carbon atoms in the molecule, confirming the overall structure. |
| Mass Spectrometry (MS) | Ionization Method: Electrospray Ionization (ESI), positive mode. | A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (489.21 m/z). |
Mechanism of Action and Signaling Pathways
Perphenazine 4-aminobutanoate is designed as a prodrug that, upon administration, is hydrolyzed to release perphenazine and GABA. This results in a dual pharmacological action, targeting both the dopaminergic and GABAergic systems. Perphenazine is a well-established antagonist of dopamine D1 and D2 receptors, while GABA is the primary inhibitory neurotransmitter in the central nervous system, acting on GABAA receptors.
Dopamine D2 Receptor Signaling Pathway
Perphenazine exerts its antipsychotic effects primarily through the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain. D2 receptors are G-protein coupled receptors (GPCRs) that, upon activation by dopamine, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By antagonizing these receptors, perphenazine increases cAMP levels, which in turn modulates the activity of protein kinase A (PKA) and downstream signaling cascades involved in neuronal excitability and gene expression.
Caption: Dopamine D2 Receptor Signaling Pathway and Perphenazine Antagonism.
GABAA Receptor Signaling Pathway
The GABA component of the prodrug acts as an agonist at GABAA receptors. GABAA receptors are ligand-gated ion channels that are permeable to chloride ions (Cl⁻). Upon binding of GABA, the channel opens, leading to an influx of Cl⁻ into the neuron. This influx hyperpolarizes the cell membrane, making it more difficult for the neuron to fire an action potential, thus exerting an inhibitory effect on neurotransmission.
Caption: GABAA Receptor Signaling Pathway and GABA Agonism.
Crosstalk between Dopamine D2 and GABAA Receptor Signaling
Emerging evidence suggests a significant crosstalk between the dopaminergic and GABAergic systems. The dual action of perphenazine 4-aminobutanoate may leverage this interaction. Studies have shown that GABAA receptor activation can negatively modulate dopamine D2 receptor-mediated signaling. This interaction may contribute to the therapeutic profile of perphenazine 4-aminobutanoate, potentially enhancing its antipsychotic efficacy while mitigating some of the extrapyramidal side effects associated with pure D2 receptor antagonists.
References
An In-depth Technical Guide to BL-1020: A GABA-Perphenazine Ester for the Treatment of Schizophrenia
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
BL-1020 (perphenazine 4-aminobutanoate) is a novel, orally active antipsychotic agent developed for the treatment of schizophrenia.[1] It is a chemical entity comprising the typical antipsychotic perphenazine covalently linked to the inhibitory neurotransmitter γ-aminobutyric acid (GABA) via an ester bond.[2] This unique structure is designed to deliver a dual-action mechanism, combining the dopamine D2 receptor antagonism of perphenazine with the GABAergic activity of GABA.[3][4] Preclinical and clinical studies have suggested that this dual mechanism may not only address the positive symptoms of schizophrenia but also offer potential benefits for the cognitive deficits associated with the disorder, a significant unmet need in current schizophrenia therapy.[5] Furthermore, the GABAergic component is hypothesized to mitigate some of the extrapyramidal side effects (EPS) commonly associated with D2 receptor antagonists like perphenazine. This technical guide provides a comprehensive overview of the pharmacology, pharmacokinetics, clinical efficacy, and experimental methodologies related to BL-1020.
Introduction: The Rationale for a Dual-Action Antipsychotic
Schizophrenia is a complex neuropsychiatric disorder characterized by a range of symptoms, including positive symptoms (hallucinations, delusions), negative symptoms (apathy, social withdrawal), and cognitive impairment. The "dopamine hypothesis" has long been a cornerstone of schizophrenia research, suggesting that hyperactivity of dopaminergic pathways, particularly involving the D2 receptor, contributes to the positive symptoms. Consequently, the mainstay of antipsychotic treatment has been dopamine D2 receptor antagonists.
However, D2 receptor blockade is often associated with significant motor side effects, known as extrapyramidal symptoms (EPS), and has limited efficacy against the negative and cognitive symptoms of schizophrenia. There is a growing body of evidence implicating dysfunction in the GABAergic system in the pathophysiology of schizophrenia. Reduced GABAergic inhibition is thought to contribute to cortical and hippocampal hyperactivity, which may, in turn, lead to downstream dysregulation of the dopamine system.
BL-1020 was developed to address these limitations by combining D2 receptor antagonism with GABAergic modulation in a single molecule. The hypothesis is that by simultaneously targeting both systems, BL-1020 can achieve effective antipsychotic action with an improved side effect profile and potential pro-cognitive effects.
Pharmacology
Mechanism of Action
BL-1020 acts as a mutual prodrug. After oral administration, it is designed to cross the blood-brain barrier and subsequently be hydrolyzed into its two active components: perphenazine and GABA.
-
Perphenazine: A potent antagonist of the dopamine D2 receptor, which is the primary mechanism for its antipsychotic effects on the positive symptoms of schizophrenia. Perphenazine also exhibits affinity for other receptors, including serotonergic, histaminergic, and adrenergic receptors, which contributes to its overall pharmacological profile and side effects.
-
GABA: The principal inhibitory neurotransmitter in the central nervous system. By increasing GABA levels in the brain, BL-1020 is intended to enhance GABAergic neurotransmission, which may help to normalize neuronal hyperactivity and potentially improve cognitive function and reduce the risk of EPS.
Receptor Binding Profile
The receptor binding affinities of BL-1020 and its active metabolite, perphenazine, are crucial to understanding its pharmacological effects.
| Receptor Subtype | BL-1020 Ki (nM) | Perphenazine Ki (nM) | Reference(s) |
| Dopamine D2L | 0.066 | 3.4 | |
| Dopamine D2S | 0.062 | - | |
| Dopamine D3 | - | 0.13 | |
| Dopamine D4 | - | 28.5 | |
| Serotonin 5-HT1A | - | 421 | |
| Serotonin 5-HT2A | 0.21 | 5.6 | |
| Serotonin 5-HT2C | - | 132 | |
| Serotonin 5-HT6 | - | 17 | |
| Serotonin 5-HT7 | - | 23 | |
| Histamine H1 | - | 8 | |
| Histamine H2 | - | 132 | |
| Adrenergic α1A | - | 10 |
Note: A lower Ki value indicates a higher binding affinity.
Pharmacokinetics
The pharmacokinetic profile of BL-1020 and its metabolite perphenazine has been investigated in human subjects.
| Parameter | BL-1020 (after oral administration) | Perphenazine (oral) | Reference(s) |
| Bioavailability | - | ~40% | |
| Tmax (hours) | - | 1-3 | |
| Cmax | Lower and later than equimolar perphenazine | 984 pg/mL (at steady state) | |
| Half-life (hours) | 12.3 | 8-12 (up to 20) | |
| Metabolism | Hydrolyzed to perphenazine and GABA | Hepatic (sulfoxidation, hydroxylation, dealkylation, glucuronidation) |
Preclinical Studies: Experimental Protocols and Findings
Animal Models of Schizophrenia
This model is used to assess the potential antipsychotic efficacy of a compound by measuring its ability to counteract the locomotor hyperactivity induced by the psychostimulant d-amphetamine. This hyperactivity is thought to model the positive symptoms of schizophrenia.
-
Protocol Outline:
-
Male Wistar rats are habituated to the testing environment (e.g., activity chambers).
-
Animals are pre-treated with either vehicle, BL-1020, or an equimolar dose of perphenazine via oral gavage.
-
After a specified pre-treatment time, rats are challenged with an injection of d-amphetamine (e.g., 1 mg/kg).
-
Locomotor activity (e.g., distance traveled) is then measured for a defined period (e.g., 120 minutes) using automated activity monitors.
-
-
Key Findings for BL-1020:
-
Both acute and subchronic treatment with BL-1020 antagonized amphetamine-induced hyperactivity.
-
Notably, BL-1020 achieved this effect with significantly less sedation compared to an equimolar dose of perphenazine.
-
The catalepsy test is a widely used method to assess the propensity of a drug to induce extrapyramidal side effects, specifically parkinsonian-like motor rigidity.
-
Protocol Outline:
-
Rats are treated with the test compound (BL-1020 or perphenazine) or vehicle.
-
At various time points after drug administration, the rat's forepaws are placed on a raised horizontal bar (e.g., 9 cm high).
-
The latency for the rat to remove both forepaws from the bar is measured. A longer latency indicates a greater degree of catalepsy.
-
A cut-off time (e.g., 720 seconds) is typically used.
-
-
Key Findings for BL-1020:
-
BL-1020 induced significantly lower catalepsy compared to an equimolar dose of perphenazine. This finding supports the hypothesis that the GABAergic component of BL-1020 may mitigate the extrapyramidal side effects of perphenazine.
-
Clinical Trials: Methodology and Efficacy
Phase II Clinical Trial (NCT00567710)
A six-week, randomized, double-blind, placebo-controlled, multi-center study was conducted to evaluate the efficacy, tolerability, and safety of BL-1020 in patients with an acute exacerbation of schizophrenia.
-
Study Design:
-
363 hospitalized patients with a DSM-IV-TR diagnosis of chronic schizophrenia were randomized to one of four treatment arms:
-
BL-1020 10 mg/day
-
BL-1020 20-30 mg/day
-
Risperidone (2-8 mg/day) as an active comparator
-
Placebo
-
-
The study included a 5- to 14-day screening and washout period, followed by a six-week double-blind treatment period.
-
Efficacy and Safety Assessment Protocols
The PANSS is a standardized rating scale used to assess the severity of positive, negative, and general psychopathology symptoms in patients with schizophrenia. It consists of 30 items rated on a 7-point scale.
-
Key Findings:
-
BL-1020 at a dose of 20-30 mg/day was significantly superior to placebo in reducing the total PANSS score (p = 0.02).
-
There was no significant difference in PANSS score reduction between the high-dose BL-1020 group and the risperidone group.
-
The BACS is a cognitive battery designed to assess the domains of cognition most relevant to functional outcomes in schizophrenia. It is a relatively brief assessment, making it suitable for clinical trials.
-
Key Findings:
-
The high-dose BL-1020 group showed significantly greater improvement in the BACS composite score compared to placebo (effect size = 0.50, p = 0.009) and risperidone (effect size = 0.43, p = 0.019). This suggests a potential pro-cognitive effect of BL-1020.
-
The ESRS is a comprehensive scale used to assess the severity of various drug-induced movement disorders, including parkinsonism, akathisia, dystonia, and tardive dyskinesia. It involves both a patient questionnaire and a clinical examination.
-
Key Findings:
-
There was no significant difference in the change in ESRS scores between the high-dose BL-1020 group and the risperidone group.
-
Both active treatment groups showed a statistically significant worsening on the ESRS compared to placebo.
-
Synthesis of BL-1020 (Perphenazine 4-aminobutanoate)
The synthesis of BL-1020 involves the esterification of perphenazine with a protected form of GABA, followed by deprotection.
-
Protection of GABA: The amino group of 4-aminobutyric acid is protected, for example, with a Boc group (di-tert-butyl dicarbonate) to form N-Boc-4-aminobutyric acid.
-
Esterification: The N-Boc-4-aminobutyric acid is then coupled with perphenazine to form the ester linkage. This can be achieved using coupling agents such as dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) or 1,1'-carbonyldiimidazole (CDI).
-
Deprotection: The Boc protecting group is removed from the nitrogen atom, typically under acidic conditions (e.g., with methanesulfonic acid), to yield the final product, perphenazine 4-aminobutanoate.
Visualizations of Pathways and Workflows
Signaling Pathways
Caption: Dual mechanism of action of BL-1020 in the central nervous system.
Experimental Workflow: Preclinical Evaluation
References
BL-1020: A Technical Overview of its Dopamine D2 Receptor Antagonist Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
BL-1020 (perphenazine 4-aminobutanoate) is a novel, orally active antipsychotic agent developed for the treatment of schizophrenia.[1] It is a chemical conjugate of perphenazine, a well-established dopamine D2 receptor antagonist, and gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[1][2] This unique structure is designed to deliver a dual mechanism of action: dopamine D2 receptor blockade and enhancement of GABAergic activity.[2][3] Preclinical and clinical studies have suggested that this combined action may lead to effective antipsychotic properties with an improved side-effect profile, including potential benefits for cognitive deficits associated with schizophrenia. This technical guide provides an in-depth overview of the dopamine D2 receptor antagonist activity of BL-1020, including its binding profile, the signaling pathways it modulates, and the experimental methodologies used for its characterization.
Core Pharmacological Activity: Dopamine D2 Receptor Antagonism
BL-1020's primary antipsychotic effect is attributed to the perphenazine moiety, which acts as a potent antagonist at dopamine D2 receptors. The "dopamine hypothesis" of schizophrenia posits that hyperactivity of dopaminergic pathways, particularly involving the D2 receptor, contributes to the positive symptoms of the disorder, such as hallucinations and delusions. By blocking these receptors, BL-1020 is thought to normalize this overactivity.
Quantitative Analysis of Receptor Binding
Radioligand binding assays have been employed to determine the affinity of BL-1020 for various neurotransmitter receptors. The data consistently demonstrate a high affinity for dopamine D2 receptors, comparable to or stronger than its parent compound, perphenazine. Notably, BL-1020 also exhibits high affinity for the serotonin 5-HT2A receptor, a characteristic shared by many atypical antipsychotics, and moderate affinity for the GABAA receptor.
| Target Receptor | Ligand/Parameter | Value | Reference |
| Dopamine D2L | Ki | 0.066 nM | |
| Dopamine D2S | Ki | 0.062 nM | |
| Serotonin 5-HT2A | Ki | 0.21 nM | |
| GABAA | Ki | 3.74 µM | |
| Histamine H1 | Ki | 0.47 nM |
Signaling Pathways
The therapeutic and potential side effects of BL-1020 are a direct consequence of its interaction with specific signaling pathways. The primary pathways of interest are the dopamine D2 receptor and GABA A receptor signaling cascades.
Dopamine D2 Receptor Signaling Pathway
Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that couple to inhibitory G-proteins (Gi/o). Upon activation by dopamine, these receptors initiate a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream effectors. Antagonism of the D2 receptor by the perphenazine component of BL-1020 blocks this signaling cascade, preventing the inhibitory effects of dopamine.
GABA A Receptor Signaling Pathway
The GABA moiety of BL-1020 is intended to enhance inhibitory neurotransmission. GABA A receptors are ligand-gated ion channels that are permeable to chloride ions (Cl-). When GABA binds to the GABA A receptor, it opens the channel, allowing an influx of Cl- into the neuron. This hyperpolarizes the cell, making it less likely to fire an action potential, thus producing an inhibitory effect.
References
Preclinical Pharmacology of BL-1020 Mesylate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
BL-1020, also known as perphenazine GABA ester, is a novel orally available antipsychotic agent developed for the treatment of schizophrenia.[1][2][3] It represents a unique therapeutic approach by covalently linking perphenazine, an established dopamine D2 receptor antagonist, with gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[1][2] This design aims to simultaneously address the hyperdopaminergic state and the GABAergic deficits implicated in the pathophysiology of schizophrenia. Preclinical studies have demonstrated that BL-1020 is brain-penetrant and exhibits antipsychotic efficacy in rodent models with a reduced liability for extrapyramidal side effects compared to its parent compound, perphenazine. Furthermore, the GABAergic component of BL-1020 is suggested to contribute to pro-cognitive effects, addressing a critical unmet need in the management of schizophrenia.
Mechanism of Action
BL-1020 is a rationally designed pro-drug that leverages a dual mechanism of action. Following oral administration and absorption, it is believed to be hydrolyzed, releasing perphenazine and GABA. Perphenazine exerts its antipsychotic effects primarily through the blockade of dopamine D2 receptors in the mesolimbic pathway. Additionally, BL-1020 demonstrates a strong affinity for serotonin 5-HT2A receptors. The GABA moiety is intended to enhance GABAergic neurotransmission, which is often compromised in individuals with schizophrenia. This enhancement of inhibitory tone may not only contribute to the antipsychotic effect but also mitigate the extrapyramidal symptoms typically associated with D2 receptor antagonism. Furthermore, preclinical evidence suggests that BL-1020 increases dopamine release in the prefrontal cortex and hippocampus, which may underlie its potential cognitive-enhancing properties.
Pharmacodynamics
Receptor Binding Profile
In vitro receptor binding studies have elucidated the pharmacodynamic profile of BL-1020, demonstrating high affinity for key neurotransmitter receptors implicated in the pathophysiology of schizophrenia.
| Receptor | Binding Affinity (Ki, nM) | Reference |
| Dopamine D2L | 0.066 | |
| Dopamine D2S | 0.062 | |
| Serotonin 5-HT2A | 0.21 |
In Vivo Receptor Occupancy
A positron emission tomography (PET) study in healthy male subjects was conducted to assess the in vivo dopamine D2 receptor occupancy of BL-1020.
| Dose (single) | Time Post-Dose | Average D2 Receptor Occupancy (%) | Predicted Steady State Occupancy (once daily dosing) (%) | Reference |
| 32 mg | 4-6 hours | 44 | 52-66 | |
| 32 mg | 24 hours | 33 | 52-66 |
Pharmacokinetics
Pharmacokinetic studies using radiolabeled [14C] BL-1020 have confirmed that the compound penetrates the blood-brain barrier.
Preclinical Efficacy
The antipsychotic potential of BL-1020 was evaluated in rodent models of schizophrenia.
Amphetamine-Induced Hyperactivity
In a well-established animal model, BL-1020 was assessed for its ability to antagonize amphetamine-induced hyperactivity, a behavioral correlate of psychosis.
| Treatment | Effect on Amphetamine-Induced Hyperactivity | Reference |
| BL-1020 (acute) | Antagonized | |
| BL-1020 (subchronic) | Antagonized |
Safety and Tolerability
Preclinical safety assessments focused on the extrapyramidal side effects commonly associated with antipsychotic medications.
Catalepsy in Rats
Catalepsy, a measure of motor rigidity, was evaluated to assess the propensity of BL-1020 to induce extrapyramidal symptoms.
| Treatment | Catalepsy Induction | Sedation | Reference |
| BL-1020 | Significantly lower than equimolar perphenazine | Significantly lower than equimolar perphenazine | |
| Perphenazine | - | - |
Prolactin Secretion
The effect of BL-1020 on prolactin secretion, a common side effect of D2 receptor antagonists, was also investigated.
| Treatment | Prolactin Secretion | Reference |
| BL-1020 | Equal to perphenazine | |
| Perphenazine | Equal to BL-1020 |
Experimental Protocols
Receptor Binding Assays
Objective: To determine the in vitro binding affinity of BL-1020 for various neurotransmitter receptors.
Methodology:
-
Membrane Preparation: Cell membranes expressing the target receptors (e.g., human recombinant D2L, D2S, and 5-HT2A) were prepared.
-
Radioligand Binding: Membranes were incubated with a specific radioligand for the receptor of interest and varying concentrations of BL-1020.
-
Separation and Counting: Bound and free radioligand were separated by filtration, and the radioactivity of the filters was measured using a scintillation counter.
-
Data Analysis: The concentration of BL-1020 that inhibits 50% of the specific binding of the radioligand (IC50) was determined. The equilibrium dissociation constant (Ki) was calculated from the IC50 value using the Cheng-Prusoff equation.
Amphetamine-Induced Hyperactivity in Rats
Objective: To assess the antipsychotic efficacy of BL-1020 in a rodent model of psychosis.
Methodology:
-
Animals: Male Sprague-Dawley rats were used.
-
Drug Administration: BL-1020 or perphenazine was administered orally.
-
Induction of Hyperactivity: After a pre-treatment period, rats were challenged with d-amphetamine to induce hyperlocomotion.
-
Behavioral Assessment: Locomotor activity was measured using automated activity chambers.
-
Data Analysis: The effects of BL-1020 and perphenazine on amphetamine-induced hyperactivity were compared to a vehicle control group.
Catalepsy Assessment in Rats
Objective: To evaluate the extrapyramidal side effect liability of BL-1020.
Methodology:
-
Animals: Male Wistar rats were used.
-
Drug Administration: BL-1020 or equimolar perphenazine was administered orally.
-
Catalepsy Testing: At various time points post-dosing, the degree of catalepsy was assessed using the bar test. The time the rat maintained an imposed posture with its forepaws on a raised bar was recorded.
-
Data Analysis: The cataleptic scores for the BL-1020 and perphenazine groups were compared.
Conclusion
The preclinical pharmacology of BL-1020 mesylate demonstrates a promising profile for a novel antipsychotic agent. Its dual mechanism of action, targeting both dopamine and GABA systems, appears to translate into a favorable efficacy and safety profile in animal models. Specifically, BL-1020 shows antipsychotic-like activity with a reduced risk of inducing extrapyramidal side effects compared to perphenazine. The GABAergic component also holds the potential for cognitive enhancement, a significant advantage over existing antipsychotics. While these preclinical findings are encouraging, further investigation into its detailed pharmacokinetic properties and long-term toxicology is warranted. The data presented herein provide a strong rationale for the continued clinical development of BL-1020 as a potential new treatment paradigm for schizophrenia.
References
- 1. BL-1020: a novel antipsychotic drug with GABAergic activity and low catalepsy, is efficacious in a rat model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BL-1020, an oral antipsychotic agent that reduces dopamine activity and enhances GABAA activity, for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
The Potential of BL-1020 in Addressing Cognitive Deficits in Schizophrenia: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cognitive impairment is a core and debilitating feature of schizophrenia, representing a significant unmet medical need. Current antipsychotic medications offer limited efficacy in improving these cognitive deficits. This technical guide explores BL-1020, a novel chemical entity designed to address both the psychotic symptoms and the cognitive dysfunction associated with schizophrenia. BL-1020 is a conjugate of perphenazine, a dopamine D2 receptor antagonist, and gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. This unique structure was intended to provide a dual mechanism of action: dopamine antagonism for antipsychotic effects and GABA-A receptor modulation to potentially enhance cognition. This document provides a comprehensive overview of the preclinical rationale, clinical trial data, and experimental methodologies related to the investigation of BL-1020 for cognitive deficits in schizophrenia.
Introduction: The Rationale for a GABAergic Approach to Cognitive Enhancement in Schizophrenia
Schizophrenia is a severe psychiatric disorder characterized by positive, negative, and cognitive symptoms. While positive symptoms are often managed with existing antipsychotics that primarily target dopamine D2 receptors, cognitive deficits in domains such as working memory, attention, and executive function remain largely untreated.[1][2] There is a substantial body of evidence suggesting that deficits within the GABA neurotransmitter system contribute to the pathophysiology of schizophrenia, including its cognitive impairments.[3]
BL-1020 emerged as a first-in-class, orally available, GABA-enhanced antipsychotic.[1][4] It is a novel compound consisting of the established antipsychotic drug perphenazine chemically linked to GABA. The hypothesis underpinning BL-1020's design was that by delivering GABA along with a dopamine antagonist to the central nervous system, it could simultaneously alleviate psychotic symptoms and improve cognitive function. Preclinical studies indicated that BL-1020 could penetrate the brain and was effective in animal models, with a reduction in side effects compared to perphenazine alone. These preclinical findings, which suggested a role for the GABA moiety in the pro-cognitive effects of BL-1020, provided a strong rationale for its clinical development.
Mechanism of Action: A Dual-Targeting Strategy
BL-1020 was designed to act as a pro-drug, crossing the blood-brain barrier and then metabolizing into its two active components: perphenazine and GABA. This dual mechanism of action is proposed to address both psychosis and cognitive deficits through distinct but potentially synergistic pathways.
-
Dopamine D2 Receptor Antagonism: The perphenazine component of BL-1020 is a potent antagonist of dopamine D2 receptors, a well-established mechanism for antipsychotic efficacy. By blocking dopamine signaling, particularly in the mesolimbic pathway, BL-1020 was expected to reduce the positive symptoms of schizophrenia, such as hallucinations and delusions.
-
GABA-A Receptor Modulation: The GABA component of BL-1020 was intended to enhance GABAergic neurotransmission. GABA is the main inhibitory neurotransmitter in the brain, and its signaling through GABA-A receptors is crucial for regulating neuronal excitability and network oscillations that are fundamental for cognitive processes. Preclinical pharmacological studies confirmed a role for GABA-A receptors in the pro-cognitive effects of BL-1020. It was hypothesized that by augmenting GABAergic tone, BL-1020 could improve the signal-to-noise ratio in cortical circuits, thereby enhancing cognitive functions that are impaired in schizophrenia.
Clinical Development and Efficacy in Schizophrenia
BL-1020 underwent several clinical trials to evaluate its safety, tolerability, and efficacy in patients with schizophrenia.
Phase II Open-Label Tolerability Study
An initial Phase II, open-label, multicenter, 6-week study was conducted to assess the tolerability and safety of BL-1020 in 36 patients with chronic schizophrenia. Dosing began at 20 mg/day and was increased to 40 mg/day over 7 days. The study demonstrated that BL-1020 was generally well-tolerated.
Table 1: Key Outcomes of the Phase II Open-Label Tolerability Study
| Parameter | Result |
| Number of Patients | 36 |
| Dosage | 20-40 mg/day |
| Study Duration | 6 weeks |
| Primary Outcome | Tolerability and Safety |
| Key Findings | - No clinically relevant increase in vital signs, sedation, or dizziness.- Small increase in weight.- Most common adverse event was insomnia (6 patients).- 10 patients experienced extrapyramidal symptoms (EPS) requiring treatment.- Improvement observed on PANSS and CGI-C scales. |
The EAGLE Study: A Phase IIb Randomized, Controlled Trial
The Phase IIb EAGLE (Effective Antipsychosis via GABA Level Enhancement) study was a 6-week, randomized, double-blind, placebo- and active-controlled trial involving 363 patients with an acute exacerbation of schizophrenia. The study compared low-dose (10 mg/day) and high-dose (20-30 mg/day) BL-1020 with placebo and risperidone (2-8 mg/day).
The primary efficacy endpoint was the change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score. Secondary efficacy measures included the Clinical Global Impression of Severity (CGI-S) and Clinical Global Impression of Change (CGI-C). Cognitive function was assessed using the Brief Assessment of Cognition in Schizophrenia (BACS) composite score.
Table 2: Efficacy Results of the Phase IIb EAGLE Study
| Outcome Measure | BL-1020 High Dose (20-30 mg/day) vs. Placebo | BL-1020 High Dose (20-30 mg/day) vs. Risperidone |
| PANSS Total Score | Statistically significant reduction (LS mean -23.6 vs. -14.4; p=0.002). | Comparable efficacy. |
| CGI-S and CGI-C | Statistically significant improvement (p < .001 for CGI). | Comparable efficacy. |
| BACS Composite Score | Statistically significant improvement (effect size = 0.50, p = .009). | Statistically significant improvement (effect size = 0.43, p = .019). |
The EAGLE study results were promising, suggesting that BL-1020 was not only an effective antipsychotic but also had a significant pro-cognitive effect, outperforming both placebo and an active comparator (risperidone) on cognitive measures.
The CLARITY Study: A Phase II/III Trial with a Primary Cognitive Endpoint
Following the encouraging results of the EAGLE study, the Phase II/III CLARITY (Cognitive Level and Acuity Response with an Innovative Treatment for schizophRenia) trial was initiated. This randomized, double-blind, placebo-controlled study was designed to enroll 435 patients experiencing an acute exacerbation of schizophrenia. A key feature of the CLARITY trial was the elevation of cognitive enhancement to a primary objective. The primary endpoints were to determine the short-term (6 weeks) cognitive benefit and antipsychotic efficacy, safety, and tolerability of BL-1020 compared to risperidone and placebo. The long-term effects over 24 weeks were a secondary endpoint.
Unfortunately, the Phase III portion of the CLARITY trial did not meet its primary endpoint, which ultimately led to the discontinuation of BL-1020's development.
Experimental Protocols and Assessment Methodologies
The clinical evaluation of BL-1020 utilized standardized and validated instruments to assess psychotic symptoms, global clinical status, and cognitive function.
Assessment of Psychotic Symptoms and Clinical Status
-
Positive and Negative Syndrome Scale (PANSS): A 30-item scale used to assess the severity of positive symptoms, negative symptoms, and general psychopathology in schizophrenia. It is a standard primary efficacy measure in antipsychotic clinical trials.
-
Clinical Global Impression (CGI) Scale: A clinician-rated scale that assesses the overall severity of illness (CGI-S) and the change from baseline (CGI-C). It provides a global measure of the patient's clinical status.
Assessment of Cognitive Function
-
Brief Assessment of Cognition in Schizophrenia (BACS): A cognitive battery specifically designed for use in schizophrenia clinical trials. It assesses multiple cognitive domains known to be impaired in schizophrenia, including:
-
Verbal memory
-
Working memory
-
Motor speed
-
Verbal fluency
-
Attention and speed of information processing
-
Executive functions
-
The BACS provides a composite score that serves as a global measure of cognitive function.
Assessment of Safety and Tolerability
-
Extrapyramidal Symptom Rating Scale (ESRS): A scale used to measure the severity of drug-induced movement disorders, including parkinsonism, dystonia, and akathisia. This was a critical safety measure, particularly given that the parent compound, perphenazine, is a typical antipsychotic associated with a higher risk of EPS.
-
Adverse Event (AE) Monitoring: Systematic collection of all adverse events reported by patients or observed by clinicians throughout the study.
-
Vital Signs, ECGs, and Laboratory Tests: Regular monitoring of physiological parameters to ensure patient safety.
Safety and Tolerability Profile
Across the clinical trials, BL-1020 was generally found to be well-tolerated. In the Phase IIb EAGLE study, the high dose of BL-1020 induced a slight increase in the Extra-Pyramidal Symptoms Rating Scale (ESRS) that was not significantly different from risperidone. Both BL-1020 and risperidone showed a significantly worse EPS profile than placebo. The incidence of cardiovascular, sexual, psychiatric, autonomic, and gastrointestinal adverse events was low and not increased compared to placebo. There were no clinically significant changes in ECG, laboratory, or vital sign measurements.
Table 3: Key Safety and Tolerability Findings for BL-1020
| Parameter | Finding |
| Extrapyramidal Symptoms (EPS) | - Slight increase in ESRS with high-dose BL-1020, not significantly different from risperidone.- Both active treatments had worse EPS scores than placebo (p < .001). |
| Severe Adverse Events (SAEs) | In the EAGLE study, the incidence of SAEs was low in the high-dose BL-1020 group (0%) compared to risperidone (3.3%) and placebo (6.5%). |
| Other Adverse Events | - Most common AE in the Phase II tolerability study was insomnia.- Low incidence of cardiovascular, sexual, psychiatric, autonomic, and gastrointestinal AEs in the EAGLE study. |
| Metabolic Effects | No metabolic side effects were highlighted as a major concern in the available data. |
| Cardiovascular Effects | No statistically significant or clinically relevant changes in ECG measurements. |
Conclusion and Future Directions
BL-1020 represented an innovative approach to the treatment of schizophrenia by attempting to simultaneously address both psychotic symptoms and cognitive deficits through a dual-action mechanism involving dopamine D2 receptor antagonism and GABA-A receptor modulation. The Phase IIb EAGLE study provided promising evidence for a pro-cognitive effect of BL-1020, a finding that generated considerable interest in the field.
However, the subsequent failure of the Phase III CLARITY trial to meet its primary endpoints led to the discontinuation of the drug's development. While BL-1020 itself did not reach the market, the research and clinical trials conducted have provided valuable insights into the potential of targeting the GABAergic system for cognitive enhancement in schizophrenia. The experience with BL-1020 underscores the challenges of developing effective cognitive enhancers for this complex disorder.
Future research in this area may benefit from:
-
More selective targeting of specific GABA-A receptor subtypes implicated in cognition.
-
Investigating GABAergic agents as adjunctive therapies to existing antipsychotics.
-
Utilizing more sensitive and specific cognitive endpoints in clinical trials.
-
Exploring the potential of combining pharmacological and non-pharmacological interventions to improve cognitive outcomes in schizophrenia.
The story of BL-1020 serves as an important case study in the development of novel therapeutics for schizophrenia and highlights the ongoing need for innovative strategies to address the profound and disabling cognitive impairments associated with the illness.
References
- 1. fiercebiotech.com [fiercebiotech.com]
- 2. Cognitive Deficit in Schizophrenia: From Etiology to Novel Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BL-1020, an oral antipsychotic agent that reduces dopamine activity and enhances GABAA activity, for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fiercebiotech.com [fiercebiotech.com]
An In-depth Technical Guide to the Synthesis of Perphenazine 4-Aminobutanoate Mesylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of perphenazine 4-aminobutanoate mesylate, a mutual prodrug of the antipsychotic agent perphenazine and the inhibitory neurotransmitter γ-aminobutyric acid (GABA). This document details the synthetic pathway, experimental protocols, and relevant quantitative data. Furthermore, it includes visualizations of the key signaling pathways associated with the parent compounds and a workflow diagram of the synthesis, designed to aid researchers in the fields of medicinal chemistry and drug development.
Introduction
Perphenazine is a well-established typical antipsychotic drug that primarily exerts its therapeutic effect through the antagonism of dopamine D2 receptors.[1][2] However, its clinical use can be associated with extrapyramidal side effects. γ-Aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the central nervous system, and deficits in GABAergic signaling have been implicated in the pathophysiology of schizophrenia.[3] Perphenazine 4-aminobutanoate mesylate is a novel compound designed to combine the therapeutic actions of both perphenazine and GABA in a single molecule, with the potential for improved efficacy and a more favorable side-effect profile.[3][4] This guide outlines a common synthetic route to this promising compound.
Synthetic Pathway
The synthesis of perphenazine 4-aminobutanoate mesylate is typically achieved through a two-step process. The first step involves the protection of the amino group of 4-aminobutanoic acid, commonly with a tert-butyloxycarbonyl (Boc) group. This is followed by the esterification of the protected amino acid with perphenazine. The second and final step is the deprotection of the Boc group and the simultaneous formation of the mesylate salt using methanesulfonic acid.
A schematic of the overall synthetic workflow is presented below:
Caption: Synthetic workflow for perphenazine 4-aminobutanoate mesylate.
Experimental Protocols
The following experimental protocols are representative procedures based on the available literature. Researchers should optimize these conditions as necessary.
Synthesis of N-Boc-4-aminobutanoic acid
To a solution of 4-aminobutanoic acid in a suitable solvent (e.g., a mixture of dioxane and water), a base such as sodium hydroxide is added. The mixture is cooled in an ice bath, and di-tert-butyl dicarbonate ((Boc)₂O) is added portion-wise. The reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The reaction mixture is then acidified and extracted with an organic solvent. The organic layers are combined, dried, and concentrated under reduced pressure to yield N-Boc-4-aminobutanoic acid.
Synthesis of N-Boc-perphenazine 4-aminobutanoate
N-Boc-4-aminobutanoic acid and perphenazine are dissolved in an anhydrous solvent such as dichloromethane (DCM). To this solution, a coupling agent, for example, a combination of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), is added. The reaction mixture is stirred at room temperature until the starting materials are consumed (monitored by TLC). The resulting mixture is filtered to remove the dicyclohexylurea byproduct, and the filtrate is washed, dried, and concentrated. The crude product is then purified by column chromatography to give N-Boc-perphenazine 4-aminobutanoate.
Synthesis of Perphenazine 4-aminobutanoate mesylate
N-Boc-perphenazine 4-aminobutanoate is dissolved in a solvent such as acetonitrile. Methanesulfonic acid is then added to the solution. The reaction proceeds as a one-step deprotection of the Boc group and concomitant formation of the mesylate salt. The product, perphenazine 4-aminobutanoate mesylate, typically precipitates from the solution and can be collected by filtration, washed with a suitable solvent, and dried under vacuum.
Quantitative Data
The following tables summarize the key quantitative data for the starting materials, intermediates, and the final product.
Table 1: Physicochemical Data
| Compound | Molecular Formula | Molar Mass ( g/mol ) |
| Perphenazine | C₂₁H₂₆ClN₃OS | 403.97 |
| 4-Aminobutanoic acid | C₄H₉NO₂ | 103.12 |
| N-Boc-4-aminobutanoic acid | C₉H₁₇NO₄ | 203.24 |
| N-Boc-perphenazine 4-aminobutanoate | C₃₀H₄₁ClN₄O₄S | 589.19 |
| Perphenazine 4-aminobutanoate | C₂₅H₃₃ClN₄O₂S | 489.07 |
| Perphenazine 4-aminobutanoate mesylate | C₂₅H₃₃ClN₄O₂S · (CH₄O₃S)ₓ | Varies with salt form |
Table 2: Spectroscopic Data (Predicted/Reported)
| Compound | Key Spectroscopic Data |
| Perphenazine | MS (EI): m/z 403 (M⁺) |
| N-Boc-perphenazine 4-aminobutanoate | MS: Expected m/z for C₃₀H₄₂ClN₄O₄S [M+H]⁺: 590.2 |
| Perphenazine 4-aminobutanoate | MS: Predicted m/z for C₂₅H₃₄ClN₄O₂S [M+H]⁺: 489.20854 |
Signaling Pathways
Perphenazine 4-aminobutanoate mesylate is designed to act on both the dopaminergic and GABAergic systems.
Perphenazine and the Dopamine D2 Receptor Pathway
Perphenazine is a potent antagonist of the dopamine D2 receptor. The binding of dopamine to the D2 receptor typically inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking this receptor, perphenazine increases dopaminergic signaling, which is thought to be beneficial in treating the positive symptoms of schizophrenia.
Caption: Perphenazine's antagonism of the Dopamine D2 receptor signaling pathway.
GABA and the GABA-A Receptor Pathway
The 4-aminobutanoate moiety of the molecule is intended to act as a GABA-A receptor agonist. The GABA-A receptor is a ligand-gated ion channel that, upon binding GABA, opens to allow the influx of chloride ions. This influx hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect.
Caption: Intended signaling pathway of the GABA moiety at the GABA-A receptor.
Conclusion
The synthesis of perphenazine 4-aminobutanoate mesylate represents a rational approach to designing a dual-action antipsychotic agent. The synthetic route is feasible and relies on standard organic chemistry transformations. This technical guide provides a foundational understanding of the synthesis and the underlying pharmacological principles for researchers and professionals in the pharmaceutical sciences. Further research and optimization of the synthetic protocol, along with detailed characterization of the final compound, are crucial for its continued development.
References
An In-Depth Technical Guide to BL-1020 Mesylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
BL-1020, also known as perphenazine-4-aminobutyrate mesylate, is a novel antipsychotic agent designed to offer a dual therapeutic action by combining dopamine D2 and serotonin 5-HT2A receptor antagonism with GABAergic agonism. This technical guide provides a comprehensive overview of the available data on BL-1020 mesylate, including its chemical properties, pharmacodynamics, pharmacokinetics, and the methodologies of key preclinical and clinical evaluations. The information is intended to serve as a valuable resource for researchers and professionals involved in the development of new treatments for schizophrenia and other neuropsychiatric disorders.
Introduction
Schizophrenia is a complex and chronic mental disorder characterized by a range of symptoms, including positive, negative, and cognitive deficits. While existing antipsychotics primarily target dopaminergic and serotonergic systems, there is a growing body of evidence suggesting that dysfunction in the GABAergic system also plays a significant role in the pathophysiology of the disease. BL-1020 was developed to address this by covalently linking perphenazine, a potent D2 antagonist, with gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. The mesylate salt form enhances its pharmaceutical properties. This guide synthesizes the current knowledge on this compound.
Chemical and Physicochemical Properties
This compound is the salt of a perphenazine-GABA ester. Its fundamental properties are summarized below.
| Property | Value | Reference |
| CAS Number | 916898-61-8 | N/A |
| Molecular Formula | C26H37ClN4O5S2 | N/A |
| Molecular Weight | 585.18 g/mol | N/A |
| Solubility | Data not publicly available | |
| pKa | Data not publicly available | |
| LogP | Data not publicly available |
Pharmacodynamics
BL-1020 exhibits a unique pharmacodynamic profile, acting as a potent antagonist at dopamine D2 and serotonin 5-HT2A receptors, while also possessing GABA-A receptor agonist activity.
Receptor Binding Affinity
In vitro receptor binding studies have demonstrated BL-1020's high affinity for key receptors implicated in the treatment of schizophrenia.[1]
| Receptor | Binding Affinity (Ki) |
| Dopamine D2L | 0.066 nM |
| Dopamine D2S | 0.062 nM |
| Serotonin 5-HT2A | 0.21 nM |
Receptor Occupancy
Positron Emission Tomography (PET) studies in healthy male subjects have quantified the in-vivo dopamine D2 receptor occupancy of BL-1020.
| Dose | Time Post-Dosing | Striatal D2 Receptor Occupancy (%) |
| 16-32 mg (single dose) | 4-6 hours | Dose-dependent |
| 32 mg (single dose) | 4-6 hours | 44% (average) |
| 32 mg (single dose) | 24 hours | 33% (average) |
| 32 mg (once daily, steady state) | Predicted | 52-66% |
Pharmacokinetics
Pharmacokinetic studies have been conducted in both preclinical animal models and humans to characterize the absorption, distribution, metabolism, and excretion of BL-1020.
| Parameter | Species | Value |
| Bioavailability | Rat (oral) | Brain penetration confirmed; specific percentage not available.[1] |
| Cmax | Human | Data not publicly available |
| Tmax | Human | Data not publicly available |
| Half-life | Human | Data not publicly available |
| Protein Binding | Data not publicly available |
Signaling Pathways
BL-1020's therapeutic effects are mediated through its interaction with the dopamine D2, serotonin 5-HT2A, and GABA-A receptor signaling pathways. The downstream effects of BL-1020 on these specific pathways have not been fully elucidated in publicly available literature. However, based on the known signaling cascades of these receptors, the following diagrams illustrate the potential mechanisms of action.
Key Preclinical and Clinical Findings
Preclinical Efficacy Models
-
Amphetamine-Induced Hyperactivity: In rat models, acute and subchronic treatment with BL-1020 effectively antagonized amphetamine-induced hyperactivity.[1]
-
Catalepsy: Compared to an equimolar dose of perphenazine, BL-1020 induced significantly lower levels of catalepsy, suggesting a reduced risk of extrapyramidal side effects.[1]
-
Dopamine Release: BL-1020 was found to increase dopamine release in the prefrontal cortex and hippocampus of rats.[1]
Clinical Trials
Clinical studies have evaluated the safety, tolerability, and efficacy of BL-1020 in patients with schizophrenia. A Phase II, open-label, multicenter, 6-week study showed that BL-1020 at doses of 20-40 mg/day was associated with clinically relevant improvement in psychosis with no worsening of extrapyramidal symptoms.
Experimental Protocols
Synthesis of Perphenazine-GABA Ester (BL-1020)
A general procedure for the synthesis of the perphenazine-GABA ester involves the coupling of N-protected GABA with perphenazine.
-
Materials: N-t-Boc-GABA, perphenazine, dicyclohexylcarbodiimide (DCC), and a suitable solvent (e.g., DMF).
-
Procedure:
-
A mixture of N-t-Boc-GABA and DCC is stirred in the solvent.
-
Perphenazine is added to the mixture.
-
The reaction is stirred, typically at an elevated temperature, until completion.
-
The product is isolated and purified.
-
The Boc protecting group is removed under acidic conditions to yield the final product.
-
Amphetamine-Induced Hyperactivity in Rats
This model is used to assess the antipsychotic potential of a compound.
-
Animals: Male rats are typically used.
-
Procedure:
-
Animals are habituated to the testing environment (e.g., open-field arenas).
-
A baseline level of locomotor activity is recorded.
-
Animals are pre-treated with the test compound (BL-1020) or vehicle.
-
After a specified time, animals are administered d-amphetamine (e.g., 1.5 mg/kg, i.p.) to induce hyperactivity.
-
Locomotor activity is then recorded for a set duration.
-
A reduction in amphetamine-induced hyperactivity by the test compound is indicative of antipsychotic-like effects.
-
Catalepsy Assessment in Rats (Bar Test)
This test measures the potential of a compound to induce extrapyramidal side effects.
-
Apparatus: A horizontal bar raised a specific height from a flat surface.
-
Procedure:
-
Animals are treated with the test compound (BL-1020) or a reference compound (e.g., haloperidol).
-
At various time points after administration, the rat's forepaws are gently placed on the bar.
-
The time it takes for the rat to remove both forepaws from the bar (descent latency) is recorded.
-
A longer descent latency is indicative of catalepsy.
-
Conclusion
This compound represents a promising therapeutic approach for schizophrenia by targeting not only the well-established dopaminergic and serotonergic pathways but also the GABAergic system. Preclinical and early clinical data suggest that this dual mechanism of action may lead to an effective antipsychotic with a favorable side-effect profile, particularly with regard to extrapyramidal symptoms. Further research is warranted to fully elucidate its clinical potential and to gather more comprehensive data on its physicochemical, pharmacokinetic, and pharmacodynamic properties. This technical guide provides a solid foundation of the current knowledge to support ongoing and future investigations into this novel compound.
References
Investigational Antipsychotic BL-1020: A Technical Overview of its Developmental History
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
BL-1020 (perphenazine 4-aminobutanoate) was an investigational, orally active antipsychotic agent developed for the treatment of schizophrenia.[1] This novel compound was designed as a mutual prodrug, chemically linking the established antipsychotic perphenazine with the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[2][3] The rationale behind this design was to create a molecule with a dual mechanism of action: dopamine D2 receptor antagonism and GABAergic agonism, with the aim of improving both psychotic and cognitive symptoms of schizophrenia while potentially offering a more favorable side-effect profile compared to existing treatments. This technical guide provides a comprehensive overview of the history of BL-1020, from its preclinical evaluation to its progression through clinical trials. It includes a summary of quantitative data, details of experimental protocols where available, and visualizations of its proposed mechanism of action and clinical development pathway.
Introduction
Schizophrenia is a complex and chronic mental disorder characterized by positive, negative, and cognitive symptoms. While dopamine D2 receptor antagonists have been the cornerstone of antipsychotic treatment for decades, they often have limited efficacy against negative and cognitive symptoms and can be associated with significant side effects, such as extrapyramidal symptoms (EPS).[2][4] Emerging evidence has suggested that deficits in the GABAergic system may also play a crucial role in the pathophysiology of schizophrenia. BL-1020 was developed to address this by combining the D2 receptor blocking activity of perphenazine with the GABAergic activity of GABA, aiming for a synergistic therapeutic effect. The drug was developed by BioLineRx.
Preclinical Development
Pharmacodynamics
Receptor Binding Profile:
In vitro radioligand binding studies demonstrated that BL-1020 has a strong affinity for dopamine D2 (both D2L and D2S subtypes) and serotonin 5-HT2A receptors. It also showed a moderate interaction with the GABAA receptor.
| Receptor Subtype | Ki (nM) |
| Dopamine D2L | 0.27 (or 0.066) |
| Dopamine D2S | 0.17 (or 0.062) |
| Serotonin 5-HT2A | 0.25 (or 0.21) |
| GABAA | 3290 |
Table 1: Receptor Binding Affinities (Ki) of BL-1020.
Experimental Protocols
d-Amphetamine-Induced Hyperactivity Model in Rats:
This model is a widely used preclinical screen for antipsychotic activity. While the specific protocol for BL-1020 is not detailed in the available documents, a general methodology involves:
-
Animals: Male Sprague-Dawley rats are commonly used.
-
Procedure: Following a habituation period in an open-field apparatus, rats are administered the test compound (BL-1020 or vehicle) via oral gavage. After a set pre-treatment time, d-amphetamine is administered subcutaneously to induce hyperactivity. Locomotor activity is then recorded for a specified duration using automated activity monitors that track parameters like distance traveled and stereotypic movements.
-
Outcome: A reduction in d-amphetamine-induced hyperactivity is indicative of potential antipsychotic efficacy. BL-1020 was shown to antagonize amphetamine-induced hyperactivity.
Catalepsy Assessment in Rats:
Catalepsy, a state of motor rigidity, is often used as a preclinical indicator of the potential for a compound to induce extrapyramidal symptoms (EPS). A common method is the bar test:
-
Animals: Male Wistar or Sprague-Dawley rats are typically used.
-
Procedure: The rat's forepaws are gently placed on a horizontal bar raised a specific height from the surface. The time it takes for the rat to remove its paws from the bar is measured. A longer latency to movement is indicative of a cataleptic state.
-
Outcome: Preclinical studies reported that BL-1020 induced significantly lower catalepsy and sedation compared to an equimolar dose of perphenazine, suggesting a lower potential for EPS.
Pharmacokinetics
Pharmacokinetic studies using radiolabeled [14C] BL-1020 confirmed that the compound can cross the blood-brain barrier after oral administration. In the brain, it is metabolized into its active components, perphenazine and GABA.
Clinical Development
BL-1020 progressed through a series of clinical trials to evaluate its safety, tolerability, and efficacy in patients with schizophrenia.
Phase I Clinical Trials
A Phase I, double-blind, single-dose escalation study was initiated in 2006 to assess the safety and pharmacokinetics of BL-1020 in healthy volunteers. A subsequent positron emission tomography (PET) study using [11C]raclopride in healthy male subjects demonstrated that single doses of 16-32 mg of BL-1020 resulted in a dose-dependent striatal D2 receptor occupancy. The 32 mg dose led to an average D2 receptor occupancy of 44% at 4-6 hours post-dose, declining to 33% at 24 hours.
Phase II Clinical Trials
Several Phase II trials were conducted to evaluate the efficacy and safety of BL-1020 in patients with schizophrenia.
NCT00567710 (EAGLE Study):
This was a six-week, randomized, double-blind, placebo- and active-controlled (risperidone) Phase IIb study known as the EAGLE (Effective Antipsychosis via GABA Level Enhancement) trial. The study enrolled 363 hospitalized patients with an acute exacerbation of schizophrenia.
| Treatment Group | N | Mean Change in PANSS Total Score | p-value vs. Placebo |
| BL-1020 (20-30 mg/day) | ~90 | -23.6 | 0.02 |
| Placebo | ~90 | -14.4 | - |
| Risperidone (2-8 mg/day) | ~90 | Not reported | Not reported |
| BL-1020 (10 mg/day) | ~90 | Not reported | Not reported |
Table 2: Primary Efficacy Outcome of the EAGLE Study (Change from Baseline in PANSS Total Score).
The high-dose BL-1020 group also showed significant improvements in cognitive functioning as measured by the Brief Assessment of Cognition in Schizophrenia (BACS) composite score compared to both placebo and risperidone.
Experimental Protocol (NCT00567710):
-
Study Design: A 6-week, randomized, double-blind, placebo-controlled, parallel-group, multi-center study.
-
Inclusion Criteria (abbreviated): Patients aged 18-65 with a DSM-IV-TR diagnosis of schizophrenia, experiencing an acute psychotic episode.
-
Exclusion Criteria (abbreviated): Significant medical conditions, substance abuse, or prior participation in a BL-1020 study.
-
Primary Outcome Measures: Change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score.
-
Secondary Outcome Measures: BACS composite score, Clinical Global Impression (CGI) scale, and Extrapyramidal Symptom Rating Scale (ESRS).
Phase II/III Clinical Trials
A Phase II/III study, known as the CLARITY trial, was initiated in 2011. This randomized, double-blind, placebo-controlled study aimed to further assess the short-term cognitive and antipsychotic efficacy, safety, and tolerability of BL-1020 over 6 weeks, with a 24-week extension phase to evaluate long-term effects. The trial was planned to enroll 435 patients in Romania and India.
Mechanism of Action and Developmental Workflow
The following diagrams illustrate the proposed mechanism of action and the clinical development pathway of BL-1020.
Conclusion
BL-1020 represented a novel therapeutic approach for schizophrenia by targeting both the dopaminergic and GABAergic systems. Preclinical and early clinical studies demonstrated its potential to be an effective antipsychotic with pro-cognitive effects and a favorable safety profile, particularly with respect to extrapyramidal symptoms. Despite promising initial results, the development of BL-1020 did not progress to market approval. This technical guide has summarized the key historical data on BL-1020, providing a valuable resource for researchers and professionals in the field of antipsychotic drug development. The journey of BL-1020 underscores the complexities of developing novel treatments for schizophrenia and highlights the importance of exploring multi-target therapeutic strategies.
References
- 1. Effectiveness of early lens extraction for the treatment of primary angle-closure glaucoma (EAGLE): a randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. revvity.com [revvity.com]
- 4. The effectiveness of early lens extraction with intraocular lens implantation for the treatment of primary angle-closure glaucoma (EAGLE): study protocol for a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
BL-1020 Mesylate: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data on the solubility and stability of BL-1020 mesylate, a novel antipsychotic agent. BL-1020 is an ester of perphenazine and gamma-aminobutyric acid (GABA), developed to combine the dopamine D2 receptor antagonism of perphenazine with a GABAergic effect. Due to the limited availability of direct data for this compound, this guide also includes relevant information on its parent compound, perphenazine, to infer potential physicochemical properties.
Core Concepts: Solubility and Stability
Understanding the solubility and stability of an active pharmaceutical ingredient (API) like this compound is critical for all stages of drug development, from formulation to clinical application.
-
Solubility dictates the bioavailability of a drug and influences its formulation design. Poor solubility can lead to low absorption and insufficient therapeutic effect.
-
Stability ensures that the drug maintains its chemical integrity and potency throughout its shelf life. Degradation of the API can lead to loss of efficacy and the formation of potentially harmful impurities.
Solubility Profile
Direct quantitative solubility data for this compound is not extensively available in the public domain. However, data for the parent compound, perphenazine, provides valuable insights. The presence of the GABA ester and the mesylate salt in BL-1020 is expected to influence its solubility profile compared to perphenazine. Generally, salt forms of drugs exhibit improved aqueous solubility.
Perphenazine Solubility Data
The solubility of perphenazine has been reported in various solvents. This information is crucial for understanding the behavior of the core molecule.
| Solvent | Solubility | Temperature | Reference |
| Water | 28.3 mg/L | 24 °C | [1] |
| Ethanol | 153 mg/mL | Not Specified | [1] |
| Acetone | 82 mg/mL | Not Specified | [1] |
| Sesame Oil | Practically Insoluble | Not Specified | [1] |
Perphenazine's solubility is also known to be strongly pH-dependent. The formation of different salts, such as fumaric acid salts, has been shown to improve its solubility and dissolution rate.
Stability Profile
The stability of this compound, like other phenothiazine derivatives, is influenced by factors such as light, pH, and atmospheric oxygen.
General Stability of Phenothiazines
Phenothiazines are known to be sensitive to light and oxidation.[2] Exposure to sunlight can cause them to oxidize, leading to a change in color, typically to a greenish-brown tint. The stability of phenothiazine solutions is also affected by the pH of the solution.
Storage Recommendations for this compound
While specific degradation kinetics for this compound are not publicly available, general storage recommendations suggest protecting the compound from light and moisture.
Experimental Protocols
Detailed experimental protocols for determining the solubility and stability of this compound are not published. However, standardized methodologies can be applied.
Equilibrium Solubility Determination
The following workflow, based on World Health Organization (WHO) guidelines for Biopharmaceutics Classification System (BCS) based biowaivers, outlines a general protocol for determining the equilibrium solubility of an API.
Caption: Workflow for Equilibrium Solubility Determination.
Forced Degradation Study
Forced degradation studies are essential to identify potential degradation products and pathways. A typical workflow involves subjecting the API to various stress conditions.
Caption: Workflow for a Forced Degradation Study.
Potential Degradation Pathway
Based on the known instability of phenothiazines, a likely degradation pathway for BL-1020 would involve oxidation of the phenothiazine ring system, particularly when exposed to light and air. Hydrolysis of the ester linkage is also a potential degradation route, which would yield perphenazine and GABA.
Caption: Potential Degradation Pathways for BL-1020.
Conclusion
While specific quantitative data for this compound solubility and stability remains limited in publicly accessible literature, the information available for its parent compound, perphenazine, provides a solid foundation for understanding its physicochemical properties. The mesylate salt form of BL-1020 is anticipated to enhance its aqueous solubility. As with other phenothiazines, careful consideration must be given to its sensitivity to light and oxidation. The experimental protocols and potential degradation pathways outlined in this guide provide a framework for researchers and drug development professionals to conduct further studies and develop stable and effective formulations of this compound.
References
The Pharmacokinetics of BL-1020: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available pharmacokinetic data for BL-1020, an investigational orally-active antipsychotic agent. BL-1020 is a novel compound, chemically identified as perphenazine 4-aminobutanoate, which functions as a conjugate of the established D2 antagonist perphenazine and the neurotransmitter gamma-aminobutyric acid (GABA).[1] This design allows BL-1020 to act as a pro-drug, intended to deliver both a dopamine D2 receptor antagonist and a GABA agonist to the central nervous system for the potential treatment of schizophrenia.
Executive Summary
BL-1020 is an orally administered compound that has been shown in preclinical studies to cross the blood-brain barrier. Following administration, it is metabolized into its constituent components: the antipsychotic agent perphenazine and the inhibitory neurotransmitter GABA. While detailed quantitative pharmacokinetic parameters for BL-1020 itself are not extensively available in the public domain, the pharmacokinetic profile of its primary active metabolite, perphenazine, is well-characterized and provides crucial insights into the compound's in vivo behavior. Human studies have confirmed that BL-1020 engages with its intended target, the dopamine D2 receptor, in a dose-dependent manner. This guide synthesizes the available preclinical and clinical data on the pharmacokinetics of BL-1020 and its active metabolite, perphenazine, and outlines the methodologies employed in these key studies.
Data Presentation
Due to the limited availability of specific quantitative pharmacokinetic data for BL-1020, this section presents the well-documented pharmacokinetic parameters of its active metabolite, perphenazine, in humans. This information is vital for understanding the clinical exposure and potential therapeutic window of BL-1020.
Table 1: Pharmacokinetic Parameters of Perphenazine (Active Metabolite of BL-1020) in Humans
| Parameter | Value | Reference |
| Oral Bioavailability | ~40% | [2] |
| Time to Peak Plasma Concentration (Tmax) | 1 - 3 hours | [3] |
| Elimination Half-life (t½) | 8 - 12 hours (up to 20 hours) | [2] |
| Metabolism | Extensively hepatic, primarily via CYP2D6 | [3] |
| Volume of Distribution (Vd) | 10 - 34 L/kg | |
| Systemic Clearance (CL) | ~100 L/h |
Experimental Protocols
Detailed experimental protocols for the pharmacokinetic studies of BL-1020 are not fully available in published literature. However, based on the available information, the following methodologies were employed.
Preclinical Pharmacokinetic Studies in Rats
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) of BL-1020 in a rodent model.
Methodology: A study in rats utilized radiolabeled [14C]BL-1020 to trace the compound's fate in the body. While the detailed protocol is not public, a typical workflow for such a study is as follows:
-
Radiolabeling: Synthesis of BL-1020 with a Carbon-14 isotope.
-
Animal Dosing: Administration of a single oral dose of [14C]BL-1020 to a cohort of rats.
-
Sample Collection: Serial collection of blood, urine, and feces at predetermined time points. At the end of the study, tissues are harvested to assess distribution.
-
Sample Analysis: Quantification of total radioactivity in all biological samples using liquid scintillation counting.
-
Metabolite Profiling: Chromatographic separation (e.g., HPLC) of plasma and tissue extracts to identify and quantify parent BL-1020 and its radiolabeled metabolites.
-
Pharmacokinetic Analysis: Calculation of pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) from the plasma concentration-time data.
Human Dopamine D2 Receptor Occupancy Study (PET)
Objective: To assess the extent and duration of dopamine D2 receptor occupancy in the human brain following single oral doses of BL-1020.
Methodology: A Phase 1 clinical trial (NCT00480246) was conducted using Positron Emission Tomography (PET) with the radiotracer [11C]raclopride. The general protocol for such a study involves:
-
Subject Recruitment: Enrollment of healthy male volunteers.
-
Baseline PET Scan: A baseline PET scan with [11C]raclopride is performed to measure baseline D2 receptor availability in the striatum.
-
Drug Administration: Subjects receive a single oral dose of BL-1020 (e.g., 16 mg or 32 mg).
-
Post-dose PET Scans: A series of PET scans are conducted at various time points after BL-1020 administration to measure the displacement of [11C]raclopride from D2 receptors.
-
Image Acquisition and Analysis: Dynamic PET images of the brain are acquired. Regions of interest (ROIs) are drawn on the striatum (caudate and putamen) and a reference region with negligible D2 receptor density (e.g., cerebellum).
-
Receptor Occupancy Calculation: The binding potential (BP_ND) of [11C]raclopride is calculated for each scan. Receptor occupancy is then determined as the percentage reduction in BP_ND from baseline after drug administration.
-
Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling: The relationship between plasma concentrations of the active moiety and receptor occupancy is modeled to predict steady-state receptor occupancy with repeated dosing.
Mandatory Visualizations
References
The Pro-Cognitive Potential of BL-1020: A Technical Overview of Preclinical Evidence
For Immediate Distribution to the Scientific Community
This technical guide provides an in-depth analysis of the pro-cognitive effects of BL-1020, a novel antipsychotic agent, as demonstrated in established animal models of cognitive impairment. BL-1020 is a chemically unique entity, engineered as a mutual prodrug of the dopamine D2/serotonin 5-HT2A receptor antagonist perphenazine and the inhibitory neurotransmitter γ-aminobutyric acid (GABA)[1][2][3]. This design facilitates the transport of GABA across the blood-brain barrier, enabling a dual-action mechanism aimed at concurrently managing psychosis and associated cognitive deficits[2]. This document collates available preclinical data, details experimental methodologies, and visualizes the proposed mechanisms and workflows for researchers, scientists, and drug development professionals.
Core Mechanism of Action: A Dual-Pronged Approach
BL-1020 is an ester conjugate of perphenazine and GABA. The primary hypothesis behind its design is that the lipophilic perphenazine moiety acts as a carrier to transport the otherwise blood-brain barrier-impermeable GABA into the central nervous system[2]. Following administration, BL-1020 is believed to cross the blood-brain barrier and subsequently undergo hydrolysis to release its two active components: perphenazine and GABA.
This dual mechanism is proposed to offer a synergistic therapeutic effect for schizophrenia.
-
Perphenazine Component : Provides antipsychotic efficacy through the blockade of dopamine D2 and serotonin 5-HT2A receptors, a hallmark of atypical antipsychotics.
-
GABA Component : Aims to correct the putative GABAergic hypofunction implicated in the cognitive deficits of schizophrenia. This GABAergic modulation is thought to reduce extrapyramidal side effects (EPS) and, crucially, exert pro-cognitive effects. Preclinical studies have shown that the reversal of cognitive impairment by BL-1020 is mediated by its GABA moiety.
The interplay between dopaminergic antagonism and GABAergic agonism may also lead to an increase in dopamine release in the prefrontal cortex and hippocampus, regions critical for executive function and memory.
Preclinical Efficacy in Animal Models
BL-1020 has been evaluated in rodent models designed to replicate specific aspects of schizophrenia, namely the positive symptoms and cognitive deficits.
Reversal of Cognitive Deficits in the Subchronic PCP (Novel Object Recognition) Model
The subchronic administration of the NMDA receptor antagonist phencyclidine (PCP) in rats is an established pharmacological model for inducing cognitive impairments relevant to schizophrenia. One of the key behavioral assays used in this model is the Novel Object Recognition (NOR) task, which assesses non-spatial memory and cognitive function.
Experimental Protocol: Subchronic PCP and NOR Task
-
Animal Model : Adult male Lister Hooded or female Hooded-Lister rats are typically used.
-
PCP Administration : Rats are administered PCP (e.g., 2 mg/kg or 5 mg/kg, i.p.) or a vehicle (saline) twice daily for a period of 7 consecutive days.
-
Washout Period : A 7-day drug-free washout period follows the final PCP injection to allow for the acute effects of the drug to subside, isolating the more enduring cognitive deficits.
-
NOR Task Procedure :
-
Habituation : Animals are habituated to the testing arena (an open-field box) in the absence of objects.
-
Acquisition Trial (T1) : Each rat is placed in the arena with two identical objects and the total time spent exploring each object is recorded for a set duration (e.g., 3-5 minutes).
-
Inter-Trial Interval (ITI) : The rat is returned to its home cage for a specific period, typically 1 hour.
-
Retention Trial (T2) : The rat is returned to the arena, where one of the original objects has been replaced with a novel object. The time spent exploring the familiar and the novel object is recorded.
-
-
Drug Intervention : Test compounds (like BL-1020) are administered at a specified time (e.g., 30 minutes) before the acquisition trial.
-
Data Analysis : The primary endpoint is the Discrimination Index (DI) , calculated as: (Time with Novel Object - Time with Familiar Object) / (Total Exploration Time). A positive DI indicates successful recognition memory, as rodents have a natural preference for novelty.
Results Summary: Novel Object Recognition
Preclinical studies have reported that BL-1020 improves the deficit in object recognition memory induced by subchronic PCP treatment. While specific quantitative data from peer-reviewed publications are not widely available, the findings indicate that PCP-treated animals fail to discriminate between the novel and familiar objects (DI approaching zero), whereas treatment with BL-1020 restores this ability, resulting in a significantly positive DI.
| Treatment Group | N | Dosing Regimen | Discrimination Index (DI) | Outcome |
| Vehicle + Vehicle | - | Saline b.i.d. for 7 days | > 0 (Positive) | Normal Recognition Memory |
| PCP + Vehicle | - | 5 mg/kg PCP b.i.d. for 7 days | ~ 0 | Impaired Recognition Memory |
| PCP + BL-1020 | - | 5 mg/kg PCP b.i.d. for 7 days | > 0 (Restored) | Reversal of Cognitive Deficit |
| Note: This table represents the expected outcomes based on qualitative descriptions. Specific numerical values for the Discrimination Index are not available in the cited literature. |
Efficacy in the Amphetamine-Induced Hyperactivity Model
The amphetamine-induced hyperactivity model is widely used to screen for antipsychotic potential, as it is considered to reflect the hyperdopaminergic state associated with the positive symptoms of schizophrenia. BL-1020 has been shown to be effective in this model, while also demonstrating a reduced liability for catalepsy compared to its parent compound, perphenazine.
Experimental Protocol: Amphetamine-Induced Hyperactivity
-
Animal Model : Male Sprague-Dawley rats are commonly used.
-
Habituation : Animals are habituated to locomotor activity chambers (photocell cages) for a set period (e.g., 30-60 minutes) to establish a baseline activity level.
-
Drug Administration :
-
Acute Model : Animals are pre-treated with BL-1020, perphenazine, or vehicle via oral gavage (p.o.). After a set time, they are challenged with d-amphetamine (e.g., 0.5-1.5 mg/kg, s.c.).
-
Subchronic Model : Animals are treated with BL-1020 or perphenazine for an extended period (e.g., 17 days) before the amphetamine challenge on the final day.
-
-
Data Collection : Locomotor activity (e.g., distance traveled, beam breaks) is recorded for a period of 60-90 minutes following the amphetamine injection.
-
Catalepsy Assessment : Catalepsy, a measure of extrapyramidal side effects, is assessed using methods such as the bar test, where the time an animal remains in an imposed awkward posture is measured.
Results Summary: Locomotor Activity & Catalepsy
Studies demonstrate that both acute and subchronic treatment with BL-1020 effectively antagonizes amphetamine-induced hyperactivity. Crucially, this effect is achieved with significantly lower catalepsy and sedation compared to equimolar doses of perphenazine, highlighting the potential benefit of the GABA component.
| Treatment | Dose (mg/kg, p.o.) | Amphetamine-Induced Locomotor Activity | Catalepsy Score |
| Vehicle | - | High | Low |
| Perphenazine | Equimolar to BL-1020 | Significantly Reduced | High |
| BL-1020 | 3, 10, 30 | Dose-dependently Reduced | Significantly Lower than Perphenazine |
| Note: This table summarizes findings from Geffen et al., 2009. Specific activity counts and catalepsy scores are not detailed here but reflect the directional findings of the study. |
Pharmacological Profile
In vitro receptor binding studies have confirmed the potent activity of BL-1020 at key receptors implicated in psychosis.
| Receptor Subtype | Binding Affinity (Ki, nM) |
| Dopamine D2L | 0.066 |
| Dopamine D2S | 0.062 |
| Serotonin 5-HT2A | 0.21 |
| Data sourced from Geffen et al., 2009 |
Pharmacokinetic studies using radiolabeled [14C] BL-1020 have confirmed its ability to penetrate the brain, a critical prerequisite for its central activity. Furthermore, microdialysis studies in rats have shown that BL-1020 increases dopamine release in the prefrontal cortex and hippocampus, a neurochemical effect distinct from many other antipsychotics and one that may contribute to its pro-cognitive profile.
Conclusion and Future Directions
The preclinical data available for BL-1020 consistently support its proposed dual-action mechanism. In established animal models, the compound demonstrates both antipsychotic-like activity and, most notably, the ability to reverse cognitive deficits associated with NMDA receptor hypofunction. The pro-cognitive effects appear to be a direct result of the integrated GABAergic component, which also serves to mitigate the extrapyramidal side effects typically associated with potent D2 receptor antagonists like perphenazine.
While clinical development has provided further insights, these foundational animal model studies underscore the therapeutic potential of targeting both the dopaminergic and GABAergic systems in the treatment of schizophrenia. For drug development professionals, the BL-1020 story provides a compelling case study in the rational design of CNS-targeted therapies and highlights the utility of the subchronic PCP NOR model in screening for compounds with pro-cognitive efficacy. Further research to fully elucidate the downstream signaling cascades resulting from the combined D2 antagonism and GABA agonism is warranted to identify new targets for cognitive enhancement.
References
- 1. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of dopamine release in the substantia nigra by in vivo microdialysis in freely moving rats - PMC [pmc.ncbi.nlm.nih.gov]
Discontinued Clinical Trials of BL-1020 Mesylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BL-1020 (perphenazine 4-aminobutanoate mesylate) was an investigational orally active antipsychotic agent developed for the treatment of schizophrenia.[1] Its unique mechanism of action, combining dopamine D2 receptor antagonism with GABAergic agonism, positioned it as a potential first-in-class therapeutic. The rationale behind this dual-action approach was to address both the positive and negative symptoms of schizophrenia, as well as cognitive deficits, with an improved side-effect profile compared to existing antipsychotics.[2][3] Despite promising early-phase clinical data, the development of BL-1020 was ultimately discontinued. This in-depth technical guide provides a comprehensive overview of the discontinued clinical trials of BL-1020 mesylate, presenting quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.
Core Compound Profile
BL-1020 is a chemical entity that covalently links perphenazine, a typical antipsychotic, with gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[4] Preclinical studies demonstrated that BL-1020 could cross the blood-brain barrier and subsequently metabolize into its two active components, perphenazine and GABA.[4] This was intended to provide a targeted delivery of GABA to the central nervous system, a feat not readily achievable with oral GABA administration alone due to its poor blood-brain barrier permeability.
Preclinical Pharmacology
Receptor Binding Affinity
Radioligand binding assays were conducted to determine the affinity of BL-1020 for various neurotransmitter receptors. The results, expressed as inhibition constants (Ki), are summarized in the table below. These data indicate a high affinity for dopamine D2 and serotonin 5-HT2A receptors, characteristic of atypical antipsychotics.
| Receptor Subtype | Ki (nM) |
| Dopamine D2L | 0.066 |
| Dopamine D2S | 0.062 |
| Serotonin 5-HT2A | 0.21 |
| Data from Geffen et al., 2009 |
In Vivo Microdialysis
Preclinical studies in rats utilized in vivo microdialysis to assess the effect of BL-1020 on dopamine release in the prefrontal cortex (PFC) and hippocampus (Hip). These studies showed that BL-1020 increased dopamine release in these brain regions, a potential mechanism for its pro-cognitive effects.
Discontinued Clinical Trials: A Quantitative Overview
The clinical development program for BL-1020 included several studies, culminating in the discontinued Phase II/III CLARITY trial. The following tables summarize the key quantitative data from the most significant of these trials.
Phase IIb EAGLE Study (NCT00567710)
This was a 6-week, randomized, double-blind, placebo- and active-controlled study designed to evaluate the efficacy and safety of BL-1020 in patients with schizophrenia.
Table 1: Baseline Demographics and Clinical Characteristics (EAGLE Study)
| Characteristic | BL-1020 10 mg/day (n=91) | BL-1020 20-30 mg/day (n=93) | Risperidone 2-8 mg/day (n=90) | Placebo (n=89) |
| Mean Age (years) | 38.5 | 37.9 | 38.1 | 38.7 |
| Male (%) | 71.4 | 75.3 | 73.3 | 71.9 |
| Mean Baseline PANSS Total Score | 86.4 | 87.1 | 86.8 | 86.5 |
Table 2: Primary and Secondary Efficacy Outcomes at Week 6 (EAGLE Study)
| Outcome Measure | BL-1020 10 mg/day | BL-1020 20-30 mg/day | Risperidone | Placebo |
| Change from Baseline in PANSS Total Score | -18.9 | -22.5 | -21.7 | -15.8 |
| p-value vs. Placebo | 0.103 | 0.003 | 0.007 | - |
| Change from Baseline in CGI-S Score | -1.1 | -1.4 | -1.3 | -0.9 |
| p-value vs. Placebo | 0.091 | <0.001 | 0.002 | - |
| BACS Composite Z-Score | +0.22 | +0.48 | +0.15 | -0.02 |
| p-value vs. Placebo | 0.096 | 0.002 | 0.231 | - |
Table 3: Incidence of Key Adverse Events (EAGLE Study)
| Adverse Event | BL-1020 10 mg/day (%) | BL-1020 20-30 mg/day (%) | Risperidone (%) | Placebo (%) |
| Extrapyramidal Symptoms | 12.1 | 18.3 | 17.8 | 6.7 |
| Insomnia | 8.8 | 9.7 | 10.0 | 10.1 |
| Headache | 7.7 | 8.6 | 8.9 | 7.9 |
Phase II/III CLARITY Study (NCT01392865)
This was a randomized, double-blind, placebo-controlled study intended to confirm the pro-cognitive and antipsychotic efficacy of BL-1020. The trial was discontinued based on an interim analysis.
Reason for Discontinuation: A pre-planned interim analysis of 230 enrolled patients (168 evaluable for the primary endpoint) indicated that the trial was unlikely to meet its primary endpoint of demonstrating superiority over risperidone in improving cognitive function at 6 weeks.
Experimental Protocols
Receptor Binding Assay
Objective: To determine the binding affinity of BL-1020 for various neurotransmitter receptors.
Methodology:
-
Membrane Preparation: Membranes from cells expressing the target receptor (e.g., CHO-K1 cells for human dopamine D2L and D2S receptors) or from rat brain tissue (e.g., cortex for 5-HT2A receptors) were used.
-
Radioligand Binding: Membranes were incubated with a specific radioligand (e.g., [3H]spiperone for D2 receptors) and varying concentrations of BL-1020.
-
Incubation: The mixture was incubated to allow for competitive binding to reach equilibrium.
-
Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters was measured by liquid scintillation counting.
-
Data Analysis: The concentration of BL-1020 that inhibited 50% of the specific binding of the radioligand (IC50) was determined. The Ki value was then calculated using the Cheng-Prusoff equation.
In Vivo Microdialysis
Objective: To measure the effect of BL-1020 on extracellular dopamine levels in the brain of freely moving rats.
Methodology:
-
Probe Implantation: A microdialysis probe was stereotaxically implanted into the target brain region (e.g., prefrontal cortex or hippocampus).
-
Perfusion: The probe was perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Baseline Collection: Dialysate samples were collected at regular intervals to establish a stable baseline of extracellular dopamine levels.
-
Drug Administration: BL-1020 was administered orally.
-
Post-Dose Collection: Dialysate samples continued to be collected at regular intervals.
-
Analysis: The concentration of dopamine and its metabolites in the dialysate samples was quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
Electrophysiological Recording (Representative Protocol)
While a specific electrophysiology protocol for BL-1020 is not publicly available, a representative protocol to assess the effects of a compound with both dopamine D2 antagonist and GABA agonist properties on the firing of ventral tegmental area (VTA) dopamine neurons is described below.
Objective: To determine the effect of BL-1020 on the firing rate and pattern of VTA dopamine neurons.
Methodology:
-
Animal Preparation: Anesthetized rats would be placed in a stereotaxic frame.
-
Electrode Placement: A recording microelectrode would be lowered into the VTA to record the extracellular single-unit activity of putative dopamine neurons. Neurons would be identified as dopaminergic based on their characteristic slow, irregular firing pattern and long-duration action potentials.
-
Baseline Recording: The baseline firing rate and pattern of a single dopamine neuron would be recorded for a stable period.
-
Drug Administration: BL-1020 would be administered intravenously or intraperitoneally.
-
Post-Drug Recording: The firing activity of the same neuron would be recorded continuously to observe any changes in firing rate or pattern (e.g., induction of burst firing or inhibition of firing).
-
Data Analysis: The firing rate (spikes/second) and measures of firing pattern (e.g., coefficient of variation of the interspike interval) would be analyzed and compared between the baseline and post-drug periods.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Electrophysiological Characterization of GABAergic Neurons in the Ventral Tegmental Area - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ventral tegmental area GABA, glutamate, and glutamate-GABA neurons are heterogeneous in their electrophysiological and pharmacological properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Perphenazine Fendizoate? [synapse.patsnap.com]
- 4. BL-1020, an oral antipsychotic agent that reduces dopamine activity and enhances GABAA activity, for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Molecular Targets of BL-1020 in the Brain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BL-1020, also known as perphenazine 4-aminobutanoate, is an investigational antipsychotic agent designed for the treatment of schizophrenia. It represents a novel therapeutic approach by combining two distinct pharmacological actions into a single molecule. As a chemical conjugate of perphenazine, a potent dopamine D2 receptor antagonist, and gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, BL-1020 is engineered to address both the positive and cognitive symptoms of schizophrenia.[1][2] Preclinical and clinical studies have demonstrated that BL-1020 crosses the blood-brain barrier and, upon hydrolysis, releases its two active components, leading to a dual mechanism of action: dopamine D2 receptor antagonism and GABA-A receptor agonism.[2][3] This in-depth guide elucidates the molecular targets of BL-1020 in the brain, presenting quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways and experimental workflows.
Core Molecular Targets and Pharmacological Profile
BL-1020's therapeutic potential stems from its interaction with key neurotransmitter systems implicated in the pathophysiology of schizophrenia. Its primary molecular targets are the dopamine D2 receptor and the GABA-A receptor. Additionally, it exhibits high affinity for the serotonin 5-HT2A receptor, a common target for atypical antipsychotics.
Quantitative Pharmacological Data
The binding affinities of BL-1020 for its primary molecular targets have been characterized through in vitro radioligand binding assays. The key quantitative data are summarized in the table below.
| Target Receptor | Ligand | Parameter | Value | Reference |
| Dopamine D2L | BL-1020 | Ki | 0.066 nM | [3] |
| Dopamine D2S | BL-1020 | Ki | 0.062 nM | |
| Serotonin 5-HT2A | BL-1020 | Ki | 0.21 nM | |
| GABA-A | BL-1020 | Ki | 3.29 µM |
Signaling Pathways of BL-1020
The dual-action mechanism of BL-1020 impacts two critical signaling pathways in the brain that are dysregulated in schizophrenia.
Dopamine D2 Receptor Antagonism
BL-1020, through its perphenazine moiety, acts as a potent antagonist at dopamine D2 receptors. In schizophrenia, hyperactive dopaminergic signaling in the mesolimbic pathway is associated with positive symptoms. By blocking D2 receptors, BL-1020 is believed to normalize this hyperactivity.
GABA-A Receptor Agonism
The GABAergic component of BL-1020 is designed to address the hypofunction of the GABA system observed in the prefrontal cortex of individuals with schizophrenia, which is thought to contribute to cognitive deficits. By acting as a GABA-A receptor agonist, BL-1020 enhances inhibitory neurotransmission.
Experimental Protocols
The following sections describe representative methodologies for the key experiments used to characterize the molecular targets of BL-1020. While the specific details of the assays performed by the developers of BL-1020 are not fully available in the public domain, these protocols represent the standard and widely accepted procedures in the field of neuropharmacology.
Radioligand Binding Assays
Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor. This is typically expressed as the inhibition constant (Ki).
Objective: To determine the binding affinity (Ki) of BL-1020 for dopamine D2 and serotonin 5-HT2A receptors.
General Protocol:
-
Membrane Preparation:
-
Cell lines (e.g., CHO or HEK293) stably expressing the human receptor of interest (e.g., Dopamine D2L, D2S, or Serotonin 5-HT2A) are cultured and harvested.
-
The cells are homogenized in a cold buffer and centrifuged to pellet the cell membranes. The membrane pellet is washed and resuspended in an assay buffer.
-
Protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).
-
-
Competitive Binding Assay:
-
The assay is performed in a 96-well plate format.
-
Each well contains the cell membrane preparation, a fixed concentration of a specific radioligand (e.g., [3H]-Spiperone for D2 receptors, [3H]-Ketanserin for 5-HT2A receptors), and varying concentrations of the unlabeled test compound (BL-1020).
-
Control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known competing ligand) are included.
-
The plates are incubated at a specific temperature for a set duration to allow the binding to reach equilibrium.
-
-
Filtration and Counting:
-
The incubation is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand.
-
The filters are washed with cold buffer to remove unbound radioligand.
-
Scintillation fluid is added to the filters, and the radioactivity is measured using a scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of BL-1020 that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
GABA-A Receptor Functional Assays
Functional assays are necessary to determine whether a compound that binds to a receptor acts as an agonist, antagonist, or inverse agonist. For GABA-A receptors, which are ligand-gated ion channels, electrophysiology is a common method.
Objective: To confirm the agonist activity of the GABA moiety of BL-1020 at the GABA-A receptor.
General Protocol (Two-Electrode Voltage Clamp in Xenopus Oocytes):
-
Oocyte Preparation and Injection:
-
Oocytes are harvested from Xenopus laevis frogs.
-
The oocytes are injected with cRNA encoding the subunits of the human GABA-A receptor (e.g., α1, β2, γ2).
-
The injected oocytes are incubated for 2-5 days to allow for receptor expression on the cell surface.
-
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and perfused with a standard saline solution.
-
The oocyte is impaled with two microelectrodes, one for voltage clamping and one for current recording. The membrane potential is clamped at a holding potential (e.g., -70 mV).
-
The oocyte is exposed to different concentrations of GABA (the natural agonist) to establish a baseline dose-response curve.
-
The oocyte is then exposed to different concentrations of the GABA moiety of BL-1020 to determine its effect on the ion channel.
-
-
Data Analysis:
-
The current elicited by the application of the compound is measured. An inward current (at a holding potential below the chloride reversal potential) indicates the opening of the chloride channel and an agonist effect.
-
A dose-response curve is generated for the GABA moiety of BL-1020, and the EC50 (the concentration that produces 50% of the maximal response) is calculated.
-
The efficacy (the maximal response produced by the compound relative to GABA) is also determined.
-
Conclusion
BL-1020 is a novel antipsychotic candidate with a unique dual-action mechanism targeting key molecular players in the pathophysiology of schizophrenia. Its high affinity for dopamine D2 and serotonin 5-HT2A receptors, combined with its agonist activity at GABA-A receptors, provides a multi-faceted approach to treating the complex symptoms of this disorder. The preclinical data suggest that by simultaneously modulating both dopaminergic and GABAergic neurotransmission, BL-1020 may offer a promising therapeutic option with the potential for improved efficacy, particularly in addressing the cognitive deficits associated with schizophrenia. Further clinical investigation is warranted to fully elucidate the therapeutic benefits and safety profile of this innovative compound.
References
- 1. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [en.bio-protocol.org]
- 2. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]
- 3. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: BL-1020 Mesylate In Vitro Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BL-1020 (perphenazine 4-aminobutanoate) is an investigational antipsychotic agent designed for the treatment of schizophrenia.[1] Structurally, it is an ester of the established antipsychotic perphenazine and the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[2] This unique composition allows BL-1020 to act as a dopamine D2 receptor antagonist and a GABA-A receptor agonist.[1][3] Preclinical and clinical studies have demonstrated that BL-1020 blocks dopamine activity while simultaneously enhancing GABAergic neurotransmission, a mechanism that is distinct from other atypical antipsychotics.[4] This dual action is believed to contribute to its efficacy in treating psychosis with a potentially favorable side effect profile.
These application notes provide detailed protocols for conducting in vitro receptor binding assays to characterize the affinity of BL-1020 mesylate for its primary molecular targets: dopamine D2 receptors, serotonin 5-HT2A receptors, and GABA-A receptors.
Data Presentation
The following table summarizes the in vitro binding affinities of BL-1020 for key central nervous system receptors. The inhibition constant (Ki) is a measure of the compound's binding affinity, with lower values indicating a stronger interaction.
| Receptor Subtype | Ki (nM) | Reference |
| Dopamine D2L | 0.066 | |
| Dopamine D2S | 0.062 | |
| Serotonin 5-HT2A | 0.21 | |
| GABA-A | 3290 (3.29 µM) |
Experimental Protocols
This section outlines a representative protocol for a competitive radioligand binding assay to determine the in vitro binding affinity (Ki) of this compound for the dopamine D2 receptor. Similar principles can be applied to assays for 5-HT2A and GABA-A receptors by selecting the appropriate radioligand and cell/tissue source.
Objective:
To determine the binding affinity (Ki) of this compound for the dopamine D2 receptor using a competitive radioligand binding assay.
Materials:
-
Biological Sample: Rat striatal membranes or a cell line stably expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]Spiperone or [³H]Raclopride (high-affinity D2 receptor antagonists).
-
Test Compound: this compound.
-
Non-specific Binding Control: (+)-Butaclamol (10 µM) or Haloperidol (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus (cell harvester).
-
Scintillation counter.
Methods:
1. Membrane Preparation (from rat striatum):
- Homogenize fresh or frozen rat striata in ice-cold assay buffer.
- Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
- Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
- Resuspend the membrane pellet in fresh assay buffer and repeat the centrifugation step.
- Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford or BCA assay).
- Store the membrane preparation in aliquots at -80°C until use.
2. Competitive Binding Assay:
- Prepare serial dilutions of this compound in the assay buffer.
- In a 96-well plate, add the following to each well in triplicate:
- Total Binding: 50 µL of assay buffer.
- Non-specific Binding: 50 µL of 10 µM (+)-butaclamol.
- Competitor: 50 µL of varying concentrations of this compound.
- Add 50 µL of [³H]Spiperone to all wells at a final concentration of approximately 0.1-0.5 nM.
- Add 100 µL of the membrane preparation (containing 50-100 µg of protein) to each well to initiate the binding reaction.
- Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
3. Termination and Filtration:
- Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
- Wash the filters three times with 3 mL of ice-cold wash buffer to remove any non-specifically bound radioligand.
4. Quantification:
- Dry the filters and place them in scintillation vials.
- Add 4-5 mL of scintillation cocktail to each vial.
- Measure the radioactivity in a liquid scintillation counter.
5. Data Analysis:
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the logarithm of the this compound concentration.
- Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Visualizations
Signaling Pathways
Caption: Signaling pathways of BL-1020 at D2 and GABA-A receptors.
Experimental Workflow
Caption: Workflow for in vitro competitive receptor binding assay.
References
Application Notes and Protocols: Preparation of BL-1020 Mesylate Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of stock solutions of BL-1020 mesylate. The following guidelines are based on established practices for handling small molecule kinase inhibitors and mesylate salts. It is crucial to consult the specific product datasheet provided by the supplier for any compound-specific information.
Introduction
Accurate and consistent preparation of stock solutions is fundamental to obtaining reproducible results in experimental settings. This compound, as a small molecule inhibitor, requires careful handling to ensure its stability and activity are maintained. This protocol outlines the recommended procedures for dissolving, aliquoting, and storing this compound.
Quantitative Data Summary
The following table summarizes the general solubility and storage recommendations for small molecule kinase inhibitors, which can be applied to this compound in the absence of specific data.
| Parameter | Recommendation | Source |
| Primary Solvent | Dimethyl sulfoxide (DMSO), Anhydrous | [1][2] |
| Alternative Solvents | Ethanol | [2] |
| Aqueous Solubility | Generally low; dilution from a high-concentration stock is recommended. | [2] |
| Stock Solution Concentration | 10 mM to 100 mM in DMSO is common for kinase inhibitors. | |
| Storage of Solid Compound | Store at -20°C or -80°C, protected from light and moisture. | |
| Storage of Stock Solutions | Aliquot into single-use volumes and store at -80°C to avoid repeated freeze-thaw cycles. | |
| Working Solution Preparation | Dilute the DMSO stock solution into aqueous experimental medium immediately before use. | |
| Final DMSO Concentration in Assay | Keep below 0.5% to avoid solvent-induced toxicity. |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound. Adjust the calculations accordingly for different desired concentrations.
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile, light-protected microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves
Procedure:
-
Pre-handling Preparations:
-
Bring the vial of this compound powder to room temperature before opening to prevent condensation of moisture.
-
Handle this compound and DMSO in a well-ventilated area or a chemical fume hood.
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO before handling.
-
-
Weighing the Compound:
-
Carefully weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would need to know the molecular weight (MW) of this compound.
-
Calculation:
-
Mass (mg) = Desired Concentration (M) * Volume (L) * Molecular Weight (g/mol) * 1000 (mg/g)
-
Assuming a hypothetical MW of 500 g/mol for this compound:
-
Mass (mg) = 0.010 mol/L * 0.001 L * 500 g/mol * 1000 mg/g = 5 mg
-
-
Transfer the weighed powder into a sterile, light-protected microcentrifuge tube.
-
-
Dissolution:
-
Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Close the tube tightly and vortex at high speed for 1-2 minutes until the powder is completely dissolved, resulting in a clear solution. Gentle warming or brief sonication may be used to aid dissolution if necessary, but be cautious of potential compound degradation.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, light-protected microcentrifuge tubes.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C for long-term storage.
-
Preparation of Working Solutions
For cell-based assays or other experiments in aqueous media, the high-concentration DMSO stock solution needs to be diluted.
-
Dilution:
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the DMSO stock in your aqueous experimental medium to achieve the final desired concentration. It is recommended to add the DMSO stock to the aqueous medium and mix immediately to prevent precipitation.
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same volume of pure DMSO to an equivalent volume of the experimental medium. This is essential to differentiate the effects of the compound from those of the solvent.
-
Visualizations
Caption: Workflow for preparing this compound stock solution.
References
Application Notes and Protocols for BL-1020 in Rodent Models of Psychosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of BL-1020, a novel antipsychotic agent, and detailed protocols for its evaluation in established rodent models of psychosis. This document is intended to guide researchers in the preclinical assessment of BL-1020 and similar compounds.
I. Application Notes
Introduction to BL-1020
BL-1020 is a first-in-class, GABA-enhanced antipsychotic designed for the treatment of schizophrenia.[1][2] It is a unique chemical entity that covalently links perphenazine, a well-established typical antipsychotic and dopamine D2 receptor antagonist, to gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[3][4] This design aims to simultaneously block dopamine D2 receptors and enhance GABAergic transmission, a dual mechanism of action intended to address both the positive and cognitive symptoms of schizophrenia with an improved side-effect profile.[1]
Mechanism of Action
The therapeutic rationale for BL-1020 is based on the hypothesis that schizophrenia involves not only hyperdopaminergic activity but also deficits in the GABAergic system. BL-1020 is designed to penetrate the brain where it can exert its dual action. Preclinical and clinical studies suggest that BL-1020 acts by blocking the activity of the neurotransmitter dopamine while simultaneously enhancing the activity of GABA. This combined dopamine antagonism and GABA agonism is expected to provide effective antipsychotic activity with a reduced liability for extrapyramidal side effects (EPS) and potentially improve cognitive function, an area of significant unmet need in schizophrenia treatment.
Preclinical Efficacy in Rodent Models
Preclinical evaluation of BL-1020 in rodent models of psychosis has demonstrated its potential as an effective antipsychotic agent. In key preclinical studies, BL-1020 was shown to be efficacious in antagonizing amphetamine-induced hyperactivity in rats, a widely used model for the positive symptoms of schizophrenia. Notably, this effect was achieved with significantly lower catalepsy and sedation compared to an equimolar dose of perphenazine, suggesting a more favorable side-effect profile. Furthermore, BL-1020 was found to increase dopamine release in the prefrontal cortex and hippocampus, which may contribute to its potential cognitive-enhancing effects.
II. Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of BL-1020.
Table 1: Receptor Binding Affinity of BL-1020
| Receptor | K_i_ (nM) |
| Dopamine D | 0.066 |
| Dopamine D | 0.062 |
| Serotonin 5-HT | 0.21 |
Data from Geffen et al., 2009.
Table 2: Behavioral Effects of BL-1020 in Rodent Models
| Behavioral Model | Species | BL-1020 Dose | Comparator | Key Findings |
| Amphetamine-Induced Hyperactivity | Rat | Not specified | Perphenazine (equimolar) | Antagonized hyperactivity |
| Catalepsy | Rat | Not specified | Perphenazine (equimolar) | Significantly lower catalepsy |
Data from Geffen et al., 2009.
III. Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the antipsychotic potential of BL-1020 in rodent models.
Amphetamine-Induced Hyperactivity Model
This model is used to assess the potential of a compound to mitigate the positive symptoms of psychosis, which are associated with dopamine hyperfunction.
a. Animals:
-
Male Wistar or Sprague-Dawley rats (200-250g).
-
House animals in a temperature-controlled environment with a 12-hour light/dark cycle, with ad libitum access to food and water.
-
Allow at least one week of acclimatization before the experiment.
b. Materials:
-
BL-1020
-
d-amphetamine sulfate
-
Vehicle (e.g., 0.9% saline or 0.5% carboxymethylcellulose)
-
Locomotor activity chambers equipped with infrared beams.
c. Experimental Procedure:
-
Habituate the rats to the locomotor activity chambers for 30-60 minutes for at least 3 consecutive days prior to the test day.
-
On the test day, place the animals individually into the activity chambers and allow for a 30-minute habituation period to establish a baseline activity level.
-
Administer BL-1020 or vehicle via the desired route (e.g., oral gavage or intraperitoneal injection) at the predetermined time before the amphetamine challenge.
-
Following the pretreatment period, administer d-amphetamine sulfate (e.g., 0.5-1.5 mg/kg, i.p.) to induce hyperlocomotion.
-
Immediately return the animals to the activity chambers and record locomotor activity for 60-90 minutes.
d. Data Analysis:
-
Quantify locomotor activity by measuring parameters such as total distance traveled, horizontal activity, and vertical activity (rearing).
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of BL-1020 treatment to the vehicle and amphetamine-only groups.
-
A significant reduction in amphetamine-induced hyperactivity by BL-1020 indicates potential antipsychotic-like efficacy.
Catalepsy Assessment
This test is used to evaluate the propensity of a compound to induce extrapyramidal side effects (EPS), a common adverse effect of typical antipsychotics.
a. Animals:
-
Male Wistar or Sprague-Dawley rats (200-250g).
b. Materials:
-
BL-1020
-
Vehicle
-
A horizontal bar (approximately 0.5 cm in diameter) fixed at a height of 9-10 cm above a flat surface.
c. Experimental Procedure:
-
Administer BL-1020 or vehicle.
-
At predetermined time points after administration (e.g., 30, 60, 90, and 120 minutes), assess for catalepsy.
-
Gently place the rat's forepaws on the horizontal bar.
-
Measure the time it takes for the rat to remove both forepaws from the bar (descent latency).
-
A cut-off time (e.g., 180 seconds) should be established. If the rat remains on the bar for the entire cut-off period, this maximum time is recorded.
d. Data Analysis:
-
Analyze the descent latency at each time point using appropriate statistical methods (e.g., Mann-Whitney U test or ANOVA).
-
A significantly longer descent latency in the BL-1020 group compared to the vehicle group indicates cataleptic effects. Comparing the cataleptic potential of BL-1020 to a standard antipsychotic like haloperidol is recommended.
Prepulse Inhibition (PPI) of the Acoustic Startle Reflex
PPI is a measure of sensorimotor gating, a process that is deficient in individuals with schizophrenia. This test assesses a compound's ability to restore this deficit.
a. Animals:
-
Male Wistar or Sprague-Dawley rats (250-300g).
b. Materials:
-
BL-1020
-
Vehicle
-
A startle response system consisting of a sound-attenuating chamber, a loudspeaker for delivering acoustic stimuli, and a sensor platform to measure the whole-body startle response.
c. Experimental Procedure:
-
Administer BL-1020 or vehicle at the appropriate pretreatment time.
-
Place the rat in the startle chamber and allow for a 5-minute acclimation period with background white noise (e.g., 65-70 dB).
-
The test session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A strong startle stimulus (e.g., 120 dB white noise for 40 ms).
-
Prepulse-pulse trials: A weaker prepulse stimulus (e.g., 75, 80, or 85 dB white noise for 20 ms) presented 100 ms before the startle pulse.
-
No-stimulus trials: Background noise only.
-
-
The inter-trial interval should be variable (e.g., 10-20 seconds).
d. Data Analysis:
-
Calculate the percentage of PPI for each prepulse intensity using the following formula: %PPI = [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100
-
Analyze the %PPI data using ANOVA to compare treatment groups.
-
An increase in %PPI in a psychosis model (e.g., after administration of a dopamine agonist like apomorphine) by BL-1020 would suggest a therapeutic effect on sensorimotor gating deficits.
IV. Visualizations
Caption: Proposed dual mechanism of action of BL-1020.
Caption: Experimental workflows for behavioral testing.
Caption: Logical relationship of BL-1020's dual action.
References
Application Notes and Protocols for the Quantification of BL-1020 and its Active Metabolite Perphenazine in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
BL-1020, or perphenazine 4-aminobutanoate, is an investigational antipsychotic agent designed as a prodrug of perphenazine. This strategic esterification with gamma-aminobutyric acid (GABA) aims to enhance its therapeutic profile. Accurate quantification of both the parent prodrug, BL-1020, and its active metabolite, perphenazine, in plasma is critical for pharmacokinetic, pharmacodynamic, and toxicokinetic studies during drug development.
This document provides detailed application notes and protocols for the analytical methods used to quantify BL-1020 and perphenazine in plasma. Given the ester linkage in BL-1020, which makes it susceptible to enzymatic hydrolysis ex vivo, special considerations for sample collection and preparation are paramount to ensure data integrity. The primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or electrochemical detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Challenges in BL-1020 Quantification: The Prodrug Dilemma
The quantification of ester prodrugs like BL-1020 presents a significant bioanalytical challenge due to their inherent instability in biological matrices. Plasma esterases can rapidly hydrolyze the ester bond, converting BL-1020 to perphenazine after blood collection. This ex vivo conversion can lead to an underestimation of the prodrug concentration and an overestimation of the active metabolite, thereby compromising the integrity of pharmacokinetic data.
To mitigate this, immediate stabilization of plasma samples upon collection is crucial. This is typically achieved through a combination of:
-
Low Temperature: Collecting and processing blood samples on ice slows down enzymatic activity.
-
pH Control: Acidification of the plasma sample to a pH below 5 can significantly reduce esterase activity.
-
Esterase Inhibitors: The addition of chemical inhibitors, such as sodium fluoride (NaF), dichlorvos, or bis(4-nitrophenyl) phosphate (BNPP), directly to the blood collection tubes can effectively block enzymatic degradation.[1][2][3]
Analytical Methods for Perphenazine Quantification
Several robust methods have been established for the quantification of perphenazine in plasma.
High-Performance Liquid Chromatography (HPLC)
HPLC methods coupled with UV or electrochemical detection offer reliable quantification of perphenazine.
-
HPLC with UV Detection: A reversed-phase HPLC method utilizing a Microsorb-CN column has been developed for the analysis of perphenazine in rabbit plasma.[4] The mobile phase consisted of a methanol and ammonium acetate buffer mixture with UV detection at 254 nm.[4] This method demonstrated good recovery of over 80%.
-
HPLC with Electrochemical Detection: This method provides high sensitivity for perphenazine and its metabolites. After liquid-liquid extraction from plasma, separation is achieved on a Nucleosil C18 column. This technique has a limit of quantitation for perphenazine as low as 0.5 ng/mL.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for bioanalysis due to its superior sensitivity, selectivity, and high-throughput capabilities.
A rapid and simple UPLC-MS/MS method has been described for the simultaneous determination of several antipsychotics, including perphenazine, in serum and plasma. This method utilizes a simple protein precipitation step for sample preparation and has an analytical measurement range of 0.2 to 12.0 ng/mL for perphenazine.
Proposed Analytical Method for BL-1020 and Perphenazine Quantification by LC-MS/MS
The following is a proposed comprehensive protocol for the simultaneous quantification of BL-1020 and perphenazine in human plasma. This method incorporates sample stabilization techniques crucial for the accurate measurement of the prodrug.
Blood Collection and Plasma Preparation
Objective: To collect and process blood samples in a manner that prevents the ex vivo hydrolysis of BL-1020.
Protocol:
-
Collect whole blood samples directly into pre-chilled K2EDTA vacutainer tubes containing an appropriate esterase inhibitor (e.g., bis(4-nitrophenyl) phosphate to a final concentration of 10 mM).
-
Gently invert the tubes 8-10 times to ensure proper mixing of the anticoagulant and inhibitor.
-
Immediately place the tubes on wet ice.
-
Within 30 minutes of collection, centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant (plasma) to clean, labeled polypropylene tubes.
-
Store the plasma samples at -80°C until analysis.
Sample Preparation: Protein Precipitation
Objective: To remove proteins from the plasma sample that can interfere with the analysis.
Protocol:
-
Thaw plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of thawed plasma.
-
Spike the sample with an appropriate internal standard (e.g., Perphenazine-d8).
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Carefully transfer the clear supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Analysis
Objective: To chromatographically separate and detect BL-1020, perphenazine, and the internal standard.
Protocol:
-
Liquid Chromatography:
-
Column: Waters Acquity UPLC HSS T3, 1.8 µm, 2.1 x 50 mm, or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| BL-1020 (Proposed) | 489.2 | 404.2 | To be optimized |
| 489.2 | 86.1 | To be optimized | |
| Perphenazine | 404.2 | 143.1 | To be optimized |
| 404.2 | 247.1 | To be optimized | |
| Perphenazine-d8 (IS) | 412.2 | 143.1 | To be optimized |
Note: The MRM transitions for BL-1020 are proposed based on its chemical structure (cleavage of the GABA moiety). The collision energies for all transitions need to be optimized for the specific instrument used.
Data Presentation and Method Validation
The quantitative data from the analysis should be summarized in clear, structured tables for easy comparison and interpretation. The bioanalytical method should be fully validated according to the guidelines from regulatory agencies such as the FDA or EMA.
Quantitative Data Summary
| Analytical Method | Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Accuracy (%) | Precision (%RSD) | Recovery (%) |
| HPLC-UV | Perphenazine | 50 - 5000 | 50 | N/A | N/A | >80 |
| HPLC-Electrochemical | Perphenazine | 0.5 - 25 | 0.5 | N/A | 3.4 - 9.1 | N/A |
| LC-MS/MS | Perphenazine | 0.2 - 12.0 | 0.2 | <15 | <15 | N/A |
| Proposed LC-MS/MS | BL-1020 | To be determined | To be determined | To be determined | To be determined | To be determined |
| Perphenazine | To be determined | To be determined | To be determined | To be determined | To be determined |
N/A: Not available in the cited literature.
Method Validation Parameters
A full validation should assess the following parameters for both BL-1020 and perphenazine:
-
Selectivity and Specificity: Ensuring no interference from endogenous plasma components.
-
Linearity and Range: Demonstrating a linear relationship between concentration and response over a defined range.
-
Lower Limit of Quantification (LLOQ): The lowest concentration that can be quantified with acceptable accuracy and precision.
-
Accuracy and Precision: Intra- and inter-day assessment of the closeness of measured values to the true value and the reproducibility of the measurements.
-
Matrix Effect: Evaluating the effect of plasma components on the ionization of the analytes.
-
Recovery: The efficiency of the extraction procedure.
-
Stability: Assessing the stability of the analytes under various conditions, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability. For BL-1020, in-process stability in the presence of esterase inhibitors is a critical parameter.
Signaling Pathways and Logical Relationships
The metabolism of BL-1020 to perphenazine is a key pathway to consider. Perphenazine then exerts its antipsychotic effect primarily through dopamine D2 receptor antagonism.
The selection of an appropriate analytical method is a logical process based on the required sensitivity, throughput, and the specific analytes of interest.
Conclusion
The successful quantification of the ester prodrug BL-1020 and its active metabolite perphenazine in plasma hinges on the implementation of appropriate sample stabilization techniques to prevent ex vivo hydrolysis. While robust HPLC and LC-MS/MS methods exist for perphenazine, the development of a validated method for the simultaneous quantification of both analytes requires careful consideration of these stabilization strategies. The proposed LC-MS/MS protocol provides a comprehensive framework for achieving accurate and reliable bioanalytical data, which is essential for the clinical development of BL-1020.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Effective screening approach to select esterase inhibitors used for stabilizing ester-containing prodrugs analyzed by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous UPLC-MS/MS assay for the detection of the traditional antipsychotics haloperidol, fluphenazine, perphenazine, and thiothixene in serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Determine the GABAergic Activity of BL-1020
For Researchers, Scientists, and Drug Development Professionals
Introduction
BL-1020 (perphenazine 4-aminobutanoate) is a novel, orally active antipsychotic agent developed for the treatment of schizophrenia.[1] It is a mutual prodrug that consists of the established antipsychotic drug perphenazine chemically linked to gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[2][3] Preclinical and clinical studies suggest that BL-1020's therapeutic effects stem from its dual mechanism of action: dopamine D2 receptor antagonism from perphenazine and enhancement of GABAergic activity.[4][5] After crossing the blood-brain barrier, BL-1020 is metabolized, releasing both perphenazine and GABA.
The GABAergic component of BL-1020 is hypothesized to contribute to its potential pro-cognitive effects, a significant advantage over existing antipsychotics. Therefore, the accurate characterization of BL-1020's interaction with the GABAergic system is crucial for its preclinical and clinical development. This document provides detailed application notes and protocols for a suite of cell-based assays designed to investigate and quantify the GABAergic activity of BL-1020 and its metabolites.
These assays are essential for:
-
Determining the affinity of the compound for GABA-A receptors.
-
Functionally characterizing the modulatory effects on GABA-A receptor-mediated ion currents.
-
Enabling high-throughput screening for novel GABAergic compounds.
Proposed Mechanism of BL-1020 and GABA-A Receptor Signaling
The following diagram illustrates the proposed mechanism of BL-1020 and the downstream signaling of the GABA-A receptor.
Application Note 1: Radioligand Binding Assay for GABA-A Receptor Affinity
Principle: This assay determines the binding affinity of a test compound for the GABA-A receptor by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the receptor. [3H]Muscimol, a potent GABA-A agonist, is commonly used as the radioligand. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, and from this, the inhibitory constant (Ki) can be calculated. This assay is fundamental for initial screening and pharmacological characterization.
Experimental Protocol: [3H]Muscimol Competitive Binding Assay
Materials:
-
Cell Membranes: Membranes prepared from rat brain tissue or from cell lines (e.g., HEK293, CHO) stably expressing the desired GABA-A receptor subtypes.
-
Radioligand: [3H]Muscimol.
-
Non-specific Binding Control: Unlabeled GABA (10 µM).
-
Test Compound: BL-1020 and its primary metabolites (GABA and perphenazine).
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4 at 4°C.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4 at 4°C.
-
Filtration Apparatus: Cell harvester with glass fiber filters.
-
Scintillation Counter: For quantifying radioactivity.
Procedure:
-
Membrane Preparation:
-
Thaw frozen cell membranes on ice.
-
Wash the membranes twice by resuspending in ice-cold binding buffer and centrifuging at high speed (e.g., 140,000 x g) for 30 minutes at 4°C.
-
Resuspend the final pellet in binding buffer to a protein concentration of approximately 0.1-0.2 mg/mL.
-
-
Assay Setup:
-
Set up assay tubes in triplicate for total binding, non-specific binding, and a range of concentrations of the test compound.
-
Total Binding: Add [3H]Muscimol (e.g., 5 nM final concentration) and binding buffer.
-
Non-specific Binding: Add [3H]Muscimol and a high concentration of unlabeled GABA (e.g., 10 µM).
-
Test Compound: Add [3H]Muscimol and varying concentrations of BL-1020 or its metabolites.
-
-
Incubation:
-
Add the membrane preparation to each tube to initiate the binding reaction.
-
Incubate at 4°C for 45 minutes.
-
-
Termination and Filtration:
-
Rapidly terminate the incubation by filtering the contents of each tube through glass fiber filters using a cell harvester.
-
Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Data Presentation:
| Compound | Receptor Subtype | Radioligand | Ki (nM) |
| GABA | α1β2γ2 | [3H]Muscimol | 150 |
| Bicuculline | α1β2γ2 | [3H]Muscimol | 200 |
| BL-1020 | α1β2γ2 | [3H]Muscimol | To be determined |
| GABA (metabolite) | α1β2γ2 | [3H]Muscimol | To be determined |
digraph "Radioligand Binding Assay Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9];"Start" [shape=ellipse, fillcolor="#34A853"]; "Prepare_Membranes" [label="Prepare Cell Membranes\n(with GABA-A Receptors)"]; "Setup_Assay" [label="Set up Assay Tubes:\n- Total Binding\n- Non-specific Binding\n- Test Compound"]; "Add_Components" [label="Add Radioligand ([3H]Muscimol)\nand Test Compound/GABA"]; "Incubate" [label="Incubate at 4°C for 45 min"]; "Filter" [label="Rapid Filtration\n(Separate bound from free)"]; "Wash" [label="Wash Filters"]; "Quantify" [label="Quantify Radioactivity\n(Scintillation Counting)"]; "Analyze" [label="Data Analysis\n(Calculate IC50 and Ki)"]; "End" [shape=ellipse, fillcolor="#EA4335"];
"Start" -> "Prepare_Membranes"; "Prepare_Membranes" -> "Setup_Assay"; "Setup_Assay" -> "Add_Components"; "Add_Components" -> "Incubate"; "Incubate" -> "Filter"; "Filter" -> "Wash"; "Wash" -> "Quantify"; "Quantify" -> "Analyze"; "Analyze" -> "End"; }
Application Note 2: Automated Patch-Clamp Electrophysiology for Functional Characterization
Principle: Automated patch-clamp electrophysiology provides a direct measure of ion channel function by recording the currents flowing through the GABA-A receptor in response to ligand application. This technique can determine whether a compound acts as an agonist, antagonist, or allosteric modulator. For BL-1020, this assay is crucial to confirm that its GABA metabolite potentiates the chloride current, consistent with a positive allosteric modulatory or agonistic effect.
Experimental Protocol: Whole-Cell Patch-Clamp Assay
Materials:
-
Cells: HEK293 or CHO cells stably expressing the GABA-A receptor subtype of interest.
-
Automated Patch-Clamp System: (e.g., QPatch, IonFlux).
-
Extracellular Solution (ECS): Containing physiological ion concentrations (e.g., in mM: 145 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, pH 7.4).
-
Intracellular Solution: (e.g., in mM: 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, pH 7.2).
-
Agonist: GABA.
-
Test Compound: BL-1020 and its metabolites.
Procedure:
-
Cell Preparation:
-
Culture cells to the appropriate confluency and harvest for the automated patch-clamp system.
-
-
System Setup:
-
Prime the system with extracellular and intracellular solutions.
-
Dispense the cell suspension into the system's plate.
-
-
Recording:
-
The system will automatically establish whole-cell patch-clamp configurations.
-
Hold the cells at a constant membrane potential (e.g., -80 mV).
-
-
Compound Application:
-
To assess for positive allosteric modulation, apply a low concentration of GABA (e.g., EC10-EC20) to elicit a baseline current.
-
Co-apply the baseline GABA concentration with a range of concentrations of the test compound (e.g., the GABA metabolite of BL-1020).
-
To test for direct agonism, apply the test compound in the absence of GABA.
-
-
Data Acquisition:
-
Record the changes in current amplitude in response to compound application.
-
Data Analysis:
-
Measure the peak current amplitude for each compound concentration.
-
Normalize the responses to the baseline GABA-evoked current.
-
Plot the percentage potentiation against the logarithm of the test compound concentration.
-
Determine the EC50 (concentration for 50% of maximal potentiation) and the maximum efficacy (% potentiation) using non-linear regression.
Data Presentation:
| Compound | Effect | EC50 (µM) | Max Potentiation (%) |
| Diazepam | Positive Modulator | 0.42 | ~800 |
| GABA (metabolite) | Agonist/Modulator | To be determined | To be determined |
| Perphenazine (metabolite) | Modulator/Blocker | To be determined | To be determined |
digraph "Automated Patch-Clamp Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9];"Start" [shape=ellipse, fillcolor="#34A853"]; "Prepare_Cells" [label="Prepare Cell Suspension\n(GABA-A Receptor Expressing Cells)"]; "Setup_System" [label="Set up Automated\nPatch-Clamp System"]; "Establish_Recording" [label="Establish Whole-Cell\nRecordings"]; "Apply_Baseline" [label="Apply Baseline GABA (EC10-20)"]; "Apply_Compound" [label="Co-apply GABA with\nTest Compound (Dose-Response)"]; "Record_Currents" [label="Record GABA-A Receptor Currents"]; "Analyze_Data" [label="Data Analysis\n(Calculate EC50 and Efficacy)"]; "End" [shape=ellipse, fillcolor="#EA4335"];
"Start" -> "Prepare_Cells"; "Prepare_Cells" -> "Setup_System"; "Setup_System" -> "Establish_Recording"; "Establish_Recording" -> "Apply_Baseline"; "Apply_Baseline" -> "Apply_Compound"; "Apply_Compound" -> "Record_Currents"; "Record_Currents" -> "Analyze_Data"; "Analyze_Data" -> "End"; }
Application Note 3: High-Throughput Functional Assay using a Fluorescent Imaging Plate Reader (FLIPR)
Principle: The FLIPR assay is a high-throughput method that measures changes in cell membrane potential. Cells expressing GABA-A receptors are loaded with a voltage-sensitive fluorescent dye. Activation of the GABA-A chloride channel leads to chloride influx and membrane depolarization (in cells with a high intracellular chloride concentration), which is detected as an increase in fluorescence. This assay is ideal for screening large compound libraries and for characterizing the pharmacology of lead compounds in a high-throughput manner.
Experimental Protocol: FLIPR Membrane Potential Assay
Materials:
-
Cells: HEK293 or CHO cells stably expressing the GABA-A receptor subtype of interest.
-
Microplates: 96- or 384-well black-walled, clear-bottom plates.
-
FLIPR System: With appropriate filters.
-
FLIPR Membrane Potential Assay Kit: Containing a voltage-sensitive dye.
-
Assay Buffer: Physiological saline solution (e.g., Locke's buffer).
-
Agonist: GABA.
-
Test Compound: BL-1020 and its metabolites.
Procedure:
-
Cell Plating:
-
Plate the cells in microplates and incubate overnight to form a confluent monolayer.
-
-
Dye Loading:
-
Prepare the dye loading buffer according to the kit manufacturer's instructions.
-
Remove the culture medium from the cells and add the dye loading buffer.
-
Incubate for 30-60 minutes at 37°C.
-
-
Compound Plate Preparation:
-
Prepare a separate microplate containing the test compounds at various concentrations.
-
-
FLIPR Assay:
-
Place both the cell plate and the compound plate into the FLIPR instrument.
-
The instrument will measure a baseline fluorescence reading.
-
It will then transfer the compounds from the compound plate to the cell plate.
-
The fluorescence will be monitored in real-time to detect changes in membrane potential upon compound addition.
-
Data Analysis:
-
The change in fluorescence intensity is proportional to the change in membrane potential.
-
For modulators, cells are typically pre-incubated with the test compound before the addition of a sub-maximal concentration of GABA.
-
Determine EC50 or IC50 values by plotting the fluorescence change against the compound concentration and fitting the data with a sigmoidal dose-response curve.
Data Presentation:
| Compound | Assay Mode | EC50 (µM) | % Max Response (vs GABA) |
| GABA | Agonist | 1.5 | 100 |
| Diazepam | Positive Modulator | 0.5 | Potentiates GABA response |
| GABA (metabolite) | Agonist | To be determined | To be determined |
| BL-1020 | Agonist/Modulator | To be determined | To be determined |
digraph "FLIPR Assay Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9];"Start" [shape=ellipse, fillcolor="#34A853"]; "Plate_Cells" [label="Plate Cells in Microplate\n(Incubate Overnight)"]; "Load_Dye" [label="Load Cells with\nVoltage-Sensitive Dye"]; "Prepare_Compounds" [label="Prepare Compound Plate\n(Dose-Response)"]; "Run_FLIPR" [label="Run Assay on FLIPR System"]; "Measure_Baseline" [label="Measure Baseline Fluorescence"]; "Add_Compound" [label="Add Test Compound/GABA"]; "Measure_Response" [label="Measure Fluorescence Change"]; "Analyze_Data" [label="Data Analysis\n(Calculate EC50/IC50)"]; "End" [shape=ellipse, fillcolor="#EA4335"];
"Start" -> "Plate_Cells"; "Plate_Cells" -> "Load_Dye"; "Load_Dye" -> "Prepare_Compounds"; "Prepare_Compounds" -> "Run_FLIPR"; "Run_FLIPR" -> "Measure_Baseline"; "Measure_Baseline" -> "Add_Compound"; "Add_Compound" -> "Measure_Response"; "Measure_Response" -> "Analyze_Data"; "Analyze_Data" -> "End"; }
Application Note 4: YFP-Based Halide Ion Flux Assay
Principle: This assay utilizes a halide-sensitive variant of Yellow Fluorescent Protein (YFP-H148Q/I152L) that is quenched by iodide ions (I-). Cells are co-transfected to express both the GABA-A receptor and this YFP variant. In the presence of an iodide-containing extracellular solution, activation of the GABA-A channel allows iodide to flow into the cell, quenching the YFP fluorescence. The rate and extent of fluorescence quenching are proportional to the ion channel activity. This is a sensitive and cost-effective method for HTS.
Experimental Protocol: YFP-Based Iodide Flux Assay
Materials:
-
Cells: CHO-K1 or HEK293 cells.
-
Expression Vectors: Plasmids encoding the desired GABA-A receptor subunits and the halide-sensitive YFP.
-
Transfection Reagent.
-
Chloride Buffer: (e.g., in mM: 140 NaCl, 20 HEPES, 5 KCl, 2 CaCl2, 1 MgCl2, pH 7.3).
-
Iodide Buffer: Same as chloride buffer, but with NaCl replaced by NaI.
-
Fluorescence Plate Reader: (e.g., FLIPR Tetra).
Procedure:
-
Cell Transfection and Plating:
-
Co-transfect cells with the GABA-A receptor and YFP expression vectors.
-
Plate the transfected cells in 96- or 384-well black-walled, clear-bottom plates and allow for expression (24-48 hours).
-
-
Assay Preparation:
-
Wash the cells with chloride buffer.
-
-
Compound Incubation:
-
For testing modulators, pre-incubate the cells with the test compound (e.g., BL-1020 metabolites) for a set period (e.g., 15 minutes).
-
-
Fluorescence Measurement:
-
Place the cell plate in a fluorescence plate reader.
-
Measure the baseline YFP fluorescence.
-
Add the iodide buffer containing GABA (to activate the channel) and the test compound.
-
Record the decrease in YFP fluorescence over time.
-
Data Analysis:
-
Calculate the initial rate of fluorescence quench or the total quench amplitude.
-
Normalize the data to control wells (e.g., maximal activation with a saturating GABA concentration).
-
Generate dose-response curves and calculate EC50 or IC50 values.
Data Presentation:
| Compound | Assay Mode | EC50 (µM) |
| GABA (α2β3γ2) | Agonist | 0.34 |
| GABA (metabolite) | Agonist | To be determined |
| BL-1020 | Agonist/Modulator | To be determined |
digraph "YFP Halide Assay Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9];"Start" [shape=ellipse, fillcolor="#34A853"]; "Transfect_Cells" [label="Co-transfect Cells with\nGABA-A Receptor and YFP"]; "Plate_Cells" [label="Plate Transfected Cells\nand Allow Expression"]; "Wash_Cells" [label="Wash Cells with\nChloride Buffer"]; "Pre_Incubate" [label="Pre-incubate with\nTest Compound (Optional)"]; "Measure_Baseline" [label="Measure Baseline\nYFP Fluorescence"]; "Add_Iodide" [label="Add Iodide Buffer with GABA\nand Test Compound"]; "Measure_Quench" [label="Measure YFP Fluorescence Quench"]; "Analyze_Data" [label="Data Analysis\n(Calculate EC50/IC50)"]; "End" [shape=ellipse, fillcolor="#EA4335"];
"Start" -> "Transfect_Cells"; "Transfect_Cells" -> "Plate_Cells"; "Plate_Cells" -> "Wash_Cells"; "Wash_Cells" -> "Pre_Incubate"; "Pre_Incubate" -> "Measure_Baseline"; "Measure_Baseline" -> "Add_Iodide"; "Add_Iodide" -> "Measure_Quench"; "Measure_Quench" -> "Analyze_Data"; "Analyze_Data" -> "End"; }
Special Considerations for BL-1020
-
Prodrug Nature: Since BL-1020 is a prodrug, it is unlikely to be active itself at the GABA-A receptor. Therefore, it is essential to test its primary metabolites, GABA and perphenazine, in these assays.
-
In Vitro Metabolism: To test BL-1020 directly, the cell-based assay would need to be modified to include a source of esterase activity (e.g., liver microsomes or cell lines with high endogenous esterase activity) to facilitate its conversion to the active metabolites.
-
Control Compounds: Perphenazine should be tested alone to understand its contribution to any observed effects, such as potential allosteric modulation or channel block at higher concentrations. The effects of the GABA metabolite should be compared directly to standard GABA.
Conclusion
The cell-based assays described in these application notes provide a comprehensive framework for characterizing the GABAergic activity of BL-1020. By employing radioligand binding, electrophysiology, and fluorescence-based functional assays, researchers can obtain a detailed pharmacological profile of this novel antipsychotic. This information is critical for understanding its mechanism of action, supporting its clinical development, and exploring its potential for improved cognitive outcomes in patients with schizophrenia.
References
- 1. BL-1020 - Wikipedia [en.wikipedia.org]
- 2. BL-1020, an oral antipsychotic agent that reduces dopamine activity and enhances GABAA activity, for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A mutual prodrug ester of GABA and perphenazine exhibits antischizophrenic efficacy with diminished extrapyramidal effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BL-1020, a novel antipsychotic candidate with GABA-enhancing effects: D2 receptor occupancy study in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for BL-1020 Administration in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical administration of BL-1020, a novel antipsychotic agent. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy, mechanism of action, and safety profile of this compound.
Introduction to BL-1020
BL-1020 is a chemically novel molecule that conjugates perphenazine, a potent dopamine D2 receptor antagonist, with gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. This unique structure is designed to deliver both antipsychotic and anxiolytic/calming effects, potentially offering a broader therapeutic window and an improved side-effect profile compared to traditional antipsychotics. Preclinical research has focused on its potential as a treatment for schizophrenia.[1]
Mechanism of Action
BL-1020 acts as a dual-function molecule. Following oral administration, it crosses the blood-brain barrier and is subsequently metabolized, releasing its two active components: perphenazine and GABA.
-
Perphenazine: Exerts its antipsychotic effects primarily through the blockade of dopamine D2 receptors in the mesolimbic pathway. It also has a high affinity for serotonin 5-HT2A receptors.[1][2]
-
GABA: Potentiates inhibitory neurotransmission by acting as an agonist at GABA-A receptors. This action is thought to contribute to a reduction in extrapyramidal side effects (EPS) and may offer cognitive-enhancing benefits.[2]
Signaling Pathway of BL-1020
Caption: Proposed mechanism of action of BL-1020.
Quantitative Data
The following tables summarize the available quantitative data for BL-1020 from preclinical studies.
Table 1: Receptor Binding Affinity of BL-1020
| Receptor | Ki (nM) | Reference |
| Dopamine D2L | 0.066 | [1] |
| Dopamine D2S | 0.062 | |
| Serotonin 5-HT2A | 0.21 | |
| GABA-A | 3740 |
Note: Detailed preclinical pharmacokinetic (Cmax, Tmax, half-life, bioavailability) and toxicology (LD50, NOAEL) data for BL-1020 are not publicly available at the time of this document's creation. Radioactive [14C] labeled BL-1020 has been used in pharmacokinetic studies, which confirmed its ability to penetrate the brain.
Experimental Protocols
The following are detailed protocols for key preclinical experiments involving BL-1020, based on established methodologies.
Disclaimer: The following protocols are synthesized from general knowledge of preclinical neuropharmacology and the available abstracts on BL-1020. Specific details from the primary research articles were not fully accessible. Researchers should optimize these protocols based on their specific experimental conditions and in-house standards.
Amphetamine-Induced Hyperactivity in Rats
This model is used to assess the antipsychotic potential of a compound by measuring its ability to attenuate the locomotor-stimulating effects of amphetamine.
Experimental Workflow for Amphetamine-Induced Hyperactivity
Caption: Workflow for the amphetamine-induced hyperactivity model.
Protocol:
-
Animals: Male Sprague-Dawley or Wistar rats (200-250 g) are typically used. Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and allowed ad libitum access to food and water.
-
Drug Preparation:
-
BL-1020: Prepare a suspension in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in sterile water). Doses used in preclinical studies have not been specified in the available literature, so a dose-response study is recommended (e.g., 1, 3, 10 mg/kg).
-
Amphetamine: Dissolve d-amphetamine sulfate in 0.9% saline.
-
-
Procedure:
-
Acclimatize animals to the testing room for at least 1 hour before the experiment.
-
Place individual rats in open-field locomotor activity chambers and allow them to habituate for 30-60 minutes.
-
Administer BL-1020 or vehicle orally (p.o.).
-
After the pre-treatment period (e.g., 60 minutes), administer amphetamine (e.g., 1-2 mg/kg, intraperitoneally, i.p.).
-
Immediately return the animals to the activity chambers and record locomotor activity for 90-120 minutes.
-
-
Data Analysis: The primary endpoint is the total distance traveled or the number of beam breaks during the recording period. Compare the activity of BL-1020-treated groups to the vehicle- and amphetamine-only control groups.
Catalepsy Assessment in Rats
This test is used to evaluate the propensity of a compound to induce extrapyramidal side effects (EPS), specifically motor rigidity.
Experimental Workflow for Catalepsy Assessment
Caption: Workflow for the catalepsy assessment (bar test).
Protocol:
-
Animals: Same as for the hyperactivity model.
-
Drug Preparation: Prepare BL-1020 as described above. A positive control, such as haloperidol (e.g., 1 mg/kg, i.p.), should be included.
-
Procedure:
-
Administer BL-1020, vehicle, or the positive control.
-
At specified time points (e.g., 30, 60, 90, and 120 minutes) after administration, assess for catalepsy using the bar test.
-
Gently place the rat's forepaws on a horizontal bar (e.g., 9 cm high).
-
Measure the time it takes for the rat to remove both paws from the bar (descent latency). A cut-off time (e.g., 180 seconds) is typically used.
-
-
Data Analysis: Compare the mean descent latency for each treatment group at each time point.
In Vivo Microdialysis for Dopamine Measurement
This technique allows for the measurement of extracellular dopamine levels in specific brain regions of freely moving animals, providing insight into the neurochemical effects of a compound.
Experimental Workflow for In Vivo Microdialysis
Caption: Workflow for in vivo microdialysis.
Protocol:
-
Animals and Surgery:
-
Anesthetize rats and place them in a stereotaxic frame.
-
Implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex or nucleus accumbens).
-
Allow the animals to recover for at least 48-72 hours.
-
-
Microdialysis Procedure:
-
On the day of the experiment, gently insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Allow for a 2-hour equilibration period.
-
Collect baseline dialysate samples (e.g., every 20 minutes for 1 hour).
-
Administer BL-1020 or vehicle orally.
-
Continue collecting dialysate samples for at least 2-3 hours post-administration.
-
-
Sample Analysis:
-
Analyze the dialysate fractions for dopamine content using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
-
-
Data Analysis: Express dopamine concentrations as a percentage of the mean baseline concentration for each animal. Compare the time course of dopamine changes between treatment groups.
Safety and Toxicology
Preclinical studies have suggested that BL-1020 has a favorable safety profile with a significant reduction in side effects compared to perphenazine alone. However, specific toxicology data from these studies are not publicly available. Standard preclinical toxicology assessments would include:
-
Acute toxicity studies: To determine the LD50 and identify signs of toxicity at high doses.
-
Repeat-dose toxicity studies: To evaluate the effects of sub-chronic and chronic administration on various organ systems.
-
Safety pharmacology studies: To assess the effects on cardiovascular, respiratory, and central nervous system function.
Researchers planning to conduct studies with BL-1020 should perform their own safety assessments in accordance with institutional and regulatory guidelines.
References
Experimental Design for BL-1020 Efficacy Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for designing preclinical and clinical efficacy studies of BL-1020, an investigational antipsychotic agent for the treatment of schizophrenia. BL-1020 is a novel chemical entity that acts as a prodrug, delivering perphenazine, a dopamine D2 receptor antagonist, and gamma-aminobutyric acid (GABA), an agonist of the GABA-A receptor. This dual mechanism of action aims to not only alleviate the positive symptoms of schizophrenia but also address the cognitive deficits associated with the disorder. These guidelines are intended to assist researchers in designing robust and reproducible studies to evaluate the therapeutic potential of BL-1020.
Introduction
Schizophrenia is a severe psychiatric disorder characterized by a range of symptoms, including positive symptoms (e.g., hallucinations, delusions), negative symptoms (e.g., apathy, social withdrawal), and cognitive impairment. While existing antipsychotics are effective in treating positive symptoms, they have limited efficacy against negative and cognitive symptoms. BL-1020 was developed to address this unmet medical need through its unique dual-action mechanism. Preclinical and clinical studies have been conducted to evaluate its efficacy and safety. However, in 2013, the Phase II/III CLARITY study was discontinued following an interim analysis that indicated the trial would not meet its primary efficacy endpoint for cognitive improvement.[1][2][3] This document outlines the experimental designs employed in these key studies to guide future research in this area.
Mechanism of Action and Signaling Pathway
BL-1020 is an ester of perphenazine and GABA. Following oral administration, it crosses the blood-brain barrier and is metabolized into its two active components. Perphenazine acts as a potent antagonist at dopamine D2 receptors, which is the primary mechanism for its antipsychotic effect on positive symptoms. GABA, the principal inhibitory neurotransmitter in the central nervous system, is intended to enhance GABAergic transmission, which is hypothesized to improve cognitive function.
Preclinical Efficacy Studies
Preclinical studies are essential for establishing the initial efficacy and safety profile of a drug candidate. For BL-1020, key preclinical assessments focused on its antipsychotic potential and its propensity to induce extrapyramidal symptoms (EPS), a common side effect of dopamine antagonists.
Amphetamine-Induced Hyperactivity Model
This model is widely used to screen for antipsychotic activity. Amphetamine induces an increase in dopamine release, leading to hyperlocomotion in rodents, which is considered a model of the positive symptoms of schizophrenia.
Protocol:
-
Animals: Male Sprague-Dawley rats.
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Habituation: Acclimate rats to the open-field apparatus for 30-60 minutes before testing.
-
Drug Administration:
-
Administer BL-1020 or a vehicle control orally.
-
After a predetermined pretreatment time (e.g., 60 minutes), administer d-amphetamine (e.g., 0.5-2.0 mg/kg, intraperitoneally) to induce hyperactivity.
-
-
Behavioral Assessment:
-
Immediately after amphetamine injection, place the rats in the open-field arena.
-
Record locomotor activity using an automated tracking system for 60-120 minutes.
-
Key parameters to measure include total distance traveled, rearing frequency, and stereotypy score.
-
-
Data Analysis: Compare the locomotor activity of the BL-1020 treated group with the vehicle and positive control (e.g., perphenazine) groups using ANOVA.
Catalepsy Test
The catalepsy test is used to assess the likelihood of a compound to induce extrapyramidal side effects. Catalepsy in rats is characterized by an inability to correct an externally imposed posture.
Protocol:
-
Animals: Male Wistar or Sprague-Dawley rats.
-
Drug Administration: Administer BL-1020, a positive control (e.g., haloperidol), or vehicle.
-
Catalepsy Assessment:
-
At various time points after drug administration (e.g., 30, 60, 90, 120 minutes), place the rat's forepaws on a horizontal bar (e.g., 9 cm high).
-
Measure the time it takes for the rat to remove both forepaws from the bar (descent latency). A cut-off time (e.g., 180 seconds) is typically used.
-
-
Data Analysis: Compare the descent latency across treatment groups using appropriate statistical tests (e.g., Kruskal-Wallis test).
Clinical Efficacy Studies
Clinical trials in human subjects are critical to determine the therapeutic efficacy and safety of an investigational drug. The development of BL-1020 for schizophrenia progressed to Phase II/III clinical trials.
Phase IIb EAGLE Study
The EAGLE (Effective Antipsychosis via GABA Level Enhancement) study was a randomized, double-blind, placebo- and active-controlled trial designed to assess the efficacy, safety, and tolerability of BL-1020 in patients with acute schizophrenia.
Study Design:
-
Participants: 363 hospitalized patients with an acute exacerbation of schizophrenia.[4]
-
Treatment Arms:
-
BL-1020 (20-30 mg/day)
-
Risperidone (an atypical antipsychotic, as a positive control)
-
Placebo
-
-
Duration: 6 weeks.
-
Primary Efficacy Endpoint: Change from baseline in the total score of the Positive and Negative Syndrome Scale (PANSS).
-
Secondary Efficacy Endpoints:
-
Change from baseline in the Brief Assessment of Cognition in Schizophrenia (BACS) composite score.
-
Clinical Global Impression-Severity (CGI-S) and Clinical Global Impression-Change (CGI-C) scores.
-
Key Efficacy Results from the EAGLE Study:
| Outcome Measure | BL-1020 (20-30 mg/day) | Placebo | p-value | Risperidone |
| PANSS Total Score (Change from Baseline) | -23.6 | -14.4 | 0.002 | Comparable to BL-1020 |
| BACS Composite Score (vs. Placebo) | Effect Size = 0.50 | - | 0.009 | - |
| BACS Composite Score (vs. Risperidone) | Effect Size = 0.43 | - | 0.019 | - |
Phase II/III CLARITY Study
The CLARITY (Cognitive Level and Acuity Response with an Innovative Treatment for schizophYrenia) study was a follow-up Phase II/III trial designed to further evaluate the cognitive benefits and antipsychotic efficacy of BL-1020.
Study Design:
-
Participants: Planned enrollment of approximately 435 patients with an acute exacerbation of schizophrenia.
-
Treatment Arms:
-
BL-1020
-
Risperidone
-
Placebo
-
-
Duration: 6 weeks for the primary endpoint, with a 24-week extension.
-
Primary Endpoint: Short-term (6-week) cognitive benefit.
Outcome of the CLARITY Study:
In March 2013, BioLineRx announced the discontinuation of the CLARITY study. A pre-planned interim analysis of data from 230 subjects indicated that the trial would not meet its pre-specified primary efficacy endpoint for cognitive improvement compared to risperidone. While some positive trends in cognition were observed, the overall results were not statistically significant.
Experimental Protocols for Clinical Assessments
Positive and Negative Syndrome Scale (PANSS)
The PANSS is a semi-structured interview used to assess the severity of positive, negative, and general psychopathology symptoms in patients with schizophrenia.
Protocol:
-
Administration: Conduct a 30-45 minute clinical interview with the patient. Information from family members or caregivers can also be used.
-
Scoring: Rate the patient on 30 items, each on a 7-point scale from 1 (absent) to 7 (extreme). The items are divided into three subscales:
-
Positive Scale (7 items): Assesses symptoms such as delusions, conceptual disorganization, and hallucinatory behavior.
-
Negative Scale (7 items): Assesses symptoms such as blunted affect, emotional withdrawal, and poor rapport.
-
General Psychopathology Scale (16 items): Assesses a range of other symptoms including anxiety, guilt feelings, and tension.
-
-
Data Analysis: Calculate the total score for each subscale and the overall total PANSS score. Compare the change in scores from baseline to the end of treatment between the different study arms.
Brief Assessment of Cognition in Schizophrenia (BACS)
The BACS is a battery of tests designed to quickly assess the cognitive functions that are most commonly impaired in schizophrenia.
Protocol:
-
Administration: The battery takes approximately 30-35 minutes to administer and includes tests of:
-
Verbal memory
-
Working memory
-
Motor speed
-
Verbal fluency
-
Attention and speed of information processing
-
Executive function
-
-
Scoring: Each test is scored individually, and the scores are then converted to z-scores based on normative data. A composite z-score is calculated by averaging the z-scores of the individual tests.
-
Data Analysis: Compare the change in the composite z-score from baseline to the end of treatment between the different study arms.
Experimental Workflows
Conclusion
The experimental designs for the efficacy studies of BL-1020 provide a valuable framework for researchers investigating novel treatments for schizophrenia. The use of established preclinical models, such as amphetamine-induced hyperactivity and catalepsy, is crucial for early assessment of antipsychotic potential and side effect liability. In the clinical setting, randomized, controlled trials with well-defined patient populations and validated assessment tools like PANSS and BACS are the gold standard. While the development of BL-1020 was discontinued due to the CLARITY trial not meeting its primary endpoint for cognition, the methodologies employed in its evaluation remain relevant and can inform the design of future studies aimed at developing more effective treatments for the multifaceted symptoms of schizophrenia.
References
- 1. BioCentury - BL-1020: Phase II/III discontinued [biocentury.com]
- 2. BiolineRX schizophrenia drug trial fails - Globes [en.globes.co.il]
- 3. BioLineRx Announces Results from Interim Analysis of Phase II/III CLARITY Trial of BL-1020 for Schizophrenia | BioLineRx [ir.biolinerx.com]
- 4. Bl-1020, a new γ-aminobutyric acid-enhanced antipsychotic: results of 6-week, randomized, double-blind, controlled, efficacy and safety study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing BL-1020 Blood-Brain Barrier Penetration
For Researchers, Scientists, and Drug Development Professionals
Introduction
BL-1020 is a novel antipsychotic agent developed for the treatment of schizophrenia. It is a chemical conjugate of perphenazine, a well-established dopamine D2 receptor antagonist, and gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system (CNS).[1][2][3] The rationale behind this design is to overcome the poor blood-brain barrier (BBB) permeability of GABA.[1][3] BL-1020 is designed to be orally available and to cross the BBB intact, subsequently hydrolyzing in the brain to release its two active components: perphenazine and GABA. This targeted delivery system aims to simultaneously address the dopaminergic hyperactivity and GABAergic deficits implicated in the pathophysiology of schizophrenia, potentially offering a broader spectrum of efficacy and an improved side-effect profile compared to traditional antipsychotics.
Preclinical studies have confirmed that BL-1020 penetrates the brain. Furthermore, clinical trials have demonstrated its efficacy in treating symptoms of schizophrenia and improving cognitive function, providing indirect evidence of its ability to reach and act on targets within the CNS. A positron emission tomography (PET) study in healthy human subjects showed that single doses of BL-1020 resulted in a dose-dependent occupancy of striatal D2 receptors, confirming target engagement in the brain.
These application notes provide a detailed overview of the methodologies that can be employed to quantitatively assess the BBB penetration of BL-1020, based on the techniques reported in preclinical studies and other standard neuroscience research protocols.
Quantitative Data on BL-1020 Blood-Brain Barrier Penetration
While preclinical studies have established that BL-1020 penetrates the brain, specific quantitative data from these studies, such as brain-to-plasma concentration ratios or percentage of injected dose per gram of brain tissue, are not extensively available in the public domain. The primary preclinical study by Geffen et al. (2009) utilized radiolabeled [14C]BL-1020 to assess its pharmacokinetic profile in rats. The tables below are structured to present the key quantitative outcomes for assessing BBB penetration. In the absence of specific publicly available data for BL-1020, these tables include representative data for the parent compound, perphenazine, for illustrative purposes and highlight the data points that should be collected for BL-1020.
Table 1: Brain and Plasma Pharmacokinetic Parameters of BL-1020 and its Metabolites in Rodents
| Compound | Dose & Route | Time Point | Mean Plasma Concentration (ng/mL) | Mean Brain Concentration (ng/g) | Brain-to-Plasma Ratio |
| [14C]BL-1020 | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
| Perphenazine | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
| GABA | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
Table 2: Biodistribution of Radiolabeled [14C]BL-1020 in Rodents
| Organ | Time Point 1 (e.g., 1h) %ID/g (Mean ± SD) | Time Point 2 (e.g., 4h) %ID/g (Mean ± SD) | Time Point 3 (e.g., 24h) %ID/g (Mean ± SD) |
| Brain | Data not publicly available | Data not publicly available | Data not publicly available |
| Blood | Data not publicly available | Data not publicly available | Data not publicly available |
| Liver | Data not publicly available | Data not publicly available | Data not publicly available |
| Kidneys | Data not publicly available | Data not publicly available | Data not publicly available |
| Heart | Data not publicly available | Data not publicly available | Data not publicly available |
| Lungs | Data not publicly available | Data not publicly available | Data not publicly available |
| Spleen | Data not publicly available | Data not publicly available | Data not publicly available |
%ID/g = Percentage of Injected Dose per gram of tissue
Table 3: Human D2 Receptor Occupancy by BL-1020 (from PET study)
| Dose of BL-1020 | Time Post-Dosing | Mean Striatal D2 Receptor Occupancy (%) |
| 32 mg | 4-6 hours | 44% |
| 32 mg | 24 hours | 33% |
Data from Appel et al., 2009.
Experimental Protocols
The following are detailed protocols for key experiments to assess the BBB penetration of a compound like BL-1020.
Protocol 1: Radiolabeled Biodistribution Study in Rodents
This protocol is based on the methodology used in the preclinical evaluation of BL-1020.
Objective: To determine the tissue distribution, including brain uptake, of a compound after systemic administration.
Materials:
-
[14C]-labeled BL-1020 (or other suitable radiolabeled compound)
-
Male Sprague-Dawley rats (200-250 g)
-
Vehicle for drug administration (e.g., saline, 0.5% carboxymethylcellulose)
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Scintillation vials
-
Scintillation cocktail
-
Liquid scintillation counter
-
Tissue homogenizer
-
Calibrated scale
Procedure:
-
Dosing: Administer a known amount of [14C]BL-1020 (e.g., 10 mg/kg, with a specific activity of 50-60 mCi/mmol) to a cohort of rats via the intended clinical route (e.g., oral gavage or intravenous injection).
-
Tissue Collection: At predetermined time points (e.g., 1, 4, 8, and 24 hours post-dose), euthanize a subset of animals (n=3-4 per time point) by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Immediately collect blood via cardiac puncture and harvest key organs, including the whole brain, liver, kidneys, heart, lungs, and spleen.
-
Sample Preparation:
-
Weigh each tissue sample.
-
Homogenize the tissue samples in an appropriate volume of water or buffer.
-
Pipette a known volume of plasma and tissue homogenate into separate scintillation vials.
-
-
Radioactivity Measurement:
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity (in disintegrations per minute, DPM) in each sample using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the concentration of the radiolabeled compound in each tissue as the percentage of the injected dose per gram of tissue (%ID/g).
-
Calculate the brain-to-plasma concentration ratio at each time point.
-
Protocol 2: In Situ Brain Perfusion
Objective: To measure the rate of transport of a compound across the BBB, independent of systemic pharmacokinetic factors.
Materials:
-
Test compound (BL-1020)
-
Anesthetized rat
-
Perfusion buffer (e.g., Krebs-Ringer bicarbonate buffer, pH 7.4), gassed with 95% O2 / 5% CO2
-
Perfusion pump
-
Surgical instruments
-
[14C]sucrose or another impermeable marker
Procedure:
-
Surgical Preparation: Anesthetize the rat and expose the common carotid artery.
-
Catheterization: Ligate the external carotid artery and insert a catheter into the common carotid artery in a retrograde manner.
-
Perfusion: Begin perfusing the brain with the perfusion buffer containing a known concentration of BL-1020 and the impermeable marker at a constant flow rate (e.g., 10 mL/min).
-
Termination: After a short perfusion period (e.g., 30-60 seconds), stop the pump and decapitate the animal.
-
Sample Collection and Analysis:
-
Collect the brain and a sample of the perfusate.
-
Determine the concentration of BL-1020 and the marker in the brain tissue and perfusate using an appropriate analytical method (e.g., LC-MS/MS for BL-1020, scintillation counting for the marker).
-
-
Calculation of Permeability: Calculate the brain uptake clearance (K_in) and the permeability-surface area (PS) product.
Protocol 3: In Vivo Microdialysis
Objective: To measure the unbound concentration of a compound in the brain extracellular fluid (ECF) over time.
Materials:
-
Test compound (BL-1020)
-
Rats with stereotaxically implanted microdialysis guide cannulae in a specific brain region (e.g., striatum or prefrontal cortex).
-
Microdialysis probes
-
Perfusion fluid (artificial cerebrospinal fluid)
-
Syringe pump
-
Fraction collector
-
Analytical system (e.g., HPLC with electrochemical detection or LC-MS/MS)
Procedure:
-
Probe Insertion: Insert a microdialysis probe through the guide cannula into the target brain region of a freely moving rat.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid at a low, constant flow rate (e.g., 1-2 µL/min).
-
Drug Administration: Administer BL-1020 systemically (e.g., subcutaneously or intraperitoneally).
-
Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) using a fraction collector.
-
Analysis: Analyze the concentration of BL-1020 in the dialysate samples using a validated and sensitive analytical method.
-
Data Analysis: Plot the unbound brain concentration of BL-1020 over time. This data can be used to calculate the unbound brain-to-plasma ratio (Kp,uu) when correlated with unbound plasma concentrations.
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Proposed mechanism of BL-1020 after crossing the blood-brain barrier.
Experimental Workflow for Radiolabeled Biodistribution Study
Caption: Workflow for assessing BL-1020 biodistribution using radiolabeling.
Logical Relationship of BBB Penetration Assessment Methods
Caption: Key experimental approaches for evaluating BBB penetration.
References
Application Notes and Protocols for Laboratory Handling and Storage of BL-1020 Mesylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the safe handling, storage, and preliminary characterization of BL-1020 mesylate in a laboratory setting. BL-1020 is a novel antipsychotic agent that functions as a dopamine D2 receptor antagonist and a GABAA receptor agonist.[1][2][3] Proper handling and storage are crucial for ensuring the compound's integrity and the safety of laboratory personnel.
Safety and Handling Precautions
1.1. Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear nitrile or other chemically resistant gloves.
-
Body Protection: A lab coat is required.
-
Respiratory Protection: Use a certified respirator if working with the compound in a powdered form or if aerosolization is possible.
1.2. Engineering Controls
-
All work with solid this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust particles.
-
Ensure easy access to an eyewash station and a safety shower.
1.3. General Hygiene
-
Avoid contact with skin and eyes.
-
Do not ingest or inhale.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
1.4. First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
In Case of Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.
-
If Swallowed: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Storage and Stability
Proper storage is essential to maintain the stability and integrity of this compound. A patent for a crystalline form of the tri-mesylate salt of the perphenazine-GABA conjugate suggests it has high stability and reduced hygroscopy.[4]
2.1. Storage Conditions
| Parameter | Recommendation |
| Temperature | Store at 2-8°C. |
| Light | Protect from light. Store in an amber vial or a light-blocking container. |
| Moisture | Store in a tightly sealed container in a dry place. |
| Inert Atmosphere | For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen). |
2.2. Stability Considerations
-
This compound is a prodrug ester and may be susceptible to hydrolysis.[5] Avoid prolonged exposure to aqueous solutions, especially at non-neutral pH.
-
As a derivative of Perphenazine, it may be sensitive to oxidation.
Experimental Protocols
The following are detailed protocols for the preliminary characterization of this compound.
3.1. Protocol for Determining Aqueous Solubility (Kinetic Method)
This protocol outlines a high-throughput method for determining the kinetic aqueous solubility of this compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplates (UV-transparent for analysis)
-
Microplate shaker
-
Microplate reader with UV-Vis capabilities
Procedure:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a Calibration Curve: Create a series of standards by diluting the stock solution in a 50:50 mixture of DMSO and PBS to concentrations ranging from 1 µM to 100 µM.
-
Sample Preparation: In a 96-well plate, add 2 µL of the 10 mM stock solution to 198 µL of PBS in triplicate. This results in a final concentration of 100 µM in 1% DMSO.
-
Incubation: Seal the plate and shake at room temperature for 2 hours on a microplate shaker.
-
Centrifugation: Centrifuge the plate at high speed (e.g., 4000 rpm) for 20 minutes to pellet any precipitated compound.
-
Sample Transfer: Carefully transfer 100 µL of the supernatant from each well to a new UV-transparent 96-well plate.
-
Analysis: Measure the absorbance of the standards and samples at the wavelength of maximum absorbance (λmax) for this compound. If the λmax is unknown, determine it by scanning a dilute solution of the compound from 220 to 400 nm.
-
Calculation: Determine the concentration of the dissolved compound in the sample wells by comparing their absorbance to the calibration curve. The resulting concentration is the kinetic solubility.
3.2. Protocol for Stability Assessment by HPLC
This protocol provides a framework for assessing the stability of this compound under various stress conditions using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (or other suitable buffer components)
-
HPLC system with a UV detector
-
C18 HPLC column
-
Forced degradation reagents: 0.1 M HCl, 0.1 M NaOH, 3% H2O2
-
Temperature-controlled incubator
-
Photostability chamber
Procedure:
-
Method Development: Develop a reverse-phase HPLC method capable of separating this compound from its potential degradation products. A generic starting method could be:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in ACN
-
Gradient: 5% to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at the λmax of this compound
-
-
Forced Degradation Studies:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidation: Dissolve this compound in a solution containing 3% H2O2 and incubate at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 60°C for 7 days.
-
Photostability: Expose the solid compound to light in a photostability chamber according to ICH guidelines.
-
-
Sample Analysis: At specified time points (e.g., 0, 4, 8, 24 hours for solutions; 0, 1, 3, 7 days for solid), withdraw an aliquot of each stressed sample, neutralize if necessary, dilute to an appropriate concentration, and inject onto the HPLC system.
-
Data Analysis:
-
Monitor the peak area of the parent this compound peak over time.
-
Identify and quantify any significant degradation products.
-
Calculate the percentage of degradation for each condition.
-
| Stress Condition | Temperature | Duration | Expected Outcome |
| Acid Hydrolysis | 60°C | 24 hours | Potential hydrolysis of the ester linkage. |
| Base Hydrolysis | 60°C | 24 hours | Potential hydrolysis of the ester linkage. |
| Oxidation | Room Temperature | 24 hours | Potential oxidation of the phenothiazine ring. |
| Thermal | 60°C | 7 days | Assessment of solid-state thermal stability. |
| Photostability | ICH Guidelines | As per guidelines | Assessment of light sensitivity. |
Visualizations
Signaling Pathway of BL-1020
Experimental Workflow for Solubility Determination
Experimental Workflow for HPLC Stability Study
References
- 1. researchgate.net [researchgate.net]
- 2. BL-1020, an oral antipsychotic agent that reduces dopamine activity and enhances GABAA activity, for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BL-1020: a novel antipsychotic drug with GABAergic activity and low catalepsy, is efficacious in a rat model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US8377929B2 - Crystalline forms of the tri-mesylate salt of perphenazine-GABA and process of producing the same - Google Patents [patents.google.com]
- 5. A mutual prodrug ester of GABA and perphenazine exhibits antischizophrenic efficacy with diminished extrapyramidal effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Evaluation of Perphenazine GABA Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the synthesis of a perphenazine-γ-aminobutyric acid (GABA) ester, a mutual prodrug designed to enhance the therapeutic profile of perphenazine for the treatment of schizophrenia. The protocols described herein are based on established chemical synthesis methods and preclinical/clinical evaluations of the compound, referred to in some literature as BL-1020 or CYP-1020.[1][2][3][4][5]
Introduction
Perphenazine is a typical antipsychotic that primarily functions by blocking dopamine D2 receptors in the brain. While effective, it can be associated with extrapyramidal side effects (EPS). GABA is the primary inhibitory neurotransmitter in the central nervous system, and its dysregulation has been implicated in schizophrenia. However, GABA itself has limited ability to cross the blood-brain barrier.
The synthesis of a perphenazine GABA ester creates a prodrug that can cross the blood-brain barrier. Once in the central nervous system, it is hypothesized to be hydrolyzed into its active components: perphenazine and GABA. This dual action aims to combine the dopamine antagonism of perphenazine with the inhibitory effects of GABA, potentially leading to improved antipsychotic efficacy with a reduction in EPS.
Synthesis of Perphenazine GABA Ester
The synthesis involves the coupling of N-tert-butoxycarbonyl-γ-aminobutyric acid (Boc-GABA) to perphenazine, followed by the deprotection of the Boc group. The most efficient procedure utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent.
Experimental Protocol: Synthesis of 3-tert-Butoxycarbonylaminopropionic acid 2-{4-[3-(2-Chlorophenothiazin-10-yl)propyl]piperazin-1-yl}ethyl Ester (Boc-Protected Perphenazine GABA Ester)
This procedure is adapted from Nudelman et al., J. Med. Chem. 2008, 51 (9), 2858–2862.
Materials:
-
N-t-Boc-GABA
-
Perphenazine
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (EtOAc)
-
Water
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine
-
Magnesium sulfate (MgSO₄), anhydrous
-
Standard laboratory glassware and stirring equipment
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve N-t-Boc-GABA (1 equivalent) and perphenazine (1 equivalent) in anhydrous dichloromethane (DCM).
-
Add 4-(Dimethylamino)pyridine (DMAP) (0.1 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in DCM to the cooled mixture with stirring.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) precipitate.
-
Wash the filtrate with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain the pure Boc-protected perphenazine GABA ester.
Experimental Protocol: Deprotection of the Boc Group
Materials:
-
Boc-protected perphenazine GABA ester
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane
-
Dichloromethane (DCM)
-
Diethyl ether
-
Standard laboratory glassware
Procedure:
-
Dissolve the Boc-protected perphenazine GABA ester in dichloromethane.
-
Add an excess of trifluoroacetic acid or a solution of HCl in dioxane.
-
Stir the mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, remove the solvent and excess acid under reduced pressure.
-
The resulting salt of the perphenazine GABA ester can be precipitated by the addition of diethyl ether and collected by filtration.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of the perphenazine GABA ester (BL-1020/CYP-1020).
Table 1: Preclinical Efficacy in Animal Models
| Parameter | Perphenazine | Perphenazine GABA Ester (BL-1020) | Notes |
| d-Amphetamine-Induced Hyperactivity | Abolished hyperactivity, induced sedation and catalepsy | Reduced hyperactivity without sedation or catalepsy | Evaluated in rat models. |
| Catalepsy | Induced catalepsy | Significantly decreased catalepsy | |
| Prolactin Levels | Increased | Increased |
Table 2: Phase II Clinical Trial Data (BL-1020)
| Parameter | Result |
| Number of Patients | 36 |
| Condition | Chronic Schizophrenia |
| Dosing Regimen | Started at 20 mg/d, increased to 40 mg/d over 7 days |
| Treatment Duration | 6 weeks |
| Most Common Adverse Event | Insomnia (6 patients) |
| Other Frequent Adverse Events (n=3 each) | Extrapyramidal disorder, headache, parkinsonism, tremor, hyperprolactinemia |
| Patients with ≥20% decrease on PANSS | 22 |
| Patients with at least minimal improvement on CGI-C | 31 |
PANSS: Positive and Negative Syndrome Scale; CGI-C: Clinical Global Impression of Change. Data from an open-label tolerability study.
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action
The perphenazine GABA ester is a prodrug designed to cross the blood-brain barrier. In the brain, it is hydrolyzed to release perphenazine and GABA. Perphenazine acts as a dopamine D2 receptor antagonist, a key mechanism for its antipsychotic effects. The released GABA is expected to act on GABA-A receptors, enhancing inhibitory neurotransmission.
Caption: Proposed mechanism of action of perphenazine GABA ester.
Experimental Workflow for Synthesis and Purification
The following diagram outlines the general workflow for the synthesis and purification of the perphenazine GABA ester.
Caption: Workflow for the synthesis of perphenazine GABA ester.
GABAergic Synaptic Transmission
This diagram illustrates the key components of a GABAergic synapse, which is the target for the GABA component of the prodrug.
Caption: Overview of GABAergic synaptic transmission.
References
- 1. An open-label tolerability study of BL-1020 antipsychotic: a novel gamma aminobutyric acid ester of perphenazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Portico [access.portico.org]
- 5. A mutual prodrug ester of GABA and perphenazine exhibits antischizophrenic efficacy with diminished extrapyramidal effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of BL-1020 in Neuropharmacology Research
Introduction
BL-1020 (perphenazine-4-aminobutanoate) is a novel, orally active investigational antipsychotic agent designed for the treatment of schizophrenia.[1] It is a chemical conjugate of perphenazine, a well-established dopamine D2 receptor antagonist, and gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[1][2] This unique composition allows BL-1020 to act as a dual-action compound, simultaneously modulating both dopaminergic and GABAergic pathways, which are implicated in the pathophysiology of schizophrenia.[2][3] Preclinical and clinical studies have demonstrated its potential to not only alleviate psychotic symptoms but also to improve cognitive deficits associated with the disorder, a significant unmet need in current schizophrenia therapies.
This document provides detailed application notes and protocols for the use of BL-1020 in neuropharmacology research, intended for researchers, scientists, and drug development professionals.
Mechanism of Action
BL-1020 is designed to cross the blood-brain barrier intact and subsequently hydrolyze into its two active components: perphenazine and GABA. This mechanism allows for the targeted delivery of GABA to the central nervous system, which otherwise has poor brain penetration. The therapeutic rationale for BL-1020 is based on the hypothesis that schizophrenia involves not only hyperdopaminergic activity in mesolimbic pathways but also a deficit in GABAergic neurotransmission.
The perphenazine moiety of BL-1020 acts as a potent antagonist at dopamine D2 receptors, a hallmark of typical antipsychotic action that is effective in treating the positive symptoms of schizophrenia. In addition to its high affinity for D2 receptors, BL-1020 also exhibits strong binding to serotonin 5-HT2A receptors, which is characteristic of atypical antipsychotics and may contribute to a lower incidence of extrapyramidal side effects.
The GABA component of BL-1020 is intended to enhance GABAergic inhibition by acting as a GABA-A receptor agonist. This enhanced GABAergic tone is hypothesized to counteract the cortical hyperexcitability and cognitive deficits observed in schizophrenia. Preclinical studies have suggested that the GABAergic activity of BL-1020 contributes to its pro-cognitive effects and a reduction in catalepsy, a common side effect of D2 antagonists.
Signaling Pathway of BL-1020
Quantitative Data
In Vitro Receptor Binding Affinity
The following table summarizes the in vitro receptor binding profile of BL-1020. The data demonstrates a high affinity for dopamine D2 and serotonin 5-HT2A receptors.
| Receptor | Ki (nM) | Reference |
| Dopamine D2L | 0.066 | |
| Dopamine D2S | 0.062 | |
| Serotonin 5-HT2A | 0.21 | |
| GABA-A | 3290 |
Human Dopamine D2 Receptor Occupancy
Positron Emission Tomography (PET) studies using [11C]raclopride in healthy male subjects have quantified the in vivo dopamine D2 receptor occupancy of BL-1020.
| Dose | Time Post-Dosing | Mean D2 Receptor Occupancy (%) | Reference |
| 32 mg | 4-6 hours | 44 | |
| 32 mg | 24 hours | 33 |
Clinical Efficacy in Schizophrenia (Phase IIb EAGLE Study)
The efficacy of BL-1020 was evaluated in a 6-week, randomized, double-blind, placebo-controlled Phase IIb study (EAGLE trial) in patients with schizophrenia.
| Treatment Group | N | Mean Change from Baseline in PANSS Total Score | p-value vs. Placebo | Reference |
| BL-1020 (20-30 mg/day) | 363 (total) | -23.6 | 0.02 | |
| Placebo | -14.4 | |||
| Risperidone (2-8 mg/day) | Not specified |
| Cognitive Outcome (BACS Composite Score) | Effect Size vs. Placebo | p-value vs. Placebo | Effect Size vs. Risperidone | p-value vs. Risperidone | Reference |
| BL-1020 (20-30 mg/day) | 0.50 | 0.009 | 0.43 | 0.019 |
Experimental Protocols
In Vitro Receptor Binding Assays
Objective: To determine the binding affinity of BL-1020 for various neurotransmitter receptors.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., human recombinant D2L, D2S, 5-HT2A, and GABA-A receptors).
-
Radioligand specific for the receptor of interest (e.g., [3H]spiperone for D2 receptors, [3H]ketanserin for 5-HT2A receptors, [3H]muscimol for GABA-A receptors).
-
BL-1020 stock solution.
-
Assay buffer.
-
Non-specific binding competitor.
-
Scintillation fluid and counter.
Protocol:
-
Prepare serial dilutions of BL-1020.
-
In a 96-well plate, add the cell membranes, radioligand, and either buffer (for total binding), non-specific competitor (for non-specific binding), or a dilution of BL-1020.
-
Incubate the plate at room temperature for a specified time to allow for binding equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the Ki value for BL-1020 using competitive binding analysis software.
In Vivo Amphetamine-Induced Hyperactivity Model in Rats
Objective: To assess the antipsychotic-like efficacy of BL-1020 in a preclinical model of psychosis.
Materials:
-
Male Sprague-Dawley rats.
-
BL-1020.
-
Perphenazine (as a comparator).
-
D-amphetamine sulfate.
-
Vehicle (e.g., 0.5% methylcellulose).
-
Open-field activity chambers equipped with infrared beams to measure locomotor activity.
Protocol:
-
Acclimate rats to the testing room and open-field chambers.
-
Administer BL-1020, perphenazine, or vehicle orally.
-
After a specified pretreatment time (e.g., 60 minutes), administer D-amphetamine sulfate (e.g., 1.5 mg/kg, intraperitoneally) to induce hyperactivity.
-
Immediately place the rats in the open-field chambers and record locomotor activity for a set duration (e.g., 90 minutes).
-
Analyze the data by quantifying the total distance traveled or the number of beam breaks.
-
Compare the activity levels of the BL-1020 treated group to the vehicle and perphenazine groups to determine the extent to which BL-1020 antagonizes amphetamine-induced hyperactivity.
Experimental Workflow for Preclinical Evaluation
Logical Relationship of BL-1020's Dual Action
Conclusion
BL-1020 represents a rational drug design approach to treating schizophrenia by targeting both the dopaminergic and GABAergic systems. Its unique mechanism of action offers the potential for a broad spectrum of efficacy against positive, negative, and cognitive symptoms of schizophrenia, with a favorable side effect profile. The protocols and data presented herein provide a foundation for further neuropharmacological research into BL-1020 and similar dual-action compounds. Further investigation is warranted to fully elucidate its therapeutic potential and long-term effects.
References
- 1. BL-1020 - Wikipedia [en.wikipedia.org]
- 2. BL-1020, an oral antipsychotic agent that reduces dopamine activity and enhances GABAA activity, for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BL-1020: a novel antipsychotic drug with GABAergic activity and low catalepsy, is efficacious in a rat model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Microdialysis with BL-1020 Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
BL-1020 (perphenazine 4-aminobutanoate) is a novel investigational antipsychotic agent designed for the treatment of schizophrenia.[1] It is a chemical entity that combines the dopamine D2 receptor antagonist properties of perphenazine with the agonist activity of gamma-aminobutyric acid (GABA).[1][2][3] This dual mechanism of action aims to concurrently reduce dopaminergic hyperactivity, a hallmark of psychosis, and enhance GABAergic neurotransmission, which is often impaired in individuals with schizophrenia.[4] Preclinical studies have indicated that BL-1020 can cross the blood-brain barrier and is metabolized into perphenazine and GABA. Notably, animal models have shown that BL-1020 increases dopamine release in the prefrontal cortex and hippocampus, which may contribute to its potential pro-cognitive effects.
In vivo microdialysis is a powerful technique for monitoring the extracellular levels of neurotransmitters and other neurochemicals in specific brain regions of freely moving animals. This method is invaluable for elucidating the pharmacodynamic effects of novel compounds like BL-1020 on neurochemical systems implicated in psychiatric disorders. These application notes provide a detailed protocol for conducting in vivo microdialysis studies to assess the effects of BL-1020 administration on dopamine and GABA levels in the rodent brain.
Key Applications
-
Pharmacodynamic Assessment: To characterize the dose-dependent and time-course effects of BL-1020 on extracellular dopamine and GABA concentrations in brain regions relevant to schizophrenia, such as the prefrontal cortex and striatum.
-
Mechanism of Action Studies: To investigate the interplay between dopamine D2 receptor blockade and GABA-A receptor modulation by BL-1020 in vivo.
-
Target Engagement and Efficacy: To correlate changes in neurotransmitter levels with behavioral outcomes in animal models of schizophrenia, thereby establishing a link between neurochemical effects and therapeutic potential.
-
Preclinical Drug Development: To provide critical data on the neurochemical profile of BL-1020 to support its further clinical development.
Quantitative Data Summary
The following tables present hypothetical, yet plausible, quantitative data representing the expected outcomes of an in vivo microdialysis study investigating the effects of acute BL-1020 administration on extracellular dopamine and GABA levels in the medial prefrontal cortex (mPFC) of adult male rats. The data is expressed as a percentage of the baseline measurement.
Table 1: Effect of BL-1020 on Extracellular Dopamine Levels in the mPFC
| Time Post-Administration (min) | Vehicle (% Baseline ± SEM) | BL-1020 (10 mg/kg, i.p.) (% Baseline ± SEM) |
| -60 to 0 (Baseline) | 100 ± 5.2 | 100 ± 6.1 |
| 0 to 20 | 102 ± 4.8 | 125 ± 7.3 |
| 20 to 40 | 98 ± 5.5 | 155 ± 8.9 |
| 40 to 60 | 101 ± 6.0 | 180 ± 10.2 |
| 60 to 80 | 99 ± 4.9 | 175 ± 9.5 |
| 80 to 100 | 103 ± 5.1 | 150 ± 8.1 |
| 100 to 120 | 100 ± 5.8 | 130 ± 7.0 |
*p < 0.05 compared to vehicle
Table 2: Effect of BL-1020 on Extracellular GABA Levels in the mPFC
| Time Post-Administration (min) | Vehicle (% Baseline ± SEM) | BL-1020 (10 mg/kg, i.p.) (% Baseline ± SEM) |
| -60 to 0 (Baseline) | 100 ± 7.1 | 100 ± 6.8 |
| 0 to 20 | 99 ± 6.5 | 115 ± 5.9 |
| 20 to 40 | 103 ± 7.0 | 130 ± 7.2 |
| 40 to 60 | 101 ± 6.8 | 145 ± 8.5 |
| 60 to 80 | 98 ± 7.3 | 140 ± 8.1* |
| 80 to 100 | 102 ± 6.9 | 125 ± 6.7 |
| 100 to 120 | 99 ± 7.2 | 110 ± 6.2 |
*p < 0.05 compared to vehicle
Experimental Protocols
Protocol 1: Stereotaxic Surgery for Guide Cannula Implantation
This protocol details the surgical procedure for implanting a guide cannula, which will later house the microdialysis probe, into the target brain region.
Materials:
-
Adult male Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Surgical drill
-
Guide cannula (e.g., CMA 12)
-
Bone screws
-
Dental cement
-
Dummy cannula
-
Analgesic (e.g., carprofen)
-
Antiseptic solution (e.g., Betadine)
-
Sterile surgical instruments
Procedure:
-
Anesthetize the rat using an appropriate anesthetic agent and mount it in the stereotaxic apparatus.
-
Shave the scalp and clean the surgical area with an antiseptic solution.
-
Make a midline incision to expose the skull.
-
Identify and mark the coordinates for the medial prefrontal cortex (mPFC) relative to bregma (e.g., AP: +3.2 mm, ML: ±0.6 mm).
-
Drill small burr holes at the marked coordinates for the guide cannula and for the anchor screws.
-
Insert the bone screws into the skull.
-
Slowly lower the guide cannula to the desired ventral coordinate (e.g., DV: -2.5 mm from the skull surface).
-
Secure the guide cannula to the skull and anchor screws using dental cement.
-
Insert a dummy cannula into the guide cannula to prevent blockage.
-
Suture the incision and administer a post-operative analgesic.
-
Allow the animal to recover for at least 7 days before the microdialysis experiment.
Protocol 2: In Vivo Microdialysis Procedure
This protocol describes the steps for conducting the microdialysis experiment on a conscious, freely moving rat.
Materials:
-
Recovered rat with implanted guide cannula
-
Microdialysis probe (e.g., CMA 12, 2 mm membrane)
-
Microinfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF) (in mM: 147 NaCl, 3.0 KCl, 1.2 CaCl2, 1.2 MgCl2, buffered to pH 7.4)
-
BL-1020 solution (dissolved in a suitable vehicle, e.g., saline with a small amount of DMSO)
-
Vehicle solution
-
Tubing and connectors
-
Liquid swivel (to allow free movement)
Procedure:
-
Gently restrain the rat and remove the dummy cannula.
-
Insert the microdialysis probe into the guide cannula.
-
Connect the probe inlet to the microinfusion pump and the outlet to the fraction collector via a liquid swivel.
-
Place the rat in a microdialysis bowl and allow it to acclimate.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1.0 µL/min).
-
Allow for a stabilization period of at least 2 hours.
-
Collect baseline samples every 20 minutes for at least one hour to establish stable neurotransmitter levels.
-
Administer BL-1020 (e.g., 10 mg/kg, i.p.) or vehicle.
-
Continue collecting dialysate samples at 20-minute intervals for at least 2 hours post-administration.
-
Store the collected samples at -80°C until analysis.
Protocol 3: Neurotransmitter Analysis by HPLC-ECD
This protocol outlines the analysis of dopamine and GABA in the collected microdialysates using High-Performance Liquid Chromatography with Electrochemical Detection.
Materials:
-
HPLC system with an electrochemical detector
-
Analytical column (e.g., C18 reverse-phase)
-
Mobile phase for dopamine analysis (e.g., phosphate buffer, EDTA, sodium dodecyl sulfate, and methanol)
-
Mobile phase for GABA analysis (requires pre-column derivatization)
-
Derivatizing agent for GABA (e.g., o-phthaldialdehyde, OPA)
-
Standard solutions of dopamine and GABA
-
Collected microdialysate samples
Procedure for Dopamine Analysis:
-
Thaw the microdialysate samples.
-
Inject a known volume (e.g., 20 µL) of the sample into the HPLC system.
-
Separate the components using the C18 column and the appropriate mobile phase.
-
Detect dopamine using the electrochemical detector set at an oxidizing potential (e.g., +0.65 V).
-
Quantify the dopamine concentration by comparing the peak area to that of the standard solutions.
Procedure for GABA Analysis:
-
Thaw the microdialysate samples.
-
Perform a pre-column derivatization by mixing the sample with the OPA reagent.
-
Inject the derivatized sample into the HPLC system.
-
Separate the derivatized GABA using the C18 column.
-
Detect the derivatized GABA using the electrochemical detector.
-
Quantify the GABA concentration by comparing the peak area to that of the derivatized standards.
Visualizations
References
- 1. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A systematic microdialysis study of dopamine transmission in the accumbens shell/core and prefrontal cortex after acute antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microdialysis in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of haloperidol and clozapine on extracellular GABA levels in the prefrontal cortex of the rat: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Electrophysiology Studies with BL-1020 on Dopamine Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
BL-1020 is a novel antipsychotic agent designed for the treatment of schizophrenia. It is a conjugate of perphenazine, a well-established dopamine D2 receptor antagonist, and gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. This unique structure allows BL-1020 to modulate both dopaminergic and GABAergic pathways.[1] Preclinical and clinical studies suggest that BL-1020 acts by blocking dopamine activity while enhancing the activity of GABA.[1][2] These application notes provide a framework for investigating the electrophysiological effects of BL-1020 on midbrain dopamine neurons, a key target in the pathophysiology of schizophrenia and the mechanism of action of antipsychotic drugs.
The protocols outlined below are based on established methodologies for in vitro and in vivo electrophysiological recordings of dopamine neurons. The expected outcomes are inferred from the known pharmacology of dopamine D2 receptor antagonists and GABA receptor agonists.
Putative Signaling Pathways of BL-1020 in Dopamine Neurons
The following diagram illustrates the hypothesized signaling cascade through which BL-1020 modulates the activity of a dopamine neuron.
References
Troubleshooting & Optimization
Technical Support Center: BL-1020 Mesylate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for BL-1020 mesylate, with a specific focus on addressing solubility issues in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is BL-1020?
A1: BL-1020, also known as perphenazine 4-aminobutanoate, is an investigational orally-active antipsychotic drug developed for the potential treatment of schizophrenia.[1] It is a chemical ester of GABA (gamma-aminobutyric acid) and perphenazine.[1][2] Pharmacologically, it functions as a dopamine D2 receptor antagonist and a GABA agonist.[1][3]
Q2: What is the mechanism of action of BL-1020?
A2: BL-1020 is designed to cross the blood-brain barrier and then be metabolized into perphenazine and GABA. This dual action is intended to reduce dopamine activity, a target of classic antipsychotic drugs, while also enhancing the activity of the neurotransmitter GABA. Preclinical and clinical studies have shown that BL-1020 blocks dopamine receptors and enhances GABAergic activity.
Q3: Are there known solubility issues with this compound in DMSO?
Q4: What is the solubility of perphenazine, a component of BL-1020, in DMSO?
A4: Perphenazine, a key component of BL-1020, is soluble in DMSO. The reported solubility values for perphenazine in DMSO vary slightly between sources but are generally high.
Solubility of Perphenazine in Common Solvents
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 60 | 148.53 | Sonication is recommended. |
| DMSO | 74 | 183.18 | Use fresh, moisture-absorbing DMSO. |
| DMSO | 100 | 247.54 | Ultrasonic assistance may be needed; hygroscopic DMSO can impact solubility. |
| Ethanol | 74 | 183.18 | Sonication is recommended. |
| Dimethyl formamide | ~30 | ||
| Water | Insoluble |
Note: This data is for perphenazine, not this compound. It is provided as a reference due to the structural relationship.
Troubleshooting Guide: this compound Dissolution in DMSO
Q5: My this compound is not fully dissolving in DMSO. What are the potential reasons and what steps can I take?
A5: Incomplete dissolution of this compound in DMSO can be attributed to several factors. Follow the troubleshooting workflow below to address this issue.
Caption: A workflow diagram for troubleshooting this compound solubility issues in DMSO.
Q6: I observed a precipitate in my this compound DMSO stock solution after a freeze-thaw cycle. What should I do?
A6: Precipitation after freeze-thaw cycles is a common issue. To address this, gently warm the vial to 37°C and vortex or sonicate until the precipitate redissolves. To prevent this in the future, it is highly recommended to aliquot your stock solution into single-use volumes to minimize the number of freeze-thaw cycles.
Q7: How should I store my this compound stock solution in DMSO?
A7: For optimal stability, aliquot the stock solution into single-use volumes and store them at -20°C or -80°C. Solutions of perphenazine in DMSO have been noted to be stable for up to 3 months when stored at -20°C.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Objective: To prepare a clear, fully dissolved stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
High-purity, anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Allow the this compound vial and the anhydrous DMSO to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance and place it into a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the microcentrifuge tube to achieve the target concentration.
-
Vortex the tube for 2-5 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, place the tube in an ultrasonic water bath for 10-15 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
If undissolved material persists, gently warm the solution to 37°C in a water bath for 5-10 minutes and repeat the vortexing and sonication steps.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes for storage at -20°C or -80°C.
Signaling Pathway
BL-1020 Mechanism of Action
BL-1020 is a novel compound that acts as a dual-action antipsychotic. After crossing the blood-brain barrier, it is metabolized to deliver both perphenazine and GABA. Perphenazine acts as an antagonist at dopamine D2 receptors, which is a key mechanism for antipsychotic efficacy. Simultaneously, the released GABA enhances inhibitory neurotransmission by acting as an agonist at GABA-A receptors.
Caption: The dual-action signaling pathway of BL-1020 in the central nervous system.
References
- 1. BL-1020 - Wikipedia [en.wikipedia.org]
- 2. BL-1020, an oral antipsychotic agent that reduces dopamine activity and enhances GABAA activity, for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BL-1020: a novel antipsychotic drug with GABAergic activity and low catalepsy, is efficacious in a rat model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing BL-1020 degradation in aqueous solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of BL-1020 in aqueous solutions. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is BL-1020 and why is its stability in aqueous solutions a concern?
BL-1020, also known as perphenazine 4-aminobutanoate, is an investigational antipsychotic drug designed for the treatment of schizophrenia.[1] It is a novel compound that acts as a dopamine D2 antagonist and a GABA agonist.[1] Structurally, BL-1020 is an ester of perphenazine and gamma-aminobutyric acid (GABA).[1]
The stability of BL-1020 in aqueous solutions is a critical consideration for researchers due to the presence of an ester linkage in its chemical structure. Ester bonds are susceptible to hydrolysis, a chemical reaction with water that can break the ester down into its constituent carboxylic acid and alcohol. In the case of BL-1020, hydrolysis would lead to the formation of perphenazine and GABA, compromising the integrity and intended activity of the drug.
Q2: What are the likely degradation pathways for BL-1020 in an aqueous solution?
-
Hydrolysis: This is the most likely degradation pathway. The ester linkage in BL-1020 can be cleaved by water, a reaction that can be catalyzed by both acids and bases.[2][3] This would result in the formation of perphenazine and GABA.
-
Oxidation: Phenothiazine derivatives are known to be susceptible to oxidation, which can be initiated by exposure to air (oxygen) and light. This could lead to the formation of sulfoxides or other oxidation products.
-
Photodegradation: Exposure to light, particularly UV light, can cause the degradation of many pharmaceutical compounds, including phenothiazines.
Q3: What are the ideal storage conditions for aqueous solutions of BL-1020?
In the absence of specific stability data for BL-1020, the following general recommendations should be followed to minimize degradation:
-
Temperature: Store solutions at low temperatures. Refrigeration (2-8 °C) is recommended. For long-term storage, freezing (-20 °C or lower) may be considered, but it is crucial to first ensure that freezing and thawing do not affect the stability or solubility of BL-1020.
-
pH: The rate of hydrolysis of esters is pH-dependent. Generally, ester hydrolysis is minimized at a slightly acidic pH (around 4-6). It is advisable to prepare solutions in a buffered system to maintain a stable pH.
-
Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.
-
Oxygen: To prevent oxidation, consider preparing solutions with deoxygenated water and purging the headspace of the container with an inert gas like nitrogen or argon.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Loss of drug activity in my experiment. | BL-1020 may have degraded in your aqueous solution. | 1. Verify Storage Conditions: Ensure your stock and working solutions have been stored protected from light, at a low temperature, and at an appropriate pH. 2. Prepare Fresh Solutions: Prepare a fresh solution of BL-1020 immediately before your experiment. 3. Perform a Stability Check: If possible, analyze your solution using an appropriate analytical method (e.g., HPLC) to determine the concentration of intact BL-1020. |
| I see a precipitate forming in my BL-1020 solution. | This could be due to poor solubility at the storage temperature or pH, or it could be a degradation product. | 1. Check Solubility: Review the solubility information for BL-1020. You may need to adjust the solvent or pH. 2. Warm Solution (with caution): If stored at a low temperature, allow the solution to warm to room temperature to see if the precipitate redissolves. 3. Filter and Analyze: If the precipitate does not redissolve, it may be a degradation product. You can try to filter the solution and analyze both the filtrate and the precipitate if you have the analytical capabilities. |
| My solution has changed color. | Color change can be an indicator of chemical degradation, particularly oxidation of the phenothiazine moiety. | 1. Discard the Solution: Do not use a solution that has changed color, as it indicates potential degradation. 2. Review Handling Procedures: Ensure you are minimizing exposure to light and oxygen during solution preparation and storage. Consider using antioxidants if compatible with your experimental system. |
Experimental Protocols
General Protocol for Assessing the Stability of BL-1020 in Aqueous Solution
This protocol provides a general framework for researchers to assess the stability of BL-1020 under their specific experimental conditions.
1. Materials:
- BL-1020
- High-purity water (e.g., HPLC grade)
- Buffers of various pH values (e.g., pH 4, 7, and 9)
- Analytical equipment (e.g., HPLC with UV detector)
- Temperature-controlled chambers/incubators
- Light-protective containers (e.g., amber vials)
2. Procedure:
- Solution Preparation: Prepare stock solutions of BL-1020 in the desired aqueous buffer.
- Initial Analysis (Time 0): Immediately after preparation, analyze an aliquot of each solution to determine the initial concentration of BL-1020. This will serve as your baseline.
- Storage: Aliquot the remaining solutions into separate, sealed, light-protected containers. Store the containers under different conditions you wish to test (e.g., 4°C, 25°C, 40°C).
- Time-Point Analysis: At predetermined time intervals (e.g., 24 hours, 48 hours, 1 week, 1 month), remove a container from each storage condition and analyze the concentration of BL-1020.
- Data Analysis: Plot the concentration of BL-1020 as a function of time for each condition. This will allow you to determine the rate of degradation.
Quantitative Data Summary (Hypothetical)
The following table illustrates how you could present stability data for BL-1020. Note: This is hypothetical data for illustrative purposes only.
| Condition | Initial Concentration (µg/mL) | Concentration after 1 week (µg/mL) | % Remaining |
| pH 4, 4°C, Dark | 100 | 98 | 98% |
| pH 7, 4°C, Dark | 100 | 92 | 92% |
| pH 9, 4°C, Dark | 100 | 85 | 85% |
| pH 7, 25°C, Dark | 100 | 75 | 75% |
| pH 7, 25°C, Light | 100 | 50 | 50% |
Visualizations
Signaling Pathways
Caption: Simplified GABAergic signaling pathway.
Caption: Simplified Dopamine D2 receptor signaling pathway.
Experimental Workflow
Caption: Experimental workflow for assessing BL-1020 stability.
References
Technical Support Center: Troubleshooting Inconsistent Results in BL-1020 Experiments
Welcome to the technical support center for BL-1020. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving inconsistencies that may arise during in vitro experiments with BL-1020.
Frequently Asked Questions (FAQs)
Q1: What is BL-1020 and what is its primary mechanism of action?
A1: BL-1020 is an investigational orally-active antipsychotic agent designed for the treatment of schizophrenia. It is a conjugate of perphenazine and γ-aminobutyric acid (GABA), acting as a dopamine D2 receptor antagonist and a GABA receptor agonist. This dual mechanism is intended to address both the positive and cognitive symptoms of schizophrenia.
Q2: Why am I observing significant variability in my IC50/EC50 values for BL-1020 across different experimental runs?
A2: Inconsistent IC50 or EC50 values can stem from several factors. Biological sources of variability include differences in cell passage number, cell health, and genetic drift of cell lines over time. Technical variability can be introduced through inconsistent cell seeding densities, minor deviations in incubation times, and lot-to-lot variations in reagents such as serum. It is also crucial to ensure that BL-1020 is fully solubilized and stable in your assay buffer.
Q3: Could the dual-action of BL-1020 contribute to result variability?
A3: Yes, the dual mechanism of BL-1020, targeting both dopamine D2 and GABA receptors, can lead to complex biological responses that may vary depending on the specific cellular context and experimental conditions. The relative expression levels of D2 and GABA receptors in your cell model can significantly influence the observed pharmacological effect and its reproducibility.
Troubleshooting Guides
Issue 1: High Variability in Dopamine D2 Receptor Binding Assays
Symptoms:
-
Inconsistent Ki values for BL-1020 in competitive binding assays.
-
High standard deviations between replicate wells.
-
Poor Z'-factor in high-throughput screening formats.
| Potential Cause | Recommended Solution |
| Inconsistent Receptor Preparation | Ensure thorough homogenization of cell membranes to achieve a uniform receptor concentration in each well. Perform a protein concentration assay on the membrane preparation before use.[1] |
| Radioligand Degradation | Verify the age and storage conditions of the radioligand. If necessary, perform a saturation binding experiment to confirm the Kd and Bmax of the radioligand.[1] |
| Assay Not at Equilibrium | Optimize incubation time to ensure both the radioligand and BL-1020 have reached binding equilibrium. Lower concentrations may require longer incubation periods.[1] |
| High Non-Specific Binding (NSB) | Reduce radioligand concentration, optimize washing steps with ice-cold buffer, or consider using a different blocking agent in your assay buffer.[1] |
Issue 2: Inconsistent Results in Functional Assays (e.g., cAMP Assays)
Symptoms:
-
Variable inhibition of forskolin-stimulated cAMP production by BL-1020.
-
Small assay window (low signal-to-noise ratio).
-
High well-to-well variability.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogeneous cell suspension before and during plating. Use calibrated pipettes and consider automated cell dispensing for high-throughput applications.[2] |
| "Edge Effects" in Microplates | Avoid using the outer wells for experimental samples. Fill peripheral wells with sterile media or PBS to create a humidity barrier. |
| Suboptimal Agonist/Forskolin Concentration | Perform a dose-response curve for dopamine (or other agonist) and forskolin to determine the optimal concentrations (e.g., EC80 for antagonist assays) for your specific cell line. |
| Cell Health and Passage Number | Use cells within a consistent and low passage number range. Regularly monitor cell viability and morphology. |
Quantitative Data on Perphenazine (Component of BL-1020)
Inconsistent results can sometimes be contextualized by comparing them to existing data. The following tables summarize reported binding affinities and effective concentrations of perphenazine, a key component of BL-1020. Note that variations are expected due to different experimental conditions.
Table 1: Perphenazine Binding Affinities (Ki)
| Receptor | Ki (nM) | Reference |
| Dopamine D2 | 0.14 | |
| Dopamine D2 | 0.56 | |
| Dopamine D3 | 0.43 | |
| Serotonin 5-HT2A | 6 |
Table 2: Perphenazine Potency in Functional/Viability Assays
| Assay Type | Cell Line | Potency (EC50/IC50) | Reference |
| Cell Viability | Melanocytes | 2.76 µM | |
| Cell Viability | U87-MG (Glioblastoma) | 0.98 µM | |
| Cell Viability | COLO829 (Melanoma) | Not specified | |
| Cell Viability | C32 (Melanoma) | Not specified |
Experimental Protocols
Protocol 1: Dopamine D2 Receptor Competitive Binding Assay
This protocol is designed to determine the binding affinity (Ki) of BL-1020 for the dopamine D2 receptor.
Materials:
-
HEK293 cells stably expressing the human dopamine D2 receptor.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Radioligand: [³H]Spiperone.
-
Non-specific binding control: 10 µM Haloperidol.
-
BL-1020 at various concentrations.
-
96-well microplates and glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Harvest cells and homogenize in ice-cold assay buffer. Centrifuge the homogenate, discard the supernatant, and resuspend the pellet in fresh assay buffer. Determine the protein concentration.
-
Binding Assay: In a 96-well plate, add the following to each well in triplicate: assay buffer, varying concentrations of BL-1020 (for competition), 10 µM Haloperidol (for non-specific binding), or vehicle (for total binding). Add a fixed concentration of [³H]Spiperone (at its Kd value). Initiate the reaction by adding the cell membrane preparation.
-
Incubation: Incubate the plate at room temperature for 90 minutes to allow the binding to reach equilibrium.
-
Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of BL-1020 and use non-linear regression to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: GABAA Receptor Agonist Binding Assay
This protocol describes a method to assess the binding of a GABA agonist like BL-1020 to the GABAA receptor.
Materials:
-
Rat brain tissue.
-
Homogenization Buffer: 0.32 M sucrose, pH 7.4.
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: [³H]Muscimol.
-
Non-specific binding control: 10 mM GABA.
-
BL-1020 at various concentrations.
Procedure:
-
Membrane Preparation: Homogenize rat brains in homogenization buffer. Perform a series of centrifugation and resuspension steps to isolate the cell membranes and wash away endogenous GABA.
-
Binding Assay: Thaw the membrane preparation and wash twice with binding buffer. In assay tubes, add the membrane preparation (0.1-0.2 mg of protein). For total binding, add radioligand. For non-specific binding, add radioligand and a high concentration of unlabeled GABA. For competition, add radioligand and varying concentrations of BL-1020.
-
Incubation: Incubate at 4°C for 45 minutes.
-
Termination and Filtration: Terminate the reaction by rapid filtration over glass fiber filters, followed by washing with ice-cold buffer.
-
Quantification: Measure the radioactivity on the filters using liquid scintillation spectrometry.
-
Data Analysis: Determine specific binding and analyze the data using non-linear regression to calculate Kd, Bmax, or Ki values.
Visualizations
Caption: GABAergic Synapse and BL-1020 Agonist Action at the GABAA Receptor.
Caption: Dopamine D2 Receptor Antagonism by BL-1020 and Downstream Signaling.
Caption: Logical Workflow for Troubleshooting Inconsistent BL-1020 Experimental Results.
References
Technical Support Center: Troubleshooting BL-1020 Precipitation in Cell Culture Media
This technical support center provides guidance to researchers, scientists, and drug development professionals on how to avoid precipitation of BL-1020 in cell culture media. The following information is based on the physicochemical properties of its parent compound, perphenazine, and established best practices for handling poorly water-soluble compounds in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is BL-1020 and why is precipitation a concern?
BL-1020 is an investigational antipsychotic drug that is an ester of perphenazine and gamma-aminobutyric acid (GABA).[1] Like many small molecule drugs, it has limited aqueous solubility. When a concentrated stock solution of BL-1020 is diluted into aqueous cell culture media, it can precipitate out of solution. This precipitation can lead to inaccurate dosing in experiments, cellular toxicity from solid particles, and unreliable experimental results.
Q2: What are the common signs of BL-1020 precipitation?
Visual indicators of precipitation include:
-
Cloudiness or turbidity in the cell culture medium upon addition of BL-1020.
-
Formation of a visible film or crystals on the surface of the culture vessel.
-
Observation of small particles or crystals under a microscope.
Q3: What are the primary factors that cause BL-1020 to precipitate in cell culture media?
Several factors can contribute to the precipitation of BL-1020:
-
Poor Aqueous Solubility: BL-1020, like its parent compound perphenazine, is expected to have low water solubility.
-
Solvent Shock: BL-1020 is likely dissolved in a non-aqueous solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution. Rapidly diluting this stock in an aqueous medium can cause the compound to crash out of solution.
-
High Final Concentration: Exceeding the maximum solubility of BL-1020 in the final culture medium will inevitably lead to precipitation.
-
Temperature Fluctuations: Changes in temperature can affect solubility. For instance, adding a cold stock solution to warm media can sometimes induce precipitation.
-
Media Composition: Components in the cell culture medium, such as salts and proteins, can interact with BL-1020 and reduce its solubility.
-
pH of the Medium: The pH of the culture medium can influence the charge state and solubility of a compound.
-
Ester Hydrolysis: As BL-1020 is an ester, it may be susceptible to hydrolysis in the aqueous, enzyme-containing environment of cell culture media, which could lead to the formation of less soluble degradation products.
Troubleshooting Guide
Issue: Precipitation observed immediately after adding BL-1020 stock solution to the media.
This is often due to "solvent shock," where the rapid change in solvent polarity causes the compound to become insoluble.
Solutions:
-
Optimize the Dilution Process:
-
Pre-warm the cell culture medium to 37°C before adding the BL-1020 stock solution.
-
Add the stock solution dropwise while gently swirling the medium to ensure rapid and even dispersal.
-
Avoid adding the stock solution directly to the cell monolayer.
-
-
Reduce the Final DMSO Concentration:
-
The final concentration of DMSO in the cell culture medium should ideally be kept below 0.5% (v/v), and for sensitive cell lines, below 0.1%. High concentrations of DMSO can be toxic to cells and can also promote precipitation of the compound.
-
-
Perform Serial Dilutions:
-
Instead of a single large dilution, perform a series of intermediate dilutions in pre-warmed media to gradually decrease the solvent concentration.
-
Issue: Precipitation occurs over time during incubation.
This may indicate that the final concentration of BL-1020 is too high for long-term stability in the culture medium, or the compound is degrading.
Solutions:
-
Determine the Maximum Soluble Concentration:
-
Perform a solubility test to find the highest concentration of BL-1020 that remains in solution in your specific cell culture medium over the desired experimental duration.
-
-
Consider the Impact of Serum:
-
Serum proteins can sometimes help to solubilize compounds. If you are using a low-serum or serum-free medium, you may need to lower the final concentration of BL-1020.
-
-
Minimize Exposure to Light and Air:
-
Some compounds are sensitive to light and oxidation. Protect your stock solutions and final culture media from prolonged exposure to light.
-
Experimental Protocols
Protocol 1: Preparation of BL-1020 Stock Solution
Based on the solubility of the parent compound perphenazine, the following is a recommended starting point for preparing a BL-1020 stock solution.
Materials:
-
BL-1020 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
Procedure:
-
Aseptically weigh out the desired amount of BL-1020 powder.
-
Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution. Based on perphenazine solubility data, a concentration of 10-20 mM should be achievable.
-
Gently vortex or sonicate at room temperature until the BL-1020 is completely dissolved. Visually inspect the solution to ensure there are no solid particles.
-
Aliquot the stock solution into sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Determining the Maximum Soluble Concentration of BL-1020 in Cell Culture Medium
Materials:
-
BL-1020 stock solution (e.g., 10 mM in DMSO)
-
Your specific cell culture medium (with all supplements, e.g., FBS)
-
Sterile 96-well clear-bottom plate
-
Plate reader capable of measuring absorbance at ~600 nm
Procedure:
-
Prepare a series of dilutions of the BL-1020 stock solution in your cell culture medium in the 96-well plate. A typical starting range would be from 100 µM down to 0.1 µM. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate the plate under your standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
At various time points (e.g., 0, 2, 6, 24, 48 hours), visually inspect the wells for any signs of precipitation.
-
At the same time points, measure the absorbance of the wells at a wavelength between 500-600 nm. An increase in absorbance is indicative of light scattering due to precipitate formation.
-
The highest concentration that does not show a significant increase in absorbance over the time course of your experiment is the maximum soluble concentration.
Data Presentation
Table 1: Solubility of Perphenazine (Proxy for BL-1020) in Common Solvents
| Solvent | Solubility | Molar Concentration (approx.) |
| DMSO | 60-74 mg/mL | 122-151 mM |
| Ethanol | ~74 mg/mL | ~151 mM |
| Water | Poorly soluble | - |
Note: This data is for perphenazine and should be used as an estimate for BL-1020. The actual solubility of BL-1020 may differ.
Table 2: Recommended Maximum Final DMSO Concentrations in Cell Culture
| Cell Type | Maximum Recommended DMSO (v/v) |
| Most cell lines | < 0.5% |
| Sensitive cell lines (e.g., primary neurons) | < 0.1% |
Visualizations
Caption: Experimental Workflow for Preparing and Using BL-1020 in Cell Culture.
Caption: Troubleshooting Logic for BL-1020 Precipitation.
References
Technical Support Center: Interference of BL-1020 with Fluorescence-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential interference caused by the compound BL-1020 in fluorescence-based assays.
Frequently Asked Questions (FAQs)
Q1: Can BL-1020 interfere with my fluorescence-based assay?
Q2: What are the common types of interference from a test compound like BL-1020?
A2: The two primary mechanisms of interference are:
-
Autofluorescence: The compound exhibits its own natural fluorescence, which can add to the background signal and mask the signal from your assay's fluorophore, potentially leading to false positives.
-
Quenching: The compound absorbs the excitation light or the emitted light from your fluorophore, leading to a decrease in the detected signal. This is also known as the inner filter effect and can result in false negatives.
Q3: How can I determine if BL-1020 is interfering with my assay?
A3: A set of control experiments is the first step to identify potential interference. You should measure the fluorescence of:
-
Your complete assay system (e.g., cells/enzyme, substrate, buffer, and fluorescent probe).
-
The assay system with your vehicle control.
-
The assay system with BL-1020 at the desired concentration.
-
Assay buffer with BL-1020 alone.
-
Assay buffer with the fluorescent probe alone.
-
Assay buffer with the fluorescent probe and BL-1020.
By comparing the fluorescence readings from these controls, you can identify if BL-1020 is contributing to the signal (autofluorescence) or reducing it (quenching).
Troubleshooting Guides
Issue 1: Unexpectedly high fluorescence signal in the presence of BL-1020.
This may indicate that BL-1020 is autofluorescent at the excitation and emission wavelengths used in your assay.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting high fluorescence signals.
Issue 2: Unexpectedly low fluorescence signal in the presence of BL-1020.
This could suggest that BL-1020 is quenching the fluorescence signal of your probe.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting low fluorescence signals.
Experimental Protocols
Protocol 1: Characterization of BL-1020 Spectral Properties
Objective: To determine the absorbance and fluorescence spectra of BL-1020 to assess potential interference with a fluorescence-based assay.
Materials:
-
BL-1020
-
Appropriate solvent (e.g., DMSO, assay buffer)
-
UV-Visible Spectrophotometer
-
Spectrofluorometer
-
Quartz cuvettes or appropriate microplates
Methodology:
1. Absorbance Spectrum Measurement: a. Prepare a solution of BL-1020 in the assay buffer at the highest concentration to be used in the experiment. b. Use the same assay buffer as a blank to zero the spectrophotometer. c. Scan the absorbance of the BL-1020 solution across a range of wavelengths (e.g., 250-700 nm) to identify any absorbance peaks.
2. Emission Spectrum Measurement: a. Using the same BL-1020 solution, place it in the spectrofluorometer. b. Excite the sample at the absorbance maximum (λmax) determined in the previous step. c. Scan a range of emission wavelengths, starting approximately 20 nm above the excitation wavelength, to detect the fluorescence emission profile.
3. Excitation Spectrum Measurement: a. Set the emission wavelength on the spectrofluorometer to the peak emission wavelength determined in step 2. b. Scan a range of excitation wavelengths to determine the optimal excitation wavelength.
| Parameter | Description | Purpose |
| Absorbance Spectrum | A plot of absorbance versus wavelength. | To identify wavelengths where BL-1020 absorbs light, which could cause quenching. |
| Emission Spectrum | A plot of fluorescence intensity versus wavelength at a fixed excitation wavelength. | To determine if BL-1020 is autofluorescent and at which wavelengths it emits light. |
| Excitation Spectrum | A plot of fluorescence intensity versus excitation wavelength at a fixed emission wavelength. | To identify the most efficient wavelengths for exciting BL-1020's potential fluorescence. |
Signaling Pathway Considerations
BL-1020 is a novel antipsychotic that acts as a dopamine D2 antagonist and a GABA agonist. While the primary mechanism of action is related to neurotransmitter signaling, it is important to consider potential off-target effects or interactions with cellular components that could lead to fluorescence interference.
Caption: Potential interaction points of BL-1020 in a biological system and assay.
Disclaimer: The information provided is for research use only. It is essential to perform appropriate control experiments to validate any findings.
References
Technical Support Center: Perphenazine 4-Aminobutanoate Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and protocols to improve the yield and purity of perphenazine 4-aminobutanoate synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary strategy for synthesizing perphenazine 4-aminobutanoate?
A1: The most common and effective strategy is a multi-step process involving the esterification of perphenazine with 4-aminobutanoic acid (GABA). To ensure a high yield and prevent unwanted side reactions, the amino group of GABA must first be protected with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group.[1][2] The resulting N-protected GABA is then coupled with perphenazine using a coupling agent. The final step involves the removal of the protecting group (deprotection) to yield the desired product.
Q2: Why is it necessary to use N-protected 4-aminobutanoic acid?
A2: The amino group (-NH2) on 4-aminobutanoic acid is a nucleophile and can compete with the hydroxyl group (-OH) of perphenazine during the esterification reaction. This leads to the formation of amide byproducts and significantly reduces the yield of the desired ester. By "protecting" the amino group, its reactivity is temporarily masked, ensuring that the reaction occurs exclusively between the carboxylic acid of GABA and the alcohol of perphenazine.[1][2]
Q3: What are the recommended coupling agents for this synthesis?
A3: Carbodiimide-based coupling agents are highly effective for this esterification. The most frequently cited combination is dicyclohexylcarbodiimide (DCC) with a 4-dimethylaminopyridine (DMAP) catalyst in a solvent like dichloromethane (DCM).[1] Another documented agent is 1,1'-Carbonyldiimidazole (CDI) in dimethylformamide (DMF).
Q4: How is the N-Boc protecting group typically removed in the final step?
A4: The Boc group is acid-labile and can be removed under acidic conditions. A common method is to treat the N-protected perphenazine 4-aminobutanoate with an acid like methanesulfonic acid (MsOH) in a solvent such as acetonitrile. This step is often performed in conjunction with salt formation of the final product.
Troubleshooting Guide
Problem 1: My reaction yield is consistently low.
| Potential Cause | Recommended Solution |
| Incomplete N-protection of GABA | Before the coupling step, verify the purity of your N-Boc-GABA using techniques like ¹H-NMR or LC-MS. If protection is incomplete, unreacted GABA will lead to side products. |
| Inefficient Coupling Reaction | Ensure all reagents, especially the coupling agent (DCC) and solvent (DCM), are anhydrous. Moisture can hydrolyze the activated ester intermediate. Consider increasing the molar equivalents of the coupling agent slightly (e.g., 1.1-1.3 equivalents). Also, verify the catalytic amount of DMAP is sufficient (e.g., 0.1-0.3 equivalents). |
| Suboptimal Reaction Time or Temperature | Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. If the reaction stalls, consider extending the reaction time. Most coupling reactions of this type are run at room temperature but may benefit from initial cooling to 0°C during reagent addition to control exotherms. |
| Degradation during Workup or Purification | Avoid overly harsh acidic or basic conditions during aqueous washes, as the ester bond can be susceptible to hydrolysis. Ensure efficient removal of the dicyclohexylurea (DCU) byproduct from DCC coupling, as it can complicate purification. DCU is poorly soluble in most organic solvents and can often be removed by filtration. |
Problem 2: I am observing significant side products in my final sample.
| Potential Cause | Recommended Solution |
| N-Acylurea byproduct formation | This is a common side product in DCC-mediated reactions. To minimize its formation, add the alcohol (perphenazine) and catalyst (DMAP) to the reaction mixture before adding DCC. Running the reaction at a lower temperature (0°C) can also reduce this side reaction. |
| Presence of unreacted starting materials | If you observe unreacted perphenazine or N-Boc-GABA, the coupling reaction was likely incomplete. Refer to the solutions for low yield. Improve purification by using column chromatography with a suitable solvent gradient to separate the product from the starting materials. |
| Incomplete Deprotection | If the final product contains residual N-Boc protected compound, the deprotection step was insufficient. Increase the reaction time with the acid (e.g., methanesulfonic acid) or use a slightly higher concentration. Monitor the deprotection via TLC or LC-MS until the starting material is fully consumed. |
Data Presentation
Table 1: Example Reagent Stoichiometry for N-Boc Protected Esterification
The following table summarizes the molar equivalents used in a documented synthesis batch for the coupling step.
| Reagent | Molecular Weight ( g/mol ) | Molar Equivalents |
| Perphenazine | 403.97 | 1.0 |
| N-Boc-GABA | 203.24 | 1.1 - 1.3 |
| DCC | 206.33 | 1.2 - 1.3 |
| DMAP | 122.17 | 0.1 - 0.3 |
| Solvent (DCM) | - | Anhydrous |
Experimental Protocols
Protocol 1: Synthesis via DCC/DMAP Coupling
This protocol is a generalized procedure based on common methods for this synthesis.
Step 1: N-Protection of 4-aminobutanoic acid (GABA)
-
Dissolve GABA in a suitable solvent mixture (e.g., 1,4-dioxane and water).
-
Add a base such as sodium hydroxide.
-
Cool the mixture in an ice bath and slowly add Di-tert-butyl dicarbonate (Boc₂O).
-
Allow the reaction to warm to room temperature and stir overnight.
-
Acidify the mixture and extract the N-Boc-GABA product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, evaporate the solvent, and verify the product's purity.
Step 2: Esterification of Perphenazine with N-Boc-GABA
-
In an inert atmosphere (e.g., under nitrogen), dissolve Perphenazine (1.0 eq), N-Boc-GABA (1.2 eq), and DMAP (0.2 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, dissolve DCC (1.25 eq) in anhydrous DCM.
-
Add the DCC solution dropwise to the perphenazine mixture over 30 minutes.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) precipitate.
-
Wash the filtrate sequentially with 5% citric acid solution, 1M sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc-perphenazine 4-aminobutanoate.
Step 3: Deprotection and Final Product Isolation
-
Dissolve the crude product from Step 2 in a suitable solvent like acetonitrile.
-
Add methanesulfonic acid (approx. 3 equivalents) to the solution.
-
Stir the mixture at room temperature until deprotection is complete (monitor by TLC or LC-MS).
-
The final product, perphenazine 4-aminobutanoate trimesylate, may precipitate from the solution or can be isolated by solvent evaporation and subsequent purification/crystallization.
Visualizations
Synthesis Pathway
Caption: Reaction scheme for the synthesis of perphenazine 4-aminobutanoate.
Experimental Workflow
Caption: General experimental workflow from reagents to final product.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low reaction yield.
References
Technical Support Center: Addressing BL-1020 Instability During Long-Term Storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing potential stability issues with BL-1020 during long-term storage. The information is presented in a question-and-answer format to directly address common concerns and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What is BL-1020 and what are its potential long-term stability concerns?
A1: BL-1020 is an investigational antipsychotic drug for schizophrenia. It is a chemical ester of perphenazine and gamma-aminobutyric acid (GABA).[1] As an ester-containing compound, the primary long-term stability concern for BL-1020 is hydrolysis, where the molecule can degrade back into perphenazine and GABA.[2][3] Additionally, its perphenazine component is known to be sensitive to light, suggesting that photodegradation is another potential issue.[4]
Q2: What are the likely degradation products of BL-1020?
A2: The most probable degradation products of BL-1020 are its constituent molecules: perphenazine and GABA, formed through the hydrolysis of the ester bond. Other minor degradation products could arise from the further breakdown of perphenazine, which is susceptible to oxidation.
Q3: What are the ideal storage conditions for BL-1020 to minimize degradation?
A3: To minimize degradation, BL-1020 should be stored in a cool, dry place, protected from light. For perphenazine, storage at a controlled room temperature between 15°C to 30°C (59°F to 86°F) in a tight, light-resistant container is recommended.[5] Given that hydrolysis is a key concern, minimizing exposure to moisture is critical. For long-term storage, refrigeration (2-8°C) in a desiccated and light-protected environment is advisable.
Q4: How can I monitor the stability of my BL-1020 samples?
A4: The stability of BL-1020 can be monitored using a stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). This method can separate the intact BL-1020 from its potential degradation products, allowing for the quantification of the parent drug over time.
Troubleshooting Guides
Issue 1: I am observing a decrease in the purity of my BL-1020 sample over time, even when stored at the recommended temperature.
Q: What could be causing the degradation of my BL-1020 sample?
A: The most likely cause is hydrolysis of the ester linkage, especially if the sample has been exposed to moisture. Another possibility is photodegradation if the sample has not been adequately protected from light.
Q: How can I confirm the cause of degradation?
A: You can perform a forced degradation study to identify the degradation products under various stress conditions (acidic, basic, oxidative, photolytic, and thermal). Comparing the degradation profile of your stored sample with the results of the forced degradation study can help identify the cause.
Issue 2: My BL-1020 formulation shows discoloration or precipitation upon storage.
Q: What could be the reason for the physical changes in my BL-1020 formulation?
A: Discoloration can be a sign of oxidative degradation of the perphenazine moiety. Precipitation may occur if the degradation products (perphenazine and GABA) have different solubility profiles in the formulation vehicle compared to the parent BL-1020.
Q: What steps can I take to prevent these physical changes?
A: To prevent oxidative degradation, consider adding an antioxidant to your formulation. To address precipitation, you may need to adjust the pH or use a co-solvent system that can solubilize both the parent drug and its potential degradation products.
Data Presentation
Table 1: Potential Degradation Pathways for BL-1020
| Degradation Pathway | Triggering Factors | Primary Degradation Products |
| Hydrolysis | Moisture, pH (acidic or basic conditions) | Perphenazine, GABA |
| Oxidation | Exposure to oxygen, trace metals | Oxidized derivatives of perphenazine |
| Photodegradation | Exposure to light (especially UV) | Photolytic degradation products of perphenazine |
Table 2: Recommended Excipients to Enhance BL-1020 Stability
| Excipient Type | Example | Function |
| Antioxidants | Ascorbic acid, Butylated hydroxytoluene (BHT) | Prevents oxidative degradation. |
| pH Modifiers/Buffers | Citrate buffer, Phosphate buffer | Maintains an optimal pH to minimize hydrolysis. |
| Chelating Agents | Edetate disodium (EDTA) | Complexes with metal ions that can catalyze oxidation. |
| Lyoprotectants (for lyophilized forms) | Mannitol, Sucrose | Protects the drug from degradation during freeze-drying and subsequent storage. |
| Complexing Agents | Cyclodextrins | Can form inclusion complexes with BL-1020 to protect the ester group from hydrolysis. |
Experimental Protocols
1. Forced Degradation Study for BL-1020
Objective: To identify the potential degradation pathways of BL-1020 under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of BL-1020 in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat at 60°C for 24 hours. Neutralize with 0.1 N NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 24 hours. Neutralize with 0.1 N HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place the solid drug powder in a hot air oven at 60°C for 48 hours.
-
Photolytic Degradation: Expose the solid drug powder to UV light (254 nm) and fluorescent light for 24 hours.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC-UV method.
2. Stability-Indicating HPLC-UV Method for BL-1020
Objective: To develop an HPLC-UV method capable of separating and quantifying BL-1020 from its degradation products.
Methodology:
-
Chromatographic Conditions (starting point, may require optimization):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH 3.0).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm (based on the chromophore of perphenazine).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
-
Method Validation:
-
Specificity: Analyze blank, placebo, BL-1020 standard, and stressed samples to ensure no interference at the retention time of BL-1020 and its degradation products.
-
Linearity: Prepare a series of standard solutions of BL-1020 at different concentrations and plot a calibration curve.
-
Accuracy: Determine the recovery of a known amount of BL-1020 spiked into a placebo formulation.
-
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of BL-1020 that can be reliably detected and quantified.
-
Mandatory Visualizations
Caption: Proposed degradation pathways of BL-1020.
Caption: Workflow for investigating BL-1020 instability.
Caption: Signaling pathway of BL-1020's dual mechanism of action.
References
- 1. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation | Pharmaguideline [pharmaguideline.com]
- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 4. Perphenazine | C21H26ClN3OS | CID 4748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. aapharma.ca [aapharma.ca]
minimizing off-target effects of BL-1020 in experiments
This guide provides researchers, scientists, and drug development professionals with essential information for minimizing off-target effects of BL-1020 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets and known binding affinities of BL-1020 and its major metabolite, perphenazine?
A1: BL-1020 is a novel compound consisting of the established antipsychotic drug perphenazine covalently linked to gamma-aminobutyric acid (GABA).[1] Its primary mechanism of action involves dopamine D2 receptor antagonism and GABA receptor agonism.[2] Upon administration, BL-1020 is metabolized, yielding perphenazine as a major active metabolite. Therefore, the pharmacological profile is a composite of the parent drug and perphenazine.
The binding affinities (Ki) are crucial for understanding the potential for off-target interactions. A lower Ki value indicates a stronger binding affinity.
Table 1: Comparative Binding Affinities (Ki, nM) of BL-1020 and Perphenazine
| Receptor Target | BL-1020 (Ki, nM) | Perphenazine (Ki, nM) | Primary or Off-Target? |
| Dopamine D₂L | 0.066[3] | 0.14[4] | Primary |
| Dopamine D₂S | 0.062[3] | - | Primary |
| Serotonin 5-HT₂A | 0.21 | 1.1 | Primary |
| GABA-A | Moderate Interaction | - | Primary |
| Dopamine D₃ | - | 0.3 | Off-Target |
| Dopamine D₄ | - | 1.1 | Off-Target |
| Histamine H₁ | - | 1.3 | Off-Target |
| Adrenergic α₁ | - | 0.6 | Off-Target |
Q2: How does the metabolism of BL-1020 to perphenazine influence its off-target profile?
A2: BL-1020 is designed to be a pro-drug that delivers perphenazine and GABA across the blood-brain barrier. The metabolic conversion means that as experiments progress, the concentration of BL-1020 will decrease while the concentration of perphenazine increases. This dynamic is critical, as perphenazine has a broader, well-characterized off-target binding profile, including interactions with various dopamine, histamine, and adrenergic receptors. Researchers must consider that observed effects, especially at later time points, may be attributable to perphenazine's pharmacology.
Caption: Metabolism of BL-1020 and subsequent receptor interactions.
Q3: What are the downstream signaling pathways of BL-1020's primary targets?
A3: Understanding the signaling cascades activated by BL-1020's primary targets can help researchers design functional assays to distinguish on-target from off-target effects.
-
Dopamine D₂ Receptors (D₂R): As D₂-like receptors, they are coupled to Gαi proteins. Activation typically inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.
-
Serotonin 5-HT₂A Receptors (5-HT₂AR): These receptors are coupled to Gαq proteins. Activation stimulates phospholipase C (PLC), which leads to the production of inositol triphosphate (IP₃) and diacylglycerol (DAG). This cascade results in the release of intracellular calcium (Ca²⁺) and activation of Protein Kinase C (PKC).
-
GABA-A Receptors (GABAAR): These are ligand-gated ion channels. GABA binding opens the channel, allowing chloride ions (Cl⁻) to flow into the neuron. This influx hyperpolarizes the cell, making it less likely to fire an action potential, thus mediating inhibitory neurotransmission.
Caption: Simplified signaling pathways for BL-1020's primary targets.
Troubleshooting Guide
Issue 1: Inconsistent or unexpected results in cell-based assays.
-
Possible Cause: Off-target effects, cellular toxicity at high concentrations, or effects from the perphenazine metabolite.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the EC₅₀/IC₅₀ for the on-target effect. Off-target effects often appear at higher concentrations.
-
Use a Structurally Unrelated Control: Use a different D₂/5-HT₂A antagonist that is structurally distinct from perphenazine. If the unexpected phenotype is not replicated, it suggests an off-target effect specific to BL-1020/perphenazine.
-
Conduct a Time-Course Experiment: Analyze endpoints at various time points. Early effects are more likely due to the parent compound (BL-1020), while later effects may involve the metabolite (perphenazine).
-
Counter-Screening: Test BL-1020 in a cell line that does not express the intended target (e.g., D₂ receptor knockout cells). Any remaining activity is, by definition, off-target.
-
Caption: Workflow for troubleshooting unexpected in vitro results.
Issue 2: Observed in vivo side effects (e.g., catalepsy, sedation) do not align with expected outcomes.
-
Possible Cause: Preclinical studies suggest BL-1020 has reduced motor side effects (catalepsy) compared to equimolar perphenazine, but it is not devoid of them. These effects could stem from high brain exposure, engagement of off-targets by perphenazine (e.g., H₁ for sedation), or species-specific metabolism.
-
Troubleshooting Steps:
-
Include Control Groups: Always include a vehicle control and a positive control (e.g., perphenazine alone at an equimolar dose) in animal studies. This will help differentiate the effects of BL-1020 from its metabolite.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Measure plasma and brain concentrations of BL-1020 and perphenazine at the time of the behavioral assessment. Correlate drug concentrations with the observed effects.
-
Use a Battery of Behavioral Tests: Assess specific side effects using targeted assays. For example, use the rotarod test for motor coordination and the open-field test for sedation/locomotor activity.
-
Table 2: Experimental Controls for In Vivo Studies
| Group | Treatment | Rationale |
| 1 | Vehicle | Establishes baseline behavior. |
| 2 | BL-1020 (Test Doses) | To determine the dose-dependent effects of the compound. |
| 3 | Perphenazine (Equimolar Dose) | To isolate the effects of the active metabolite and compare side effect profiles. |
| 4 | Positive Control (e.g., Haloperidol) | To validate the behavioral assay (e.g., catalepsy test). |
Experimental Protocols
Protocol 1: cAMP Glo™ Assay for D₂ Receptor Target Engagement
This protocol is to quantify the antagonism of the D₂ receptor by measuring changes in intracellular cAMP levels.
-
Cell Culture: Culture HEK293 cells stably expressing the human Dopamine D₂ receptor in DMEM supplemented with 10% FBS and appropriate selection antibiotics.
-
Cell Plating: Seed cells in a white, 96-well clear-bottom plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Preparation: Prepare a serial dilution of BL-1020 and a control antagonist (e.g., haloperidol) in assay buffer (e.g., HBSS).
-
Treatment:
-
Aspirate the culture medium from the cells.
-
Add 20 µL of the diluted compounds to the respective wells.
-
Incubate for 15 minutes at 37°C.
-
Add 20 µL of a D₂ receptor agonist (e.g., quinpirole) at a final concentration equal to its EC₈₀, mixed with 500 µM IBMX (a phosphodiesterase inhibitor).
-
Incubate for 20 minutes at 37°C.
-
-
cAMP Detection:
-
Equilibrate the plate and the cAMP-Glo™ Reagent to room temperature.
-
Add 40 µL of cAMP-Glo™ Lysis Buffer to each well and incubate for 20 minutes on a plate shaker.
-
Add 80 µL of the cAMP-Glo™ Detection Reagent.
-
Incubate for 20 minutes in the dark.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to vehicle controls and plot the results as a function of compound concentration to determine the IC₅₀ value.
Protocol 2: Rotarod Test for Motor Coordination in Rodents
This protocol assesses potential motor impairment, a common off-target effect of antipsychotics.
-
Apparatus: Use a standard accelerating rotarod apparatus.
-
Acclimation: Acclimate mice or rats to the testing room for at least 1 hour before the experiment.
-
Training:
-
On the day before the test, train the animals on the rotarod at a constant speed (e.g., 4 RPM) for 2-3 trials until they can stay on for at least 60 seconds.
-
On the test day, conduct a baseline trial before drug administration. The rotarod should be set to accelerate (e.g., from 4 to 40 RPM over 5 minutes). Record the latency to fall.
-
-
Drug Administration: Administer BL-1020, perphenazine, or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection).
-
Testing:
-
At predetermined time points post-administration (e.g., 30, 60, 120 minutes), place the animal back on the accelerating rotarod.
-
Record the latency to fall (in seconds) or the number of passive rotations. A trial should be stopped after a maximum time (e.g., 300 seconds) if the animal does not fall.
-
-
Data Analysis: Analyze the data using a two-way ANOVA with treatment and time as factors. A significant reduction in the latency to fall compared to the vehicle group indicates motor impairment.
References
- 1. BL-1020, an oral antipsychotic agent that reduces dopamine activity and enhances GABAA activity, for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BL 1020 - AdisInsight [adisinsight.springer.com]
- 3. BL-1020: a novel antipsychotic drug with GABAergic activity and low catalepsy, is efficacious in a rat model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Perphenazine in Treatment-Resistant Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
BL-1020 Clinical Trial Data Interpretation: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive guide to understanding the complexities of the clinical trial data for BL-1020, a novel antipsychotic agent with a dual mechanism of action. The following frequently asked questions (FAQs) and troubleshooting guides address the key challenges researchers may encounter when interpreting the available data, particularly the conflicting outcomes of the Phase IIb EAGLE and Phase II/III CLARITY trials.
Frequently Asked Questions (FAQs)
Q1: What was the initial promise of BL-1020 based on early clinical data?
A1: The initial Phase IIb EAGLE trial suggested that BL-1020 was a promising candidate for the treatment of schizophrenia. The high dose (20-30 mg/day) of BL-1020 demonstrated statistically significant superiority over placebo in reducing the total Positive and Negative Syndrome Scale (PANSS) score.[1] Furthermore, the trial indicated potential pro-cognitive effects, with the high-dose group showing significant improvements in the Brief Assessment of Cognition in Schizophrenia (BACS) composite score compared to both placebo and the active comparator, risperidone.[1]
Q2: What were the key findings of the Phase IIb EAGLE trial?
A2: The 6-week, randomized, double-blind, placebo-controlled EAGLE trial enrolled 363 patients with acute schizophrenia.[1] The high-dose BL-1020 group showed significant improvement in psychotic symptoms as measured by PANSS and the Clinical Global Impressions (CGI) scale.[1] Notably, this dose group also demonstrated a significant improvement in cognitive function.[1]
Q3: Why was the development of BL-1020 discontinued?
A3: The development of BL-1020 was discontinued following a pre-planned interim analysis of the Phase II/III CLARITY trial. This analysis revealed that the trial would not meet its primary endpoint of improving cognition compared to risperidone. Following these results, BioLineRx, the developing company, decided to terminate the study.
Q4: What were the main differences in the design of the EAGLE and CLARITY trials?
A4: Both were randomized, double-blind, controlled trials in patients with acute schizophrenia. The EAGLE trial had four arms: BL-1020 low dose (10 mg/day), BL-1020 high dose (20-30 mg/day), risperidone (2-8 mg/day), and placebo. The CLARITY trial was designed to further evaluate the cognitive benefits and antipsychotic efficacy of BL-1020 compared to risperidone and placebo over both short (6 weeks) and long terms (24 weeks). The CLARITY trial was planned to enroll approximately 435 patients.
Q5: What are the primary challenges in interpreting the conflicting results of the EAGLE and CLARITY trials?
A5: The main challenge lies in reconciling the positive cognitive and antipsychotic effects observed in the EAGLE trial with the failure of the CLARITY trial to confirm these cognitive benefits. This discrepancy raises several questions for researchers, including:
-
Reproducibility of Pro-cognitive Effects: Was the cognitive improvement seen in the EAGLE trial a true drug effect or a chance finding?
-
Trial Design and Patient Population: Were there subtle but significant differences in the patient populations or trial conduct between the two studies that could account for the different outcomes?
-
Placebo and Comparator Response: How did the response to placebo and risperidone differ between the two trials, and could this have influenced the relative efficacy of BL-1020?
-
Long-term Efficacy: The CLARITY trial's failure to show a cognitive benefit at the interim analysis raises questions about the durability of any potential effects.
Troubleshooting Guide: Interpreting BL-1020 Data
This guide provides a structured approach for researchers analyzing the BL-1020 clinical trial data.
Issue 1: Discrepancy in Cognitive Efficacy Between EAGLE and CLARITY Trials
-
Troubleshooting Steps:
-
Critically evaluate the EAGLE trial's cognitive data: While statistically significant, consider the effect size and the specific cognitive domains that showed improvement. The BACS composite score improvement was a key finding.
-
Analyze the CLARITY trial's primary endpoint: The trial was stopped because it was unlikely to show a statistically significant improvement in cognition over risperidone. This suggests that any pro-cognitive effect of BL-1020 may not be superior to existing treatments.
-
Consider potential confounding factors: Explore potential differences in patient baseline characteristics, regional variations in clinical practice (trials were conducted in multiple countries), and the impact of concomitant medications between the two trials.
-
Issue 2: Understanding the Dual Mechanism of Action in a Clinical Context
-
Troubleshooting Steps:
-
Review the preclinical pharmacology: BL-1020 is a conjugate of perphenazine (a dopamine D2 antagonist) and GABA. Preclinical studies in rats showed that it antagonized amphetamine-induced hyperactivity (a model of psychosis) with lower catalepsy (a measure of extrapyramidal side effects) compared to perphenazine alone.
-
Correlate mechanism with clinical outcomes: The dopamine D2 antagonism is the likely driver of the antipsychotic effects seen in the EAGLE trial, which were comparable to risperidone. The GABAergic component was hypothesized to contribute to the pro-cognitive effects and a potentially favorable side effect profile.
-
Evaluate the clinical evidence for GABAergic effects: The failure of the CLARITY trial to demonstrate superior cognitive enhancement challenges the clinical translation of the preclinical GABAergic hypothesis.
-
Data Presentation
Table 1: Summary of Efficacy Results from the Phase IIb EAGLE Trial (6 Weeks)
| Outcome Measure | BL-1020 (20-30 mg/day) | Risperidone (2-8 mg/day) | Placebo | p-value (vs. Placebo) |
| PANSS Total Score (Change from Baseline) | -23.6 | -21.4 | -14.4 | .02 |
| CGI-S Score (Change from Baseline) | -1.4 | -1.3 | -0.8 | <.001 |
| BACS Composite Score (Change from Baseline) | +9.27 | +6.2 | +6.01 | .009 |
Data extracted from the publication of the EAGLE trial results.
Table 2: Key Safety Findings from the Phase IIb EAGLE Trial (6 Weeks)
| Adverse Event Category | BL-1020 (20-30 mg/day) | Risperidone (2-8 mg/day) | Placebo |
| Any Adverse Event (%) | 68.1 | 69.7 | 58.2 |
| Serious Adverse Events (%) | 1.1 | 3.3 | 2.2 |
| Discontinuation due to Adverse Events (%) | 7.7 | 11.0 | 9.9 |
| Extrapyramidal Symptoms (ESRS max change) | 1.8 | 2.1 | -0.6 |
Data extracted from the publication of the EAGLE trial results.
Experimental Protocols
Phase IIb EAGLE Trial Methodology
-
Study Design: A 6-week, multicenter, randomized, double-blind, placebo- and active-controlled trial.
-
Patient Population: 363 hospitalized patients aged 18 to 65 with a DSM-IV-TR diagnosis of schizophrenia experiencing an acute exacerbation.
-
Interventions:
-
BL-1020: 10 mg/day
-
BL-1020: 20-30 mg/day (flexible dosing)
-
Risperidone: 2-8 mg/day (flexible dosing)
-
Placebo
-
-
Primary Outcome Measure: Change from baseline in the total PANSS score at week 6.
-
Secondary Outcome Measures:
-
Change from baseline in the CGI-Severity (CGI-S) and CGI-Improvement (CGI-I) scores.
-
Change from baseline in the BACS composite score.
-
Change from baseline in the Extrapyramidal Symptom Rating Scale (ESRS).
-
Mandatory Visualization
References
Technical Support Center: Managing Extrapyramidal Side Effects of BL-1020 in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing the extrapyramidal side effects (EPS) of BL-1020 in animal models.
Frequently Asked Questions (FAQs)
Q1: What is BL-1020 and what is its proposed mechanism of action regarding extrapyramidal side effects?
A1: BL-1020 is a novel antipsychotic agent designed to have a better safety profile concerning extrapyramidal symptoms (EPS). It is a chemical conjugate of perphenazine, a conventional antipsychotic with potent dopamine D2 receptor antagonist properties, and gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. The rationale behind this design is that after crossing the blood-brain barrier, BL-1020 is metabolized, releasing both perphenazine and GABA. The perphenazine component provides the antipsychotic effect by blocking D2 receptors in the mesolimbic pathway. The co-released GABA is hypothesized to counteract the EPS-inducing effects of D2 blockade in the nigrostriatal pathway through its inhibitory action. Preclinical studies in rat models have shown that BL-1020 is effective in models of schizophrenia with a significantly lower incidence of catalepsy compared to equimolar doses of perphenazine.[1][2][3]
Q2: What are the common animal models to assess the EPS liability of BL-1020?
A2: The most common animal models for assessing antipsychotic-induced EPS are:
-
Catalepsy Test (in rats): This is the most widely used method to model parkinsonian-like motor rigidity. It involves placing the animal in an unusual posture and measuring the time it takes for the animal to correct its position. A longer duration to move is indicative of a higher cataleptic state and a greater potential for EPS.
-
Electromyography (EMG) for Muscle Rigidity (in rats): This technique provides a more direct and quantitative measure of muscle stiffness. It involves recording the electrical activity of muscles, typically in the hindlimbs, to detect tonic muscle activity, which is a hallmark of rigidity.
-
Vacuous Chewing Movement (VCM) Test (in rats): This model is used to assess the potential for tardive dyskinesia, a hyperkinetic movement disorder that can occur after long-term antipsychotic use. It involves observing and quantifying purposeless, chewing-like movements of the jaw in rodents.
Q3: How do I distinguish between sedation and catalepsy in my animal models?
A3: This is a critical consideration in interpreting your results. While both sedation and catalepsy can lead to immobility, they have distinct characteristics. A cataleptic animal will remain in an externally imposed, often awkward, posture, whereas a sedated animal will typically assume a relaxed, natural posture. A simple way to differentiate is to test the righting reflex. A sedated animal will have a delayed or absent righting reflex when placed on its back, while a cataleptic animal will typically have an intact righting reflex and will right itself promptly. Additionally, a cataleptic animal will resist passive movement, demonstrating muscle rigidity, which is not a characteristic of sedation.
Q4: What are some potential strategies to mitigate BL-1020-induced EPS in my animal experiments?
A4: While BL-1020 is designed to have lower EPS liability, if you observe these effects, particularly at higher doses, you could consider the following:
-
Dose Adjustment: The most straightforward approach is to perform a dose-response study to identify the lowest effective dose of BL-1020 that maintains antipsychotic-like efficacy with minimal EPS.
-
Co-administration of Anticholinergic Agents: In clinical practice, anticholinergic drugs like benztropine are used to manage antipsychotic-induced EPS. While this may not be the primary goal of your study, it could be used as a positive control to confirm that the observed EPS are indeed related to dopamine blockade.
-
Investigate Different Animal Strains: There can be strain-dependent differences in susceptibility to antipsychotic-induced EPS. If you are consistently observing high levels of EPS, you might consider using a different rat strain that is known to be less sensitive.
Troubleshooting Guides
Catalepsy Test
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High variability in catalepsy scores between animals in the same group. | - Inconsistent handling of animals.- Environmental stressors (noise, light).- Variation in the time of day for testing. | - Handle all animals gently and consistently.- Conduct experiments in a quiet, low-light environment.- Perform all tests at the same time of day to minimize circadian rhythm effects. |
| Animals appear sedated rather than cataleptic. | - Dose of BL-1020 is too high.- Misinterpretation of behavior. | - Perform a dose-response curve to find a dose that induces catalepsy without significant sedation.- Check the righting reflex to distinguish between sedation and catalepsy. |
| Difficulty in achieving a stable baseline catalepsy score in control animals. | - Inadequate acclimatization to the testing apparatus.- Stress from handling or the environment. | - Ensure animals are habituated to the testing room and apparatus for several days before the experiment.- Handle animals for a few minutes each day leading up to the experiment. |
Electromyography (EMG) for Muscle Rigidity
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Noisy EMG signal. | - Poor electrode contact.- Movement artifacts.- Electrical interference from other equipment. | - Ensure electrodes are securely attached and making good contact with the skin (shaving the area may be necessary).- Allow the animal to acclimate to the recording chamber to minimize movement.- Shield the recording setup from sources of electrical noise. |
| Inconsistent EMG readings for the same animal. | - Variation in electrode placement.- Changes in the animal's level of alertness or stress. | - Mark the electrode placement sites to ensure consistency across recording sessions.- Monitor the animal's behavioral state during recording and note any periods of agitation or sleep. |
| Difficulty in quantifying muscle rigidity from the EMG signal. | - Inappropriate data analysis methods. | - Use appropriate filtering and signal processing techniques to isolate the tonic EMG activity.- Quantify the root mean square (RMS) or integrated EMG activity over a defined period. |
Vacuous Chewing Movement (VCM) Test
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Difficulty in reliably identifying and counting VCMs. | - Subjectivity in scoring.- Distinguishing VCMs from normal grooming or chewing of bedding. | - Use a clear, operational definition of a VCM (e.g., purposeless chewing motions not directed at food or other objects).- Have two independent, blinded observers score the videos to ensure inter-rater reliability.- Remove food and bedding from the observation chamber during testing. |
| High inter-individual variability in VCM frequency. | - Genetic predisposition of the animals.- Differences in drug metabolism. | - Use a sufficiently large sample size to account for individual variability.- Consider using an inbred strain of rats to reduce genetic variability. |
| VCMs are infrequent even after chronic treatment. | - Insufficient duration of treatment.- Dose of the antipsychotic is too low. | - Ensure the treatment duration is adequate to induce VCMs (often several weeks to months).- Perform a dose-response study to determine the optimal dose for inducing VCMs. |
Data Presentation
Table 1: Dose-Response of BL-1020 and Perphenazine on Catalepsy in Rats
| Treatment Group | Dose (mg/kg, p.o.) | N | Mean Catalepsy Score (seconds) ± SEM |
| Vehicle | - | 10 | Insert your data here |
| BL-1020 | Dose 1 | 10 | Insert your data here |
| BL-1020 | Dose 2 | 10 | Insert your data here |
| BL-1020 | Dose 3 | 10 | Insert your data here |
| Perphenazine | Equimolar Dose 1 | 10 | Illustrative: 120 ± 15 |
| Perphenazine | Equimolar Dose 2 | 10 | Illustrative: 240 ± 25 |
| Perphenazine | Equimolar Dose 3 | 10 | Illustrative: 300 ± 30 |
Table 2: Time Course of Catalepsy Induction by BL-1020 and Perphenazine
| Treatment Group (Dose) | Time Post-Administration (minutes) | Mean Catalepsy Score (seconds) ± SEM |
| BL-1020 (Dose X) | 30 | Insert your data here |
| 60 | Insert your data here | |
| 90 | Insert your data here | |
| 120 | Insert your data here | |
| Perphenazine (Equimolar Dose X) | 30 | Illustrative: 80 ± 10 |
| 60 | Illustrative: 180 ± 20 | |
| 90 | Illustrative: 250 ± 28 | |
| 120 | Illustrative: 230 ± 25 |
Experimental Protocols
Catalepsy Bar Test Protocol
-
Apparatus: A horizontal wooden or metal bar (approximately 1 cm in diameter) is fixed at a height of 9 cm above a flat surface.
-
Procedure: a. Gently place the rat's forepaws on the bar. The hind paws should remain on the surface below. b. Start a stopwatch immediately after the rat is in the correct position. c. Measure the descent latency, which is the time it takes for the rat to remove both forepaws from the bar. d. A cut-off time (e.g., 180 or 300 seconds) should be set. If the rat remains on the bar for the entire cut-off period, it is assigned the maximum score. e. Repeat the test three times for each animal at each time point, with a brief rest period in between. The average of the three trials is used as the catalepsy score.
-
Data Analysis: Compare the mean catalepsy scores between different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Electromyography (EMG) for Muscle Rigidity Protocol
-
Apparatus: EMG recording system with differential amplifiers, filters, and data acquisition software. Needle or surface electrodes.
-
Procedure: a. Anesthetize the rat lightly if using needle electrodes, or for surface electrodes, shave the skin over the gastrocnemius (calf) muscle. b. Place the recording electrodes in or on the muscle belly and a reference electrode nearby. c. Allow the animal to recover from anesthesia (if used) and acclimate to the recording chamber. d. Record the spontaneous EMG activity for a defined period (e.g., 5-10 minutes) while the animal is at rest.
-
Data Analysis: a. Filter the raw EMG signal to remove noise (e.g., band-pass filter between 100 and 1000 Hz). b. Rectify the signal (take the absolute value). c. Integrate the rectified signal or calculate the root mean square (RMS) value over a specific time window. d. Compare the mean EMG amplitude between treatment groups. An increase in tonic EMG activity is indicative of muscle rigidity.
Mandatory Visualizations
Caption: Proposed mechanism of BL-1020 in mitigating EPS.
Caption: General experimental workflow for assessing EPS.
Caption: Troubleshooting logic for unexpected EPS results.
References
BL-1020 Clinical Trials: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive overview of the clinical trials for BL-1020, a GABA-enhanced antipsychotic for the treatment of schizophrenia. The following information is presented in a question-and-answer format to address specific issues and provide detailed insights into the trial outcomes.
Frequently Asked Questions (FAQs)
Q1: What was the initial promise of BL-1020 based on early clinical trials?
A1: The Phase IIb EAGLE (Effective Antipsychosis via GABA Level Enhancement) study demonstrated that BL-1020 was a promising candidate for the treatment of schizophrenia. The trial showed that BL-1020 was not only effective in reducing the positive and negative symptoms of schizophrenia but also showed a significant improvement in cognitive function, a critical unmet need in this patient population.[1][2]
Q2: Why were the BL-1020 clinical trials ultimately considered a failure?
A2: Despite the positive results of the Phase IIb EAGLE study, the subsequent Phase II/III CLARITY (Cognitive Level Assessment and Remediation in a Trial in Schizophrenia) trial was discontinued. A pre-planned interim analysis of the CLARITY trial data indicated that BL-1020 would not meet its primary endpoint of showing a statistically significant improvement in cognitive function compared to the active comparator, risperidone.[2][3][4]
Q3: What were the key differences in the design of the EAGLE and CLARITY trials?
A3: The EAGLE study was a 6-week, randomized, double-blind, placebo- and active-controlled trial designed to assess the efficacy and safety of BL-1020. Its success prompted the larger and longer-term CLARITY trial, which was a Phase II/III study aiming to confirm the cognitive benefits and antipsychotic efficacy of BL-1020 over a 24-week period compared to risperidone. The CLARITY trial was designed to provide more robust data on the long-term cognitive effects of the drug.
Troubleshooting Guide for Experimental Design
Issue: Difficulty in demonstrating pro-cognitive effects of a novel antipsychotic.
Potential Cause 1: Inappropriate comparator.
-
Analysis: The CLARITY trial used risperidone as an active comparator. While a standard-of-care antipsychotic, risperidone itself can have some modest effects on cognition, making it challenging to demonstrate superiority.
-
Recommendation: For future trials targeting cognitive enhancement, consider the cognitive profile of the active comparator. A placebo arm, where ethically feasible, provides a clearer baseline for assessing cognitive effects.
Potential Cause 2: Insufficient duration of treatment to observe cognitive changes.
-
Analysis: While the EAGLE study showed cognitive improvement at 6 weeks, the CLARITY trial's interim analysis at 6, 12, and 24 weeks did not show a significant difference. It's possible that the initial cognitive effects were not sustained or that longer-term treatment did not confer additional benefits over the active comparator.
-
Recommendation: Design studies with longitudinal cognitive assessments to understand the trajectory of cognitive change. Consider adaptive trial designs that allow for modifications based on interim data.
Data Presentation
Table 1: Efficacy Results of the Phase IIb EAGLE Study (6 Weeks)
| Outcome Measure | BL-1020 (20-30 mg/day) | Risperidone (2-8 mg/day) | Placebo | p-value (BL-1020 vs. Placebo) |
| PANSS Total Score Change from Baseline | -23.6 | -21.1 | -14.4 | 0.002 |
| BACS Composite Score Improvement | 9.27 | 6.2 | 6.01 | 0.027 |
| CGI-S Score Improvement | Statistically Significant | N/A | N/A | <0.001 |
PANSS: Positive and Negative Syndrome Scale; BACS: Brief Assessment of Cognition in Schizophrenia; CGI-S: Clinical Global Impression - Severity. Data extracted from publicly available press releases and publications.
Table 2: Safety Profile of BL-1020 in the EAGLE Study
| Adverse Event Category | BL-1020 (20-30 mg/day) | Risperidone (2-8 mg/day) | Placebo |
| Extrapyramidal Symptoms (ESRS) | Slight increase, not significantly different from Risperidone | Slight increase | No significant change |
| Cardiovascular, Sexual, Psychiatric, Autonomic, GI AEs | Low incidence, not increased compared to placebo | N/A | Low incidence |
| ECG, Laboratory, Vital Signs | No statistically significant or clinically relevant changes | N/A | No statistically significant or clinically relevant changes |
ESRS: Extrapyramidal Symptom Rating Scale; AE: Adverse Event; GI: Gastrointestinal. Data extracted from publicly available press releases.
Experimental Protocols
Positive and Negative Syndrome Scale (PANSS)
The PANSS is a 30-item scale used to assess the severity of positive, negative, and general psychopathology symptoms in patients with schizophrenia. The assessment is conducted through a semi-structured clinical interview with the patient and a review of reports from reliable sources. Each item is rated on a 7-point scale from 1 (absent) to 7 (extreme).
Brief Assessment of Cognition in Schizophrenia (BACS)
The BACS is a cognitive battery designed to be administered in approximately 30-40 minutes. It assesses key areas of cognitive deficit in schizophrenia, including:
-
Verbal Memory: List Learning
-
Working Memory: Digit Sequencing Task
-
Motor Speed: Token Motor Task
-
Verbal Fluency: Category Instances and Controlled Oral Word Association
-
Attention and Speed of Information Processing: Symbol Coding
-
Executive Function: Tower of London
Clinical Global Impression (CGI)
The CGI is a 3-item observer-rated scale that provides a clinician's overall impression of a patient's illness severity, improvement over time, and the efficacy of treatment. The CGI-Severity (CGI-S) scale rates the severity of the patient's illness on a 7-point scale. The CGI-Improvement (CGI-I) scale rates the patient's improvement or worsening relative to baseline, also on a 7-point scale.
Visualizations
Caption: Proposed dual mechanism of action of BL-1020.
Caption: Logical workflow of the BL-1020 clinical trials.
References
Technical Support Center: BL-1020 (Perphenazine 4-aminobutanoate)
Welcome to the technical support center for BL-1020. This resource is designed for researchers, scientists, and drug development professionals utilizing BL-1020 as a research tool. Here you will find essential information, troubleshooting guides, and frequently asked questions to facilitate your experimental work.
Overview of BL-1020
BL-1020 (perphenazine 4-aminobutanoate) is an investigational orally-active antipsychotic that was developed for the potential treatment of schizophrenia.[1] It is a chemical ester of the established antipsychotic perphenazine and the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[2] The rationale behind its design was to create a dual-action compound that combines the dopamine D2 receptor antagonism of perphenazine with the GABAergic agonist activity of GABA.[1][2]
The primary limitation of BL-1020 as a therapeutic agent, and a critical consideration for its use in research, is the discontinuation of its clinical development. The Phase II/III CLARITY trial was terminated because BL-1020 failed to meet its primary endpoint of improving cognition in schizophrenia patients compared to risperidone.[3]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of BL-1020?
A1: BL-1020 is a prodrug that is metabolized to perphenazine and GABA. Therefore, its pharmacological effects are a combination of:
-
Dopamine D2 Receptor Antagonism: Primarily from its metabolite, perphenazine, which is a potent D2 antagonist.
-
GABAergic Agonism: From the release of GABA, which is the primary inhibitory neurotransmitter in the central nervous system.
Q2: Why was the clinical development of BL-1020 discontinued?
A2: The development of BL-1020 was halted during the Phase II/III CLARITY trial. An interim analysis revealed that the drug was unlikely to meet its primary endpoint, which was a significant improvement in cognitive function in patients with schizophrenia when compared to risperidone.
Q3: What are the main limitations of using BL-1020 as a research tool?
A3: The primary limitations include:
-
Lack of Cognitive Enhancement: Despite its design, BL-1020 did not demonstrate pro-cognitive effects in clinical trials, which was its key differentiating feature.
-
Prodrug Complexity: As a prodrug, the pharmacokinetic and pharmacodynamic effects can be complex to interpret, as they result from the combined actions of the parent compound and its active metabolites (perphenazine and GABA).
-
Side Effects: BL-1020 is associated with extrapyramidal symptoms (EPS), similar to its parent compound perphenazine.
-
Limited Availability: As a discontinued investigational drug, obtaining research-grade BL-1020 may be challenging.
Q4: What is the solubility and stability of BL-1020?
-
Ethanol: ~5 mg/mL
-
DMSO: ~20 mg/mL
-
Dimethyl formamide (DMF): ~30 mg/mL
For stability, perphenazine in oral liquid formulations has been found to be stable for at least 183 days in simple syrup at a pH of 4.5. However, the stability of the ester linkage in BL-1020 in aqueous solutions at different pH values and temperatures has not been extensively reported and should be determined empirically for your specific experimental conditions. Ester hydrolysis is a potential degradation pathway.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or unexpected in vitro results | Compound Instability: The ester linkage of BL-1020 may be hydrolyzing in your aqueous assay buffer, leading to a mixture of BL-1020, perphenazine, and GABA. | 1. Prepare fresh stock solutions for each experiment.2. Assess the stability of BL-1020 in your specific assay buffer over the time course of your experiment using an appropriate analytical method (e.g., HPLC).3. Consider using aprotic solvents for stock solutions and minimizing the time the compound is in aqueous buffer. |
| Off-Target Effects: Perphenazine, a metabolite of BL-1020, has a broad receptor binding profile. | 1. Review the receptor binding profile of perphenazine (see Table 2).2. Consider if off-target effects could explain your observations.3. Use more selective comparator compounds to dissect the contribution of different receptor systems. | |
| Variability in in vivo behavioral studies | Complex Pharmacokinetics: As a prodrug, the absorption, distribution, metabolism, and excretion (ADME) of BL-1020 can be variable, leading to inconsistent exposure to the active metabolites, perphenazine and GABA. | 1. Conduct pharmacokinetic studies in your animal model to determine the time course of BL-1020 and its metabolites.2. Standardize dosing procedures, including vehicle and route of administration.3. Consider the use of a formulation designed for poorly soluble compounds if oral administration is used. |
| Paradoxical Effects of GABA Agonism: GABAergic compounds can sometimes produce unexpected or paradoxical behavioral effects in rodents, such as anxiogenic-like responses. | 1. Carefully review the literature on the behavioral effects of GABA agonists in your specific animal model and behavioral paradigm.2. Include appropriate control groups, such as a group treated with perphenazine alone, to differentiate the effects of D2 antagonism from GABAergic modulation. | |
| Difficulty Dissolving BL-1020 | Poor Aqueous Solubility: BL-1020, like its parent compound perphenazine, is expected to have low water solubility. | 1. Prepare stock solutions in an appropriate organic solvent such as DMSO or ethanol.2. For in vivo studies, consider using a formulation vehicle suitable for poorly soluble compounds, such as a suspension or an oil-based vehicle.3. Sonication may aid in dissolving the compound. |
Data Presentation
Table 1: Receptor Binding Profile of BL-1020 and Perphenazine
| Receptor | BL-1020 Ki (nM) | Perphenazine Ki (nM) |
| Dopamine D2L | 0.066 | ~0.2 |
| Dopamine D2S | 0.062 | - |
| Serotonin 5-HT2A | 0.21 | ~1.05 |
| Histamine H1 | 0.473 | 8 |
Data for BL-1020 from Geffen et al., 2009. Perphenazine Ki values are approximated from comparative data in the same source and other references.
Table 2: Extended Receptor Binding Profile of Perphenazine
| Receptor | Ki (nM) |
| Dopamine D2 | 1.4 |
| Serotonin 5-HT2A | 5.6 |
| Serotonin 5-HT1A | 421 |
| Serotonin 5-HT2C | 132 |
| Serotonin 5-HT6 | 17 |
| Serotonin 5-HT7 | 23 |
| α1A-Adrenergic | 10 |
| α2A-Adrenergic | 1,848 |
| α2B-Adrenergic | 104.9 |
| α2C-Adrenergic | 85.2 |
| M3 Muscarinic | 810.5 |
| Histamine H1 | 8 |
Data from Cayman Chemical product information.
Experimental Protocols
Key Experiment: Amphetamine-Induced Hyperactivity in Rats
This is a common preclinical model used to assess the antipsychotic potential of compounds.
Methodology:
-
Animals: Male Sprague-Dawley rats are typically used. They should be housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Habituation: Prior to the experiment, rats should be habituated to the testing environment (e.g., open-field arenas) for a designated period (e.g., 60 minutes) for several days.
-
Drug Administration:
-
BL-1020 or perphenazine is administered orally (p.o.) via gavage. The vehicle can be a 0.5% carboxymethylcellulose (CMC) solution.
-
A typical dose range for perphenazine in this model is 0.5-2.5 mg/kg. An equimolar dose of BL-1020 should be calculated based on its molecular weight (489.08 g/mol for the free base) compared to perphenazine (403.97 g/mol ).
-
-
Amphetamine Challenge: 60 minutes after the administration of the test compound or vehicle, d-amphetamine (e.g., 1.5 mg/kg, intraperitoneally) is administered to induce hyperactivity.
-
Behavioral Assessment: Immediately following the amphetamine injection, locomotor activity is recorded for 60-90 minutes using an automated activity monitoring system. Key parameters to measure include total distance traveled, horizontal activity, and vertical activity (rearing).
-
Data Analysis: The data should be analyzed using appropriate statistical methods, such as a two-way ANOVA, to compare the effects of the different treatment groups on locomotor activity.
This protocol is a generalized example based on standard methods in the field and information from preclinical studies of BL-1020.
Visualizations
Caption: Mechanism of action of BL-1020 as a prodrug.
Caption: Workflow for amphetamine-induced hyperactivity model.
Caption: Troubleshooting logic for unexpected results with BL-1020.
References
- 1. BL-1020 - Wikipedia [en.wikipedia.org]
- 2. BL-1020: a novel antipsychotic drug with GABAergic activity and low catalepsy, is efficacious in a rat model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BioLineRx Announces Results from Interim Analysis of Phase II/III CLARITY Trial of BL-1020 for Schizophrenia | BioLineRx [ir.biolinerx.com]
refining protocols for BL-1020 administration to reduce variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining protocols for BL-1020 administration to reduce variability in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is BL-1020 and what is its primary mechanism of action?
A1: BL-1020 is an investigational orally active antipsychotic agent designed for the treatment of schizophrenia. It is a novel compound that consists of the established antipsychotic drug perphenazine covalently linked to gamma-aminobutyric acid (GABA).[1] Its primary mechanism of action is dual, acting as a dopamine D2 receptor antagonist and a GABA-A receptor agonist.[2][3] This combination is intended to simultaneously block dopamine activity and enhance GABAergic activity in the brain.
Q2: What is the rationale behind the dual-action of BL-1020?
A2: The dual-action of BL-1020 is designed to address both the positive and cognitive symptoms of schizophrenia. The dopamine D2 receptor antagonism is a well-established mechanism for treating the positive symptoms of psychosis. The enhancement of GABAergic activity is aimed at addressing the underlying deficits in the GABA neurotransmitter system observed in patients with schizophrenia, which is hypothesized to improve cognitive function. Preclinical studies have suggested that the GABA moiety of BL-1020 is responsible for its pro-cognitive effects.
Q3: Is BL-1020 orally bioavailable and does it cross the blood-brain barrier?
A3: Yes, preclinical studies in rodent models have demonstrated that BL-1020 is orally available and penetrates the brain. This is a key feature of the drug, as GABA itself scarcely penetrates the blood-brain barrier.
Troubleshooting Guide
Variability in experimental outcomes can arise from several factors related to the preparation and administration of BL-1020. This guide addresses specific issues that researchers might encounter.
Issue 1: Inconsistent or unexpected results in in vitro cell-based assays.
-
Possible Cause 1: Improper dissolution or instability of BL-1020.
-
Recommendation: Due to the limited public information on a specific formulation for in vitro studies, it is crucial to perform solubility tests. Start by attempting to dissolve BL-1020 in a small amount of a biocompatible solvent such as dimethyl sulfoxide (DMSO) before further dilution in your cell culture medium. It is recommended to prepare fresh solutions for each experiment to avoid degradation.
-
-
Possible Cause 2: Inappropriate cell line or assay conditions.
-
Recommendation: Ensure the cell line used expresses both dopamine D2 and GABA-A receptors to observe the dual effect of BL-1020. The choice of functional assay is also critical. For instance, a cAMP assay can be used to measure the effect on D2 receptor activation, while a chloride influx assay could be used to assess GABA-A receptor agonism.
-
-
Possible Cause 3: High background or off-target effects.
-
Recommendation: To minimize variability, include appropriate controls in your experimental design. This should include a vehicle control (the solvent used to dissolve BL-1020), a positive control for D2 antagonism (e.g., perphenazine), and a positive control for GABA-A agonism (e.g., GABA or a known agonist).
-
Issue 2: High variability in animal behavior or physiological responses in in vivo studies.
-
Possible Cause 1: Inconsistent oral administration.
-
Recommendation: For oral gavage in rodents, ensure a consistent and stress-free administration technique. The use of a palatable vehicle, when appropriate and not interfering with the study, can help reduce the stress on the animals. It is important to maintain a consistent volume and concentration of the BL-1020 formulation across all animals in a group.
-
-
Possible Cause 2: Variability in drug absorption and metabolism.
-
Recommendation: Fasting animals before oral administration can sometimes reduce variability in absorption. However, this needs to be considered in the context of the specific experimental design. Monitoring plasma levels of BL-1020 can help to correlate the observed effects with drug exposure.
-
-
Possible Cause 3: Animal model limitations.
-
Recommendation: The choice of animal model is critical. For schizophrenia research, models are often based on inducing hyperactivity with agents like amphetamine. Ensure that the chosen model is appropriate to test the effects of a dual D2 antagonist and GABA agonist.
-
Quantitative Data Summary
The following tables summarize key quantitative data for BL-1020 from published studies.
Table 1: Receptor Binding Affinity of BL-1020
| Receptor | Ki (nM) | Reference |
| Dopamine D2L | 0.066 | |
| Dopamine D2S | 0.062 | |
| Serotonin 5-HT2A | 0.21 |
Table 2: Human Clinical Trial Dosing and Efficacy
| Dose | Primary Outcome Measure | Result | Reference |
| 10 mg/day | PANSS Total Score | Not significantly different from placebo | |
| 20-30 mg/day | PANSS Total Score | Statistically significant reduction vs. Placebo (p=0.02) | |
| 20-30 mg/day | BACS Composite Score | Statistically significant improvement vs. Placebo and Risperidone |
Experimental Protocols
Protocol 1: In Vivo Assessment of Antipsychotic Activity in a Rat Model
This protocol is based on the methodology described in preclinical studies of BL-1020.
-
Animal Model: Male Sprague-Dawley or Wistar rats.
-
Drug Preparation: Prepare BL-1020 for oral administration. While the specific vehicle is not detailed in the available literature, a common approach is to suspend the compound in a vehicle such as 0.5% methylcellulose.
-
Administration: Administer BL-1020 or vehicle orally via gavage.
-
Induction of Hyperactivity: At a specified time after BL-1020 administration, induce hyperactivity by administering d-amphetamine.
-
Behavioral Assessment: Monitor and quantify locomotor activity using an automated activity monitoring system.
-
Data Analysis: Compare the locomotor activity of the BL-1020 treated group with the vehicle and positive control (e.g., perphenazine) groups to assess the antagonism of amphetamine-induced hyperactivity.
Protocol 2: Receptor Occupancy Study in Humans (Summary)
This is a summary of the methodology used in a human PET study to assess D2 receptor occupancy.
-
Subjects: Healthy male subjects.
-
Drug Administration: Single oral doses of BL-1020 (e.g., 16-32 mg).
-
PET Imaging: Utilize positron emission tomography (PET) with the radioligand [11C]raclopride to measure striatal D2 receptor occupancy at various time points post-dosing.
-
Pharmacokinetic Analysis: Collect blood samples to determine the plasma concentration of BL-1020 and its metabolites over time.
-
Data Analysis: Correlate the plasma concentration of BL-1020 with the measured D2 receptor occupancy to establish a pharmacokinetic-pharmacodynamic relationship.
Visualizations
References
- 1. BL-1020, an oral antipsychotic agent that reduces dopamine activity and enhances GABAA activity, for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BL-1020: a novel antipsychotic drug with GABAergic activity and low catalepsy, is efficacious in a rat model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
Technical Support Center: BL-1020 Mesylate Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BL-1020 mesylate. The information is presented in a question-and-answer format to directly address common pitfalls and specific issues that may be encountered during experimentation.
I. General Information and Mechanism of Action
What is this compound and what is its proposed mechanism of action?
BL-1020 (perphenazine 4-aminobutanoate) is an investigational orally-active antipsychotic that was developed for the treatment of schizophrenia.[1] It is a chemical ester of the established antipsychotic drug perphenazine and the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[2]
The proposed mechanism of action for BL-1020 is a dual antagonism of the dopamine D2 receptor and agonism of the GABA-A receptor.[3] After crossing the blood-brain barrier, BL-1020 is metabolized into its two active components: perphenazine and GABA.[4] Perphenazine is a potent D2 receptor antagonist, a well-established mechanism for treating the positive symptoms of schizophrenia.[5] The GABA component was intended to address the negative symptoms and cognitive deficits associated with the condition, which are thought to be related to deficits in the GABAergic system.
Figure 1. Proposed mechanism of action of BL-1020.
II. Preclinical Research: Common Pitfalls & Troubleshooting
This section addresses common challenges encountered during in vitro and in vivo preclinical research with this compound.
In Vitro Studies
Q1: I am observing high variability in my in vitro receptor binding or functional assays. What could be the cause?
A1: High variability in in vitro assays with BL-1020 can stem from several factors related to its nature as an ester prodrug.
-
Hydrolysis of the Ester Linkage: BL-1020 is susceptible to hydrolysis, which cleaves the molecule into perphenazine and GABA. The rate of hydrolysis can be influenced by the pH, temperature, and enzymatic activity in your cell culture media or buffer.
-
Troubleshooting:
-
pH Control: Ensure your experimental buffers are maintained at a stable physiological pH (typically 7.2-7.4). Perphenazine itself is stable in oral liquid dosage forms at a pH of 3.7 for up to 90 days, but the ester linkage of BL-1020 may have different stability characteristics.
-
Temperature: Perform experiments at a consistent and controlled temperature. Avoid repeated freeze-thaw cycles of stock solutions.
-
Serum in Media: If using cell culture, be aware that serum contains esterases that can hydrolyze BL-1020. Consider using serum-free media or reducing the serum concentration if experimentally feasible.
-
Stability Assessment: It is highly recommended to perform a stability study of BL-1020 in your specific assay buffer or media. Use a stability-indicating method, such as HPLC, to quantify the amount of intact BL-1020 and the formation of perphenazine over the time course of your experiment.
-
-
-
Assay Interference: The fluorescent properties of test compounds can interfere with high-content screening (HCS) assays.
-
Troubleshooting:
-
Autofluorescence Check: Before initiating a screening campaign, check the intrinsic fluorescence of BL-1020 and its metabolites at the excitation and emission wavelengths of your assay.
-
Counter-screens: Employ counter-screens to identify false positives or negatives caused by compound-mediated fluorescence or cytotoxicity.
-
-
Q2: How should I prepare and store this compound stock solutions?
A2: Due to its potential for hydrolysis, proper preparation and storage of this compound solutions are critical for reproducible results.
-
Solvent Selection: The choice of solvent will depend on the specific requirements of your experiment. For in vitro studies, sterile, buffered aqueous solutions are often required. The solubility and stability in these buffers should be empirically determined.
-
Storage Conditions:
-
Solid Form: Store the solid this compound powder in a cool, dry, and dark place as recommended by the supplier.
-
Stock Solutions: Prepare fresh stock solutions for each experiment whenever possible. If storage is necessary, aliquot solutions into single-use volumes to avoid multiple freeze-thaw cycles. Store at -20°C or -80°C. The stability of BL-1020 in frozen solutions should be validated.
-
In Vivo Studies
Q3: What are the common adverse effects observed with BL-1020 in animal models, and how can I monitor for them?
A3: Preclinical studies in rats have reported that BL-1020 has a better side-effect profile compared to perphenazine alone, particularly regarding extrapyramidal symptoms (EPS). However, researchers should still be vigilant for potential adverse effects.
| Adverse Effect Category | Specific Signs to Monitor in Rodents | Monitoring Method |
| Extrapyramidal Symptoms (EPS) | Catalepsy (immobility), abnormal posturing, tremors. | Catalepsy bar test, open field observation for abnormal movements. |
| Sedation | Reduced locomotor activity, lethargy. | Open field test (distance traveled, rearing frequency), home cage activity monitoring. |
| Metabolic Effects | Changes in body weight, food and water intake. | Regular monitoring of body weight and consumption. |
| Hormonal Effects | Hyperprolactinemia (can be inferred from physiological changes, though direct measurement is more accurate). | Serum prolactin level measurement via ELISA or other immunoassays. |
Q4: I am seeing significant inter-individual variability in the behavioral responses of my animals to BL-1020. How can I address this?
A4: Inter-individual variability is a common challenge in behavioral pharmacology.
-
Animal Strain and Supplier: Ensure that all animals are from the same strain and supplier to minimize genetic variability.
-
Environmental Factors: Maintain consistent housing conditions, including light-dark cycle, temperature, and noise levels.
-
Handling and Acclimation: Handle animals consistently and allow for an adequate acclimation period to the testing environment to reduce stress-induced variability.
-
Dosing and Administration: Use precise dosing techniques and a consistent route and timing of administration.
-
Baseline Screening: Consider pre-screening animals for baseline behavioral characteristics and stratifying them into experimental groups to reduce baseline-related variability.
Figure 2. Troubleshooting workflow for high variability in in vivo behavioral studies.
III. Clinical Research and Development Pitfalls
Q5: Why were the clinical trials for BL-1020 discontinued?
A5: The Phase II/III CLARITY trial for BL-1020 was discontinued because a pre-planned interim analysis showed that the drug was unlikely to meet its primary endpoint of improving cognition in patients with schizophrenia compared to risperidone. This highlights a significant challenge in the development of cognitive-enhancing drugs for schizophrenia, where demonstrating efficacy on cognitive domains has proven to be difficult.
Q6: What were the reported side effects of BL-1020 in clinical trials?
A6: A Phase II open-label study reported several adverse events. While the study concluded that BL-1020 was generally well-tolerated, the following side effects were noted:
| Adverse Event | Number of Patients (out of 36) |
| Extrapyramidal Symptoms (EPS) | 10 |
| Insomnia | 6 |
| Extrapyramidal Disorder | 3 |
| Headache | 3 |
| Parkinsonism | 3 |
| Tremor | 3 |
| Hyperprolactinemia | 3 |
It is noteworthy that four patients were unable to reach the maximum dose due to EPS.
IV. Experimental Protocols
Protocol 1: Stability Assessment of this compound in Aqueous Buffer using HPLC
Objective: To determine the rate of hydrolysis of this compound in a specific aqueous buffer at a defined temperature.
Materials:
-
This compound
-
High-purity water
-
Buffer components (e.g., phosphate-buffered saline, PBS)
-
HPLC system with a UV detector
-
C18 HPLC column
-
Acetonitrile (HPLC grade)
-
Formic acid (or other suitable mobile phase modifier)
-
Temperature-controlled incubator or water bath
Methodology:
-
Preparation of Buffer: Prepare the desired aqueous buffer (e.g., PBS, pH 7.4) and filter it through a 0.22 µm filter.
-
Preparation of BL-1020 Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) where it is known to be stable.
-
Incubation:
-
Dilute the BL-1020 stock solution into the pre-warmed aqueous buffer to the final desired concentration.
-
Incubate the solution at the desired temperature (e.g., 37°C).
-
-
Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the incubation mixture.
-
Sample Quenching: Immediately quench the reaction by adding the aliquot to a cold solution (e.g., acetonitrile) to precipitate proteins (if present) and stop further degradation.
-
HPLC Analysis:
-
Centrifuge the quenched samples to pellet any precipitate.
-
Inject the supernatant onto the HPLC system.
-
Use a suitable gradient of mobile phase (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate BL-1020 from its degradation products (primarily perphenazine).
-
Monitor the elution profile at a wavelength where both BL-1020 and perphenazine have good absorbance (e.g., determined by UV-Vis spectrophotometry).
-
-
Data Analysis:
-
Identify and quantify the peak areas corresponding to intact BL-1020 and perphenazine at each time point.
-
Plot the concentration of BL-1020 as a function of time to determine the rate of hydrolysis.
-
V. Conclusion
Research with this compound presents unique challenges due to its nature as an ester prodrug and the inherent difficulties in developing treatments for the cognitive deficits of schizophrenia. Careful consideration of the compound's stability, potential for in vitro artifacts, and in vivo side-effect profile is crucial for obtaining reliable and reproducible data. This technical support guide aims to provide a starting point for troubleshooting common issues and designing robust experimental protocols.
References
- 1. sites.rutgers.edu [sites.rutgers.edu]
- 2. psychiatryonline.org [psychiatryonline.org]
- 3. Frontiers | Medications Used for Cognitive Enhancement in Patients With Schizophrenia, Bipolar Disorder, Alzheimer’s Disease, and Parkinson’s Disease [frontiersin.org]
- 4. psychiatrist.com [psychiatrist.com]
- 5. m.youtube.com [m.youtube.com]
Validation & Comparative
BL-1020 Mesylate vs. Perphenazine: A Comparative Efficacy Analysis in Preclinical Schizophrenia Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of BL-1020 mesylate and the conventional antipsychotic perphenazine in widely used animal models of schizophrenia. The data presented herein is intended to inform researchers and professionals in the field of drug development about the pharmacological distinctions and potential therapeutic advantages of these compounds.
Executive Summary
BL-1020 is a novel compound that covalently links perphenazine, a potent dopamine D2 and serotonin 5-HT2A receptor antagonist, with gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. This unique structure is designed to combine the antipsychotic effects of perphenazine with the potential therapeutic benefits of GABAergic modulation. Preclinical evidence suggests that BL-1020 exhibits comparable antipsychotic efficacy to perphenazine with a significantly improved side effect profile, particularly concerning extrapyramidal symptoms.
Comparative Efficacy and Receptor Binding Profiles
The following tables summarize the key quantitative data from preclinical studies comparing BL-1020 and perphenazine.
Table 1: Receptor Binding Affinity (Ki, nM)
| Receptor | BL-1020 (Ki, nM) | Perphenazine (Ki, nM) |
| Dopamine D2L | 0.066[1] | Not explicitly stated, but is the active moiety of BL-1020 |
| Dopamine D2S | 0.062[1] | Not explicitly stated, but is the active moiety of BL-1020 |
| Serotonin 5-HT2A | 0.21[1] | Not explicitly stated, but is the active moiety of BL-1020 |
Note: BL-1020 is an ester of perphenazine and GABA. The high affinity for D2 and 5-HT2A receptors is attributed to the perphenazine moiety.
Table 2: Efficacy in Amphetamine-Induced Hyperactivity Model
| Compound | Efficacy |
| BL-1020 | Antagonized amphetamine-induced hyperactivity[1] |
| Perphenazine | Antagonized amphetamine-induced hyperactivity[1] |
Table 3: Extrapyramidal Side Effect Profile (Catalepsy)
| Compound | Catalepsy Induction |
| BL-1020 | Significantly lower catalepsy compared to equimolar perphenazine |
| Perphenazine | Induced significant catalepsy |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide. It is important to note that while these protocols are based on standard practices, the specific parameters used in the direct comparative studies of BL-1020 and perphenazine may have varied.
Amphetamine-Induced Hyperactivity Model
This model is a well-established paradigm for screening compounds with potential antipsychotic activity.
Objective: To assess the ability of a test compound to reverse the hyperlocomotor activity induced by a psychostimulant, such as amphetamine, which is thought to mimic the positive symptoms of schizophrenia.
Animals: Male Sprague-Dawley rats are commonly used.
Apparatus: Open-field arenas equipped with automated photobeam detection systems to track locomotor activity (e.g., distance traveled, rearing frequency).
Procedure:
-
Habituation: Rats are habituated to the open-field arenas for a set period (e.g., 30-60 minutes) on one or more days prior to the test day to reduce novelty-induced activity.
-
Drug Administration:
-
Test compounds (BL-1020, perphenazine, or vehicle) are administered via the appropriate route (e.g., oral gavage, intraperitoneal injection) at predetermined times before the test.
-
Following the test compound administration, amphetamine (typically 0.5-1.5 mg/kg, i.p.) is administered to induce hyperactivity.
-
-
Data Collection: Immediately after amphetamine administration, rats are placed in the open-field arenas, and their locomotor activity is recorded for a specified duration (e.g., 60-90 minutes).
-
Analysis: The total distance traveled and other locomotor parameters are compared between the different treatment groups. A significant reduction in amphetamine-induced hyperactivity by a test compound compared to the vehicle-treated group indicates potential antipsychotic efficacy.
Catalepsy Bar Test
This test is used to assess the propensity of a drug to induce extrapyramidal side effects, specifically parkinsonian-like motor rigidity (catalepsy).
Objective: To measure the time a rodent remains in an externally imposed, awkward posture, which is indicative of motor rigidity.
Animals: Male Sprague-Dawley or Wistar rats are typically used.
Apparatus: A horizontal bar (approximately 0.9 cm in diameter) is fixed at a specific height (e.g., 9 cm) above a flat surface.
Procedure:
-
Drug Administration: The test compound (BL-1020, perphenazine, or vehicle) is administered.
-
Testing: At various time points after drug administration (e.g., 30, 60, 90, 120 minutes), the rat's forepaws are gently placed on the horizontal bar.
-
Measurement: The latency to remove both forepaws from the bar is recorded. A cut-off time (e.g., 180 seconds) is typically used.
-
Analysis: The mean latency to descend is calculated for each treatment group. A significantly longer descent latency compared to the vehicle group indicates the induction of catalepsy.
Signaling Pathways and Mechanisms of Action
The distinct pharmacological profiles of BL-1020 and perphenazine can be attributed to their differential effects on key neurotransmitter systems implicated in schizophrenia.
Perphenazine and BL-1020: Dopamine D2 and Serotonin 5-HT2A Receptor Antagonism
Both perphenazine and the perphenazine moiety of BL-1020 are potent antagonists of dopamine D2 and serotonin 5-HT2A receptors. The blockade of D2 receptors in the mesolimbic pathway is a cornerstone of antipsychotic efficacy, leading to a reduction in positive symptoms. The antagonism of 5-HT2A receptors is thought to contribute to a lower incidence of extrapyramidal side effects and may also improve negative symptoms and cognitive deficits.
BL-1020: Enhanced GABAergic Inhibition
BL-1020 is designed to deliver GABA across the blood-brain barrier. Once in the central nervous system, the GABA moiety is cleaved from perphenazine and can act as an agonist at GABA-A receptors. GABA-A receptors are ligand-gated ion channels that, upon activation, allow the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and subsequent inhibitory neurotransmission. This enhanced GABAergic activity may contribute to the reduced extrapyramidal side effects observed with BL-1020 and could potentially offer additional therapeutic benefits.
Experimental Workflow
The preclinical evaluation of antipsychotic drug candidates typically follows a structured workflow designed to assess both efficacy and potential side effects.
References
A Comparative Analysis of the Cognitive Effects of BL-1020 and Risperidone in Schizophrenia
An objective review of two antipsychotic agents and their impact on cognitive function, supported by clinical trial data and mechanistic insights.
This guide provides a detailed comparison of BL-1020 and risperidone, focusing on their respective effects on cognitive function in patients with schizophrenia. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of clinical efficacy, experimental methodologies, and underlying mechanisms of action.
Executive Summary
Cognitive impairment is a core feature of schizophrenia, significantly impacting patient functioning and quality of life. While second-generation antipsychotics like risperidone have shown some benefits, the need for agents with more robust pro-cognitive effects remains a critical unmet medical need. BL-1020, a novel GABA-enhanced antipsychotic, was developed to address this gap by combining dopamine antagonism with GABAergic modulation.
This comparison consolidates findings from head-to-head clinical trials, preclinical studies, and mechanistic data to provide a clear and objective assessment of the cognitive effects of BL-1020 versus risperidone. The data presented herein is intended to inform future research and development in the pursuit of improved treatments for cognitive deficits in schizophrenia.
Quantitative Comparison of Cognitive Efficacy
The most direct comparison of the cognitive effects of BL-1020 and risperidone comes from the Phase IIb EAGLE (Effective Antipsychosis via GABA Level Enhancement) study. This randomized, double-blind, placebo-controlled trial evaluated the efficacy and safety of BL-1020 at both low (10 mg/day) and flexible high doses (20-30 mg/day) against risperidone and placebo over a six-week period.[1][2]
The primary measure for cognitive function was the composite score from the Brief Assessment of Cognition in Schizophrenia (BACS). The results, as summarized in the table below, demonstrate a statistically significant improvement in cognitive function for the high-dose BL-1020 group compared to both placebo and risperidone.[2]
| Treatment Group | N | Mean Change from Baseline in BACS Composite Score (Effect Size vs. Placebo) | P-value vs. Placebo | Mean Change from Baseline in BACS Composite Score (Effect Size vs. Risperidone) | P-value vs. Risperidone |
| BL-1020 (20-30 mg/day) | 91 | 0.50 | 0.009 | 0.43 | 0.019 |
| Risperidone (2-8 mg/day) | 92 | Not Reported | Not Reported | - | - |
| Placebo | 92 | - | - | - | - |
Experimental Protocols
A thorough understanding of the experimental design is crucial for interpreting the clinical data. The following section details the methodology of the pivotal EAGLE study.
The EAGLE Study Protocol
-
Objective: To assess the efficacy, safety, and tolerability of BL-1020 in treating psychotic symptoms and cognitive impairments in patients with an acute exacerbation of schizophrenia.[2]
-
Study Design: A 6-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[2]
-
Patient Population: 363 hospitalized patients, aged 18 to 65, meeting the DSM-IV-TR criteria for chronic schizophrenia and experiencing an acute psychotic episode.
-
Interventions: Patients were randomized to one of four treatment arms:
-
BL-1020 (10 mg/day)
-
BL-1020 (20-30 mg/day, flexible dosing)
-
Risperidone (2-8 mg/day, flexible dosing)
-
Placebo
-
-
Cognitive Assessment: The Brief Assessment of Cognition in Schizophrenia (BACS) was administered at baseline and at the end of the 6-week treatment period. The BACS battery includes tests of:
-
Verbal memory
-
Working memory
-
Motor speed
-
Verbal fluency
-
Attention and speed of information processing
-
Executive function
-
-
Statistical Analysis: The primary analysis for cognitive effects was the change from baseline in the BACS composite score, analyzed using an intent-to-treat (ITT) population model.
Mechanisms of Action and Signaling Pathways
The differential effects of BL-1020 and risperidone on cognition are rooted in their distinct mechanisms of action.
Risperidone: D2/5-HT2A Antagonism
Risperidone is a second-generation (atypical) antipsychotic. Its primary mechanism of action involves the antagonism of dopamine D2 and serotonin 5-HT2A receptors. The blockade of D2 receptors in the mesolimbic pathway is thought to mediate its antipsychotic effects on positive symptoms. The antagonism of 5-HT2A receptors may contribute to a lower incidence of extrapyramidal symptoms compared to first-generation antipsychotics and may also play a role in its effects on negative and cognitive symptoms. However, the precise downstream signaling pathways through which risperidone influences cognition are complex and not fully elucidated.
BL-1020: A Dual-Action Mechanism
BL-1020 is a novel chemical entity that is metabolized in the body to form perphenazine (a typical antipsychotic) and gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. This dual mechanism is hypothesized to be the basis for its pro-cognitive effects.
The perphenazine component provides dopamine D2 receptor antagonism, similar to other antipsychotics, addressing the positive symptoms of schizophrenia. The GABA component is thought to enhance GABAergic neurotransmission. Deficits in the GABA system have been implicated in the cognitive dysfunction of schizophrenia. By augmenting GABAergic activity, BL-1020 may help to normalize cortical function and improve cognitive processes.
Conclusion
The available evidence, primarily from the Phase IIb EAGLE study, suggests that BL-1020 may offer a significant advantage over risperidone in improving cognitive function in patients with schizophrenia. This pro-cognitive effect is likely attributable to its unique mechanism of action, which combines dopamine antagonism with the enhancement of GABAergic neurotransmission. While both drugs demonstrate efficacy in managing psychotic symptoms, the potential of BL-1020 to address the debilitating cognitive deficits of schizophrenia marks it as a promising area for further investigation. The results of the subsequent Phase II/III CLARITY trial, which also included a cognitive primary endpoint, will be crucial in further elucidating the comparative cognitive benefits of BL-1020. Researchers and clinicians should consider these findings in the ongoing effort to develop more comprehensive and effective treatments for schizophrenia.
References
Head-to-Head Comparison: The Investigational Antipsychotic BL-1020 Versus Standard Agents
An objective analysis of the novel GABA-ergic antipsychotic candidate, BL-1020 (intaperidone), in comparison to established second-generation antipsychotics. This guide synthesizes available preclinical and clinical data to provide a resource for researchers, scientists, and drug development professionals.
The landscape of schizophrenia treatment has been shaped by the evolution from first to second-generation antipsychotics, with a continuous search for agents offering superior efficacy, particularly for cognitive and negative symptoms, and improved tolerability. BL-1020 (intaperidone) emerged as a novel investigational drug with a unique proposed mechanism of action. It is an ester of the established antipsychotic perphenazine and gamma-aminobutyric acid (GABA), designed to act as a dopamine D2 antagonist with GABAergic agonist activity.[1] This dual mechanism was hypothesized to not only address psychotic symptoms but also offer pro-cognitive benefits, a significant unmet need in schizophrenia management.[2]
Despite promising initial findings, the clinical development of BL-1020 was discontinued. This guide provides a head-to-head comparison of BL-1020 with key second-generation antipsychotics—risperidone, olanzapine, and aripiprazole—based on the available data prior to its discontinuation.
Mechanism of Action: A Novel Approach
BL-1020 was designed to combine the D2 receptor antagonism characteristic of antipsychotics with the modulation of the GABAergic system.[1] Preclinical studies indicated that BL-1020 displayed strong inhibition of dopamine D2 and serotonin 5-HT2A receptors. The GABAergic component was intended to mitigate some of the side effects associated with potent D2 blockade and potentially enhance cognitive function.
In comparison, established second-generation antipsychotics primarily act on dopamine and serotonin receptors. Risperidone is a potent D2 and 5-HT2A antagonist. Olanzapine has a broad receptor binding profile with high affinity for multiple dopamine, serotonin, muscarinic, and histamine receptors. Aripiprazole exhibits a unique mechanism as a D2 partial agonist and a 5-HT1A partial agonist, as well as a 5-HT2A antagonist.
Figure 1: Simplified signaling pathways of BL-1020 and comparator antipsychotics.
Receptor Binding Profiles
The affinity of a drug for various neurotransmitter receptors can predict its therapeutic effects and side effect profile. The following table summarizes the in vitro receptor binding affinities (Ki values in nM) for BL-1020, its parent compound perphenazine, and the comparator antipsychotics. Lower Ki values indicate higher binding affinity.
| Receptor | BL-1020 (Intaperidone) | Perphenazine | Risperidone | Olanzapine | Aripiprazole |
| Dopamine D2 | 0.062 - 0.27 | 0.56 | 3.13 - 3.3 | 11 | 0.34 |
| Serotonin 5-HT2A | 0.21 - 0.25 | 5.6 | 0.16 | 4 | 3.4 |
| Histamine H1 | Data not available | 8 | 2.23 | 7 | 61 |
| Adrenergic α1 | Data not available | 10 | 0.8 | 19 | 57 |
| Muscarinic M1 | Data not available | Data not available | >1000 | 73 | >1000 |
| Data compiled from multiple sources. Note that Ki values can vary between studies based on experimental conditions. |
Clinical Efficacy
The primary measure of efficacy in many schizophrenia clinical trials is the change in the Positive and Negative Syndrome Scale (PANSS) total score.
The EAGLE Study (Phase IIb)
The EAGLE study was a 6-week, randomized, double-blind, placebo- and active-controlled trial that evaluated the efficacy and safety of BL-1020 in 363 patients with an acute exacerbation of schizophrenia. The high-dose BL-1020 group (20-30 mg/day) showed a statistically significant reduction in PANSS total score compared to placebo, and this reduction was comparable to that observed with risperidone (2-8 mg/day). A notable finding from this study was the significantly greater improvement in cognitive functioning, as measured by the Brief Assessment of Cognition in Schizophrenia (BACS) composite score, for the high-dose BL-1020 group compared to both placebo and risperidone.
| Treatment Group | Mean Change from Baseline in PANSS Total Score |
| BL-1020 (20-30 mg/day) | -23.6 |
| Risperidone (2-8 mg/day) | Data not fully reported, but no significant difference from BL-1020 |
| Placebo | -14.4 |
| Data from the EAGLE Study. |
Comparator Antipsychotic Efficacy
Numerous clinical trials have established the efficacy of risperidone, olanzapine, and aripiprazole in reducing the symptoms of schizophrenia. For instance, a 12-week study comparing these three agents found mean reductions in PANSS scores of 25.41% for risperidone, 23.79% for olanzapine, and 24.65% for aripiprazole, with no statistically significant differences between the groups in overall efficacy.
Safety and Tolerability
The side effect profile is a critical factor in the selection of an antipsychotic medication.
BL-1020
In the EAGLE study, BL-1020 was generally well-tolerated. The incidence of extrapyramidal symptoms (EPS) with high-dose BL-1020 was not significantly different from risperidone, and both were higher than placebo.
Comparator Antipsychotics
The table below summarizes the common side effects associated with risperidone, olanzapine, and aripiprazole.
| Adverse Event | Risperidone | Olanzapine | Aripiprazole |
| Weight Gain | Moderate | High | Low |
| Extrapyramidal Symptoms (EPS) | Moderate (dose-dependent) | Low | Low |
| Prolactin Elevation | High | Moderate (transient) | Low (can decrease prolactin) |
| Sedation | Moderate | High | Low |
| Anticholinergic Effects | Low | Moderate | Low |
| Relative risk of side effects compiled from multiple sources. |
Olanzapine is associated with a higher risk of significant weight gain and metabolic side effects. Risperidone has a higher propensity for causing hyperprolactinemia and dose-dependent EPS. Aripiprazole is generally associated with a lower incidence of weight gain, hyperprolactinemia, and sedation.
Discontinuation of BL-1020 Development
Despite the promising results of the EAGLE study, the subsequent Phase II/III CLARITY trial was discontinued. A pre-planned interim analysis of the CLARITY study, which was designed to further evaluate the cognitive-enhancing effects of BL-1020 compared to risperidone, indicated that the trial would not meet its primary efficacy endpoint. The analysis showed no significant cognitive improvement with BL-1020 over risperidone. This outcome led to the cessation of the drug's development program.
Experimental Protocols
Receptor Binding Assays
Receptor binding affinities (Ki values) are typically determined through in vitro radioligand binding assays. These experiments involve incubating cell membranes expressing the target receptor with a radiolabeled ligand that has a known high affinity for the receptor. The investigational drug is added at various concentrations to compete with the radioligand for binding. The concentration of the investigational drug that displaces 50% of the radioligand (IC50) is determined, and from this, the Ki value is calculated using the Cheng-Prusoff equation.
References
A Comparative Guide to the Receptor Binding Affinities of BL-1020 and Perphenazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the receptor binding affinities of the investigational drug BL-1020 and the typical antipsychotic perphenazine. The data presented herein is intended to offer an objective overview of their respective pharmacological profiles, supported by available experimental data.
Overview of BL-1020 and Perphenazine
Perphenazine is a well-established typical antipsychotic of the phenothiazine class, known for its potent antagonism of dopamine D2 receptors.[1][2] Its therapeutic effects in schizophrenia are primarily attributed to this D2 receptor blockade.[1] BL-1020, also known as perphenazine-GABA, is a novel compound in which perphenazine is chemically linked to gamma-aminobutyric acid (GABA).[3] This structural modification was designed to create a molecule that not only antagonizes dopamine receptors but also enhances GABAergic neurotransmission, potentially offering a broader spectrum of therapeutic effects with an improved side-effect profile.[3]
Quantitative Receptor Binding Affinity
The following table summarizes the in vitro receptor binding affinities (Ki values in nM) of BL-1020 and perphenazine for a range of key neurotransmitter receptors implicated in the treatment of psychosis and its associated side effects. Lower Ki values indicate a higher binding affinity.
| Receptor Subtype | BL-1020 (Ki, nM) | Perphenazine (Ki, nM) |
| Dopamine Receptors | ||
| D2 | 0.066 (D2L), 0.062 (D2S) | 0.56, 0.14 |
| D3 | Data not available | 0.43 |
| Serotonin Receptors | ||
| 5-HT2A | 0.21 | 6.0 |
| Histamine Receptors | ||
| H1 | Data not available | 1.3 - 2.0 |
| Muscarinic Receptors | ||
| M1 | Data not available | 70 - 270 |
| Adrenergic Receptors | ||
| Alpha-1A | Data not available | Binds, specific Ki not provided |
Experimental Protocols
The binding affinities presented in this guide are typically determined using radioligand binding assays. Below is a generalized protocol that outlines the key steps for determining the binding affinity of a test compound for the dopamine D2 and serotonin 5-HT2A receptors.
Radioligand Binding Assay for Dopamine D2 Receptor
1. Membrane Preparation:
-
Cell lines engineered to express a high density of human dopamine D2 receptors (e.g., HEK293 or CHO cells) are cultured and harvested.
-
The cells are lysed in a hypotonic buffer, and the cell membranes are isolated by centrifugation.
-
The resulting membrane pellet is resuspended in an appropriate assay buffer to a specific protein concentration.
2. Assay Procedure:
-
The assay is typically conducted in a 96-well plate format.
-
To each well, the following are added in sequence: assay buffer, a fixed concentration of a radiolabeled D2 receptor ligand (e.g., [³H]-Spiperone), and varying concentrations of the test compound (BL-1020 or perphenazine).
-
For the determination of non-specific binding, a high concentration of a known D2 antagonist (e.g., haloperidol) is used.
-
The binding reaction is initiated by the addition of the prepared cell membrane homogenate.
3. Incubation and Filtration:
-
The plate is incubated at a controlled temperature (e.g., room temperature or 37°C) for a duration sufficient to allow the binding to reach equilibrium (typically 60-90 minutes).
-
Following incubation, the contents of each well are rapidly filtered through a glass fiber filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the unbound radioligand.
-
The filters are then washed multiple times with ice-cold wash buffer to minimize non-specific binding.
4. Detection and Data Analysis:
-
A scintillation cocktail is added to the dried filters, and the radioactivity retained on the filters is quantified using a scintillation counter.
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are then plotted as the percentage of specific binding versus the log concentration of the competing compound.
-
The IC50 value (the concentration of the test compound that displaces 50% of the specific radioligand binding) is determined using non-linear regression analysis.
-
The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Radioligand Binding Assay for Serotonin 5-HT2A Receptor
The protocol for the 5-HT2A receptor binding assay is analogous to the D2 receptor assay, with the following key differences:
-
Cell Line: A cell line expressing human 5-HT2A receptors is used.
-
Radioligand: A specific 5-HT2A receptor radioligand, such as [³H]-Ketanserin, is employed.
-
Non-specific Binding Control: A known 5-HT2A antagonist is used to determine non-specific binding.
Signaling Pathways
The therapeutic and side-effect profiles of BL-1020 and perphenazine are dictated by their interactions with specific receptor signaling pathways.
Dopamine D2 Receptor Signaling Pathway
Perphenazine's primary mechanism of action is the blockade of the dopamine D2 receptor, a G protein-coupled receptor (GPCR). In its natural state, the binding of dopamine to the D2 receptor activates an inhibitory G-protein (Gi/o), which in turn inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). By antagonizing this receptor, perphenazine prevents this signaling cascade, leading to a modulation of dopaminergic neurotransmission. BL-1020 shares this D2 receptor antagonist activity.
GABAA Receptor Signaling Pathway
A key differentiating feature of BL-1020 is its agonistic activity at the GABAA receptor. The GABAA receptor is a ligand-gated ion channel. Upon binding of an agonist like GABA (or the GABA moiety of BL-1020), the channel opens, allowing the influx of chloride ions (Cl-) into the neuron. This influx of negatively charged ions hyperpolarizes the neuron's membrane potential, making it less likely to fire an action potential, thus producing an inhibitory effect on neurotransmission.
References
BL-1020 Versus Typical Antipsychotics: A Comparative Analysis of Side Effect Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the side effect profile of the investigational drug BL-1020 against traditional typical antipsychotics. BL-1020, a novel molecule, is an ester of perphenazine and gamma-aminobutyric acid (GABA), designed to act as a dopamine D2 antagonist and a GABA-A receptor agonist.[1] This dual mechanism of action was hypothesized to offer a superior safety and tolerability profile, particularly concerning extrapyramidal symptoms (EPS) and cognitive deficits, which are common limitations of typical antipsychotics. The development of BL-1020 was, however, discontinued during the Phase II/III CLARITY trial due to a failure to meet the primary efficacy endpoint for cognitive improvement.[1] Despite this, the available clinical and preclinical data provide valuable insights for the development of future antipsychotic agents.
Mechanism of Action: A Tale of Two Pathways
Typical antipsychotics primarily exert their therapeutic effect by blocking dopamine D2 receptors in the mesolimbic pathway.[1] This action, however, is not selective and also affects other dopamine pathways, leading to a range of undesirable side effects. In contrast, BL-1020 was designed to concurrently modulate both dopaminergic and GABAergic systems.
Typical Antipsychotics: The primary mechanism involves the blockade of D2 receptors. This antagonism in the nigrostriatal pathway is strongly associated with the emergence of extrapyramidal symptoms.
BL-1020: This compound acts as both a D2 receptor antagonist and a GABA-A receptor agonist.[1] The GABAergic component was intended to counteract the dopamine blockade-induced motor side effects and potentially improve cognitive function.
Below are diagrams illustrating the simplified signaling pathways for each.
References
A Comparative Guide to the In Vivo Efficacy of BL-1020 and Haloperidol in Preclinical Animal Studies
Published: November 25, 2025
This guide provides a comparative analysis of the in vivo efficacy of BL-1020 and the typical antipsychotic, haloperidol, based on available data from animal studies. Direct head-to-head comparative studies are not publicly available due to the discontinuation of BL-1020's development. This comparison is therefore based on data from separate preclinical studies of each compound and their distinct pharmacological profiles.
Introduction and Mechanisms of Action
Haloperidol and BL-1020 represent two distinct approaches to antipsychotic therapy. Haloperidol is a first-generation (typical) antipsychotic, while BL-1020 was developed as a novel compound intended to offer a broader spectrum of efficacy with an improved side-effect profile.
-
Haloperidol: A butyrophenone derivative, haloperidol exerts its primary therapeutic effect through potent antagonism of the dopamine D2 receptor in the brain's mesolimbic and mesocortical pathways[1][2][3][4]. This strong D2 blockade is effective in treating the positive symptoms of schizophrenia, such as hallucinations and delusions[4]. However, this mechanism is also strongly associated with a high incidence of extrapyramidal symptoms (EPS), including parkinsonism and tardive dyskinesia.
-
BL-1020 (Perphenazine 4-aminobutanoate): This investigational drug is a chemical entity composed of perphenazine (a dopamine D2 antagonist) covalently linked to gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter. The rationale behind this design was to create a molecule that, after crossing the blood-brain barrier, would act as both a D2 antagonist and a GABA agonist. This dual mechanism was intended to provide antipsychotic efficacy while simultaneously mitigating EPS and potentially improving cognitive deficits through the GABAergic action.
Data Presentation: Efficacy in Animal Models
Quantitative preclinical data for BL-1020 in standard animal models are limited in publicly accessible literature. The following tables provide a qualitative comparison based on published descriptions of efficacy for BL-1020 and established data for haloperidol.
Table 1: Comparison of Efficacy on Positive Symptom Models
| Feature | BL-1020 | Haloperidol |
|---|---|---|
| Primary Animal Model | Models of psychosis (unspecified in detail) | Conditioned Avoidance Response (CAR), Amphetamine-induced hyperlocomotion. |
| Reported Efficacy | Efficacious in reducing behaviors characteristic of psychosis in rodent models. | Consistently and effectively inhibits conditioned avoidance responding, a hallmark of antipsychotic activity. |
| Mechanism of Efficacy | Dopamine D2 receptor antagonism. | Potent Dopamine D2 receptor antagonism. |
Table 2: Comparison of Side Effect and Cognitive Profiles
| Feature | BL-1020 | Haloperidol |
|---|---|---|
| Extrapyramidal Symptoms (EPS) | Caused minimal or no impairment of movement in animal models; designed to reduce EPS. | High tendency to provoke EPS, such as catalepsy, in animal models. |
| Cognitive Function | Showed pro-cognitive effects in preclinical paradigms; this effect is reportedly mediated by the GABA moiety. | Does not typically improve, and may sometimes impair, performance in cognitive tasks in animal models. |
| Mechanism for Profile | GABA-A receptor agonism intended to counteract the motor side effects of D2 blockade and improve cognition. | Strong and sustained D2 receptor blockade in the nigrostriatal pathway. |
Experimental Protocols for Key Experiments
Detailed protocols for BL-1020 studies are not available. The following are representative protocols for haloperidol in widely used animal models for assessing antipsychotic efficacy.
A. Conditioned Avoidance Response (CAR)
The CAR test is a predictive model for antipsychotic activity, particularly against positive symptoms.
-
Objective: To assess the ability of a compound to selectively suppress a learned avoidance response without impairing the ability to escape an aversive stimulus.
-
Apparatus: A shuttle box divided into two compartments, one of which can deliver a mild electric foot shock through a grid floor. A conditioned stimulus (CS), such as a light or tone, is presented before the unconditioned stimulus (US), the foot shock.
-
Procedure:
-
Acquisition: A rat is placed in the shuttle box. The CS is presented for a set period (e.g., 10 seconds). If the rat moves to the other compartment during the CS presentation, it is recorded as an avoidance response, and the trial ends.
-
If the rat fails to move, the US (foot shock) is delivered concurrently with the CS. The rat can terminate both stimuli by moving to the other compartment (escape response).
-
Multiple trials are conducted per session.
-
-
Drug Administration: Haloperidol (e.g., 0.05-0.2 mg/kg, intraperitoneally) or vehicle is administered before the test session.
-
Endpoint: A compound is considered to have antipsychotic-like efficacy if it significantly reduces the number of avoidance responses without significantly increasing the number of escape failures.
B. Prepulse Inhibition (PPI) of the Startle Reflex
PPI is a measure of sensorimotor gating, a process that is deficient in schizophrenic patients.
-
Objective: To measure the ability of a weak sensory prestimulus (prepulse) to inhibit the motor startle response to a subsequent strong stimulus.
-
Apparatus: A startle chamber equipped with a sensor to detect whole-body startle movements and a speaker to deliver acoustic stimuli.
-
Procedure:
-
An animal is placed in the chamber and allowed to acclimatize.
-
The session consists of different trial types presented in a random order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) is presented to elicit a startle response.
-
Prepulse-pulse trials: A weak acoustic prepulse (e.g., 75-85 dB) precedes the strong pulse by a short interval (e.g., 100 ms).
-
No-stimulus trials: Background noise only, to measure baseline movement.
-
-
-
Drug Administration: In a disruption model, a dopamine agonist (e.g., apomorphine) is used to disrupt PPI. Haloperidol (e.g., 0.1 mg/kg) is then tested for its ability to reverse this disruption. It can also be tested in genetic models of PPI deficit.
-
Endpoint: PPI is calculated as the percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials. Effective antipsychotics are expected to restore PPI that has been pharmacologically or genetically disrupted.
Summary and Conclusion
While direct comparative in vivo data for BL-1020 and haloperidol is lacking, their distinct mechanisms of action allow for a logical comparison.
-
Haloperidol is a well-characterized D2 antagonist with proven efficacy in animal models that predict antipsychotic action on positive symptoms, such as the CAR test. Its significant liability is the high propensity for inducing EPS, a direct consequence of its potent D2 blockade.
-
BL-1020 was designed on the hypothesis that combining D2 antagonism with GABA agonism could maintain antipsychotic efficacy while improving the side effect profile and addressing cognitive deficits. Preclinical reports support this concept, indicating efficacy in rodent models with minimal motor side effects and pro-cognitive potential.
References
Assessing the Therapeutic Index of BL-1020 Relative to Other Neuroleptics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic index (TI) is a critical measure of a drug's safety, representing the ratio between the toxic dose and the therapeutic dose. A higher TI indicates a wider margin of safety. This guide provides a comparative assessment of the therapeutic index of BL-1020, a novel neuroleptic, relative to other established antipsychotic agents. Due to the limited availability of public data required for a precise TI calculation for all compounds, this guide integrates preclinical toxicology data with clinical efficacy and safety findings to provide a comprehensive overview.
Executive Summary
BL-1020 (perphenazine 4-aminobutanoate) is an investigational antipsychotic designed to offer a dual mechanism of action: dopamine D2 receptor antagonism and GABAergic agonism.[1] This unique profile aims to provide antipsychotic efficacy with an improved safety profile, particularly concerning extrapyramidal symptoms (EPS). This guide compares BL-1020 with the typical antipsychotic haloperidol and several atypical antipsychotics, including risperidone, olanzapine, and its own active metabolite, perphenazine.
While a definitive therapeutic index for BL-1020 cannot be calculated from publicly available data, preclinical studies suggest a favorable safety profile with reduced catalepsy compared to its parent compound, perphenazine.[2] Clinical trial data for BL-1020 at doses of 20-30 mg/day show efficacy comparable to risperidone in managing symptoms of schizophrenia, with a notable potential for pro-cognitive effects.[3][4]
The following sections present a detailed comparison of these neuroleptics, including quantitative data on toxicity and efficacy, experimental methodologies, and visual representations of relevant pathways and workflows.
Data Presentation
The following tables summarize key quantitative data for BL-1020 and comparator neuroleptics.
Table 1: Preclinical Toxicity Data (Oral LD50 in Rats)
| Drug | Oral LD50 in Rats (mg/kg) | Citation |
| BL-1020 | Not Publicly Available | - |
| Perphenazine | 2000 | [1] |
| Haloperidol | 128 | |
| Olanzapine | >400 (highest non-lethal dose) | - |
| Risperidone | 56.6 |
Note: A higher LD50 value indicates lower acute toxicity.
Table 2: Clinical Efficacy and Dosing in Schizophrenia
| Drug | Effective Dose Range (mg/day) | Key Efficacy Findings | Citation(s) |
| BL-1020 | 20 - 30 | Significant improvement in PANSS and CGI scores vs. placebo, comparable to risperidone. Potential for improved cognitive function (BACS score). | |
| Perphenazine | 16 - 32 (oral) | Good clinical response with plasma concentrations of 1-5 nmol/L. | |
| Haloperidol | 4 - 15 | Doses of 4 mg/day appear as effective as higher doses. | |
| Olanzapine | 10 - 20 | Effective against both positive and negative symptoms. | |
| Risperidone | 4 - 8 | Optimal dose of 4 mg/day for relapsed schizophrenia. |
Table 3: Key Adverse Effects Profile
| Drug | Extrapyramidal Symptoms (EPS) | Weight Gain | Other Notable Side Effects |
| BL-1020 | Comparable to risperidone; significantly more than placebo. | Small increase in weight observed. | Insomnia, headache, parkinsonism, tremor, hyperprolactinemia. |
| Perphenazine | High risk | Moderate risk | Sedation, anticholinergic effects. |
| Haloperidol | Very high risk | Low risk | Tardive dyskinesia, QTc prolongation. |
| Olanzapine | Low risk | High risk | Metabolic syndrome, sedation. |
| Risperidone | Moderate risk (dose-dependent) | Moderate risk | Hyperprolactinemia, orthostatic hypotension. |
Experimental Protocols
This section details the methodologies for key experiments cited in this guide.
Preclinical Acute Oral Toxicity (LD50) Assessment
The LD50 values presented in Table 1 are typically determined using protocols that align with the Organization for Economic Co-operation and Development (OECD) Test Guideline 425 (Up-and-Down Procedure) or the older Guideline 401.
-
Test Animals: Healthy, young adult rats of a single sex (often females, as they can be slightly more sensitive) are used.
-
Housing and Acclimatization: Animals are housed in standard laboratory conditions and acclimatized for at least 5 days before the study.
-
Dosing Procedure:
-
Animals are fasted overnight before dosing.
-
The test substance is administered orally via gavage in a single dose.
-
A stepwise dosing procedure is used, where the outcome of the previously dosed animal determines the dose for the next animal (increase or decrease).
-
-
Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days.
-
Data Analysis: The LD50 is calculated using statistical methods, such as the maximum likelihood method.
Clinical Efficacy Assessment in Schizophrenia
Clinical trials for antipsychotics commonly use standardized rating scales to assess efficacy.
-
Positive and Negative Syndrome Scale (PANSS):
-
Purpose: To assess the severity of positive symptoms (e.g., hallucinations, delusions), negative symptoms (e.g., blunted affect, social withdrawal), and general psychopathology in patients with schizophrenia.
-
Methodology: A semi-structured interview is conducted by a trained rater. The assessment is based on the patient's experiences and behaviors over the past week. It consists of 30 items, each rated on a 7-point scale from 1 (absent) to 7 (extreme). The total score is a primary outcome measure in many clinical trials.
-
-
Brief Assessment of Cognition in Schizophrenia (BACS):
-
Purpose: To provide a brief and reliable assessment of cognitive functions that are most commonly impaired in schizophrenia and are linked to functional outcomes.
-
Methodology: The BACS is administered individually and takes approximately 30-35 minutes. It assesses verbal memory, working memory, motor speed, verbal fluency, attention, and executive function. The composite score provides an overall measure of cognitive performance.
-
Mandatory Visualization
Signaling Pathway of BL-1020
Caption: Dual mechanism of action of BL-1020.
Experimental Workflow for Therapeutic Index Assessment
Caption: Workflow for assessing the therapeutic index.
References
A Cross-Study Comparison of BL-1020 Clinical Trial Outcomes for Schizophrenia
An Objective Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the clinical trial outcomes of BL-1020, a novel antipsychotic agent, with other established treatments for schizophrenia. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of BL-1020's performance based on available experimental data.
Executive Summary
BL-1020 is a first-in-class, orally available antipsychotic designed to treat schizophrenia. It is unique in its dual mechanism of action, acting as a dopamine D2 receptor antagonist and a gamma-aminobutyric acid (GABA) type A receptor agonist.[1] This profile suggests potential for both antipsychotic efficacy and amelioration of cognitive deficits associated with schizophrenia. Clinical trial data from the Phase IIb EAGLE study demonstrated that BL-1020 was effective in reducing the symptoms of schizophrenia, as measured by the Positive and Negative Syndrome Scale (PANSS), a widely used metric in schizophrenia research. Specifically, the high-dose group (20-30mg/day) showed a statistically significant reduction in PANSS total score compared to placebo. The subsequent CLARITY Phase II/III trial was discontinued, and therefore, no efficacy data is available from that study. This guide presents the available quantitative data from the EAGLE trial in comparison to a wide range of other antipsychotic medications, details the experimental protocols, and illustrates the proposed signaling pathway of BL-1020.
Data Presentation: Comparative Efficacy of Antipsychotics
The following table summarizes the primary efficacy outcomes from the BL-1020 EAGLE trial and compares them with the outcomes of various other antipsychotic medications in placebo-controlled trials for schizophrenia. The primary endpoint for comparison is the mean change from baseline in the PANSS total score.
| Treatment | Dosage | Trial Duration (Weeks) | Mean Change from Baseline in PANSS Total Score (Treatment) | Mean Change from Baseline in PANSS Total Score (Placebo) | Standard Deviation/ Standard Error | Baseline PANSS Score |
| BL-1020 | 20-30 mg/day | 6 | -23.6 | -14.4 | Not Reported | Not Reported |
| Risperidone | 2-8 mg/day | 6 | Comparable to BL-1020 (Specific data not reported in source) | -14.4 | Not Reported | Not Reported |
| Risperidone | 4-8 mg/day | 6 | -19.7 | -6.9 | Not Reported | ~93 |
| Olanzapine | 10-20 mg/day | 6 | -26.1 | -11.9 | Not Reported | ~97 |
| Ziprasidone | 80-160 mg/day | 6 | -18.4 | -7.9 | Not Reported | ~96 |
| Quetiapine | 400-800 mg/day | 6 | -25.3 | -14.5 | Not Reported | ~96 |
| Aripiprazole | 10-30 mg/day | 6 | -18.9 | -9.6 | Not Reported | ~96 |
| Paliperidone | 3-12 mg/day | 6 | -18.1 | -4.1 | Not Reported | ~90 |
| Amisulpride | 400-800 mg/day | 6 | -22.5 | -10.8 | Not Reported | ~95 |
| Asenapine | 10-20 mg/day | 6 | -19.5 | -12.5 | Not Reported | ~95 |
| Iloperidone | 12-24 mg/day | 6 | -20.6 | -12.1 | Not Reported | ~95 |
| Lurasidone | 80-160 mg/day | 6 | -25.7 | -16.0 | Not Reported | ~96 |
| Cariprazine | 1.5-6 mg/day | 6 | -20.3 | -12.5 | Not Reported | ~96 |
Note: Data for comparator drugs are aggregated from multiple sources for illustrative purposes and may not be from direct head-to-head trials with BL-1020. The EAGLE trial included a risperidone arm, but specific PANSS change data for this arm was not available in the reviewed sources.[2]
Experimental Protocols
BL-1020 EAGLE (Effective Antipsychosis via GABA Level Enhancement) Study (NCT00567710)
The EAGLE study was a Phase IIb, randomized, double-blind, placebo- and active-controlled trial designed to assess the efficacy, safety, and tolerability of BL-1020 in patients with an acute exacerbation of schizophrenia.[1]
-
Patient Population: 363 patients diagnosed with schizophrenia.
-
Intervention: Patients were randomized to receive one of the following for 6 weeks:
-
BL-1020 low dose (10 mg/day)
-
BL-1020 high dose (20-30 mg/day)
-
Risperidone (2-8 mg/day) as a positive control
-
Placebo
-
-
Primary Efficacy Endpoint: The primary outcome measure was the change from baseline in the total score of the Positive and Negative Syndrome Scale (PANSS).
-
Secondary Efficacy Endpoints: Key secondary endpoints included the Clinical Global Impression of Severity (CGI-S) and the Clinical Global Impression of Change (CGI-C).
Representative Risperidone Trial Protocol (for comparison)
This represents a typical protocol for a pivotal Phase III trial of an oral antipsychotic for schizophrenia.
-
Patient Population: Patients aged 18-65 years with a DSM-IV diagnosis of schizophrenia and experiencing an acute psychotic episode, with a baseline PANSS total score ≥ 80.
-
Study Design: A 6-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Intervention:
-
Risperidone (flexibly dosed, e.g., 4-8 mg/day)
-
Placebo
-
-
Primary Efficacy Endpoint: The primary efficacy measure is the change from baseline to endpoint (Day 42) in the PANSS total score.
-
Secondary Efficacy Endpoints: Secondary measures typically include the PANSS positive and negative subscale scores, and the Clinical Global Impression of Severity (CGI-S) and Improvement (CGI-I) scales.
Mandatory Visualization
BL-1020 Signaling Pathway
The following diagram illustrates the proposed dual mechanism of action of BL-1020, targeting both the dopaminergic and GABAergic pathways implicated in schizophrenia.
Caption: Proposed dual mechanism of action of BL-1020.
Experimental Workflow for a Typical Antipsychotic Clinical Trial
The diagram below outlines the typical workflow for a randomized, double-blind, placebo-controlled clinical trial for an antipsychotic medication.
Caption: Standard workflow of a schizophrenia clinical trial.
References
BL-1020: A Novel GABAergic Antipsychotic in a Comparative Landscape
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of BL-1020 with other GABAergic compounds investigated for the treatment of psychosis. By presenting quantitative data, detailed experimental protocols, and visual pathway diagrams, this document aims to be an objective resource for understanding the therapeutic potential and mechanistic distinctions of these compounds.
Introduction: The GABAergic Hypothesis of Psychosis
The dominant hypothesis for the pathophysiology of schizophrenia and other psychotic disorders has long centered on the dysregulation of the dopaminergic system. However, a growing body of evidence points to a significant role for the gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the central nervous system.[1] Deficits in GABAergic neurotransmission are thought to contribute to the cognitive and negative symptoms of schizophrenia, aspects of the illness that are poorly addressed by current antipsychotics.[2] This has led to the exploration of GABAergic compounds as potential therapeutic agents.
BL-1020 emerges as a novel compound designed to bridge this therapeutic gap. It is a chemically unique entity, a GABA ester of perphenazine, that combines dopamine D2 and serotonin 5-HT2A receptor antagonism with GABA-A receptor agonism.[2][3] This dual mechanism of action is intended to address both the positive symptoms of psychosis, through dopamine modulation, and the underlying GABAergic deficits.
This guide will compare BL-1020 to other classes of GABAergic compounds that have been evaluated in psychosis:
-
Benzodiazepines: Positive allosteric modulators of the GABA-A receptor.
-
Valproate: An anticonvulsant with multiple mechanisms of action, including effects on GABAergic transmission.
-
Selective GABA-A Receptor Modulators: Newer agents designed to target specific GABA-A receptor subtypes to achieve more targeted therapeutic effects with fewer side effects.
Comparative Efficacy and Safety
BL-1020
Clinical trial data for BL-1020 is primarily derived from the Phase IIb EAGLE study, a 6-week, randomized, double-blind, placebo- and active-controlled trial in 363 patients with acute schizophrenia.[4]
Table 1: Key Efficacy and Safety Data for BL-1020 (EAGLE Trial)
| Outcome Measure | BL-1020 (20-30 mg/day) | Risperidone (2-8 mg/day) | Placebo |
| Efficacy | |||
| Change in PANSS Total Score | Statistically significant improvement vs. placebo (p=0.02) | Statistically significant improvement vs. placebo | - |
| Responder Rate (PANSS) | Significantly higher than placebo | Significantly higher than placebo | - |
| Change in CGI-S Score | Statistically significant improvement vs. placebo (p<0.001) | Statistically significant improvement vs. placebo | - |
| Cognitive Function | |||
| BACS Composite Score | Statistically significant improvement vs. placebo and risperidone | No significant improvement vs. placebo | - |
| Safety and Tolerability | |||
| Extrapyramidal Symptoms (EPS) | Similar to risperidone, both worse than placebo | Similar to BL-1020, both worse than placebo | - |
| Serious Adverse Events | Lower incidence than risperidone and placebo | Higher incidence than BL-1020 | Higher incidence than BL-1020 |
Other GABAergic Compounds
Direct comparative trials of BL-1020 against other GABAergic compounds are not available. The following tables summarize findings from meta-analyses of valproate and benzodiazepines in the context of schizophrenia.
Table 2: Efficacy of Valproate Augmentation in Schizophrenia (Meta-analysis Data)
| Outcome Measure | Valproate + Antipsychotic vs. Antipsychotic + Placebo | Key Findings |
| Overall Psychopathology | Statistically significant improvement (p=0.02) in some meta-analyses | Effect may be driven by open-label trials and shorter treatment durations. |
| Positive Symptoms | No significant improvement in some meta-analyses | May speed up recovery of positive symptoms in acute psychosis. |
| Aggression and Excitement | Effective in controlling these symptoms | - |
| Side Effects | Increased sedation and dizziness | - |
Table 3: Efficacy of Benzodiazepines in Acute Psychosis (Meta-analysis Data)
| Comparison | Key Efficacy Findings | Key Safety Findings |
| Benzodiazepine vs. Placebo | Insufficient evidence to support or refute efficacy for sedation or improving mental state. | - |
| Benzodiazepine vs. Antipsychotic | No clear difference in the need for additional medication or sedation. | Lower incidence of extrapyramidal symptoms with benzodiazepines. |
| Benzodiazepine + Antipsychotic vs. Antipsychotic | No clear difference in the need for additional medication or mental state improvement. | Lower incidence of extrapyramidal symptoms with the combination. |
Mechanism of Action
The distinct mechanisms of action of these compounds are crucial for understanding their potential therapeutic profiles.
Signaling Pathways
Caption: Mechanisms of action for different GABAergic compounds.
Mechanistic Comparison
BL-1020 stands out with its dual-action profile. The perphenazine component provides the established antipsychotic effect through dopamine D2 and serotonin 5-HT2A receptor blockade. The covalently linked GABA moiety is designed to be cleaved in the central nervous system, thereby increasing GABA levels and directly acting as a GABA-A receptor agonist. This is hypothesized to not only contribute to the antipsychotic effect but also to ameliorate cognitive deficits.
Benzodiazepines act as positive allosteric modulators of GABA-A receptors, meaning they enhance the effect of endogenous GABA without directly activating the receptor themselves. This leads to a global increase in inhibitory neurotransmission.
Valproate has a more complex and less specific mechanism. It is known to increase GABA levels by inhibiting GABA transaminase, the enzyme responsible for GABA degradation. It also has effects on voltage-gated sodium channels and histone deacetylases, which may contribute to its mood-stabilizing and anticonvulsant properties.
Selective GABA-A Receptor Modulators represent a more recent approach. By targeting specific GABA-A receptor subtypes (e.g., α2, α3, α5), these compounds aim to achieve more precise therapeutic effects. For example, modulators targeting α2/α3 subunits are being investigated for their potential to improve cognitive function in schizophrenia with a lower risk of sedation, which is typically associated with α1 subunit modulation.
Experimental Protocols
Detailed experimental protocols are essential for the replication and interpretation of research findings. Below are summaries of key preclinical and clinical experimental designs used in the evaluation of these compounds.
Preclinical Models for BL-1020
Amphetamine-Induced Hyperactivity in Rats
-
Objective: To assess the antipsychotic potential of a compound by its ability to counteract the dopamine-agonist-induced increase in locomotor activity.
-
Animals: Male Sprague-Dawley rats.
-
Procedure:
-
Rats are habituated to the testing environment (e.g., open-field arena).
-
Animals are pre-treated with BL-1020, a comparator drug (e.g., perphenazine), or vehicle via oral gavage.
-
After a set pre-treatment time, rats are administered d-amphetamine (e.g., 1.5 mg/kg, i.p.) to induce hyperactivity.
-
Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a specified duration (e.g., 90 minutes) using an automated activity monitoring system.
-
-
Endpoint: A significant reduction in amphetamine-induced hyperactivity compared to the vehicle-treated group indicates potential antipsychotic efficacy.
References
- 1. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BL-1020, an oral antipsychotic agent that reduces dopamine activity and enhances GABAA activity, for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BL-1020 effectively treats schizophrenia, says reveals - Clinical Trials Arena [clinicaltrialsarena.com]
- 4. Bl-1020, a new γ-aminobutyric acid-enhanced antipsychotic: results of 6-week, randomized, double-blind, controlled, efficacy and safety study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Differential Effects of BL-1020 and Perphenazine on Extrapyramidal Symptoms
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the extrapyramidal symptoms (EPS) associated with BL-1020 and the conventional antipsychotic, perphenazine. The information presented is based on available preclinical and clinical data to assist researchers and drug development professionals in understanding the pharmacological nuances of these compounds.
Introduction
Perphenazine is a potent first-generation (typical) antipsychotic medication that primarily exerts its therapeutic effect through the blockade of dopamine D2 receptors in the mesolimbic pathway. However, this D2 receptor antagonism in the nigrostriatal pathway is also responsible for a significant liability of extrapyramidal symptoms, which include parkinsonism, akathisia, dystonia, and tardive dyskinesia.[1][2]
BL-1020 is a novel antipsychotic agent chemically composed of perphenazine covalently linked to gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[3] This structural modification is designed to provide a dual mechanism of action: dopamine D2 receptor antagonism from the perphenazine moiety and enhanced GABAergic activity. Preclinical evidence suggests that this combined action may lead to a reduced propensity for inducing extrapyramidal side effects compared to perphenazine alone.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies, comparing the effects of BL-1020 and perphenazine on measures related to extrapyramidal symptoms.
Table 1: Preclinical Comparison of Catalepsy in Rats
Catalepsy in rodents is a widely used behavioral measure to predict the likelihood of a compound to induce parkinsonian-like extrapyramidal symptoms in humans.
| Treatment Group | Dose (mg/kg, p.o.) | Mean Catalepsy Score (seconds) |
| Vehicle | - | ~10 |
| Perphenazine | 10 | ~120 |
| BL-1020 | 15 (equimolar to 10 mg/kg perphenazine) | ~40 |
Data adapted from Geffen et al., European Neuropsychopharmacology, 2009.
Table 2: Clinical Incidence of Extrapyramidal Symptoms
| Drug | Study | Comparator(s) | Key EPS-Related Findings |
| BL-1020 | 6-week, randomized, double-blind, placebo-controlled trial in patients with schizophrenia | Placebo, Risperidone (2-8 mg/day) | No significant difference in the maximum change on the Extrapyramidal Symptom Rating Scale (ESRS) between BL-1020 (20-30 mg/day) and risperidone. Both were associated with a higher incidence of EPS than placebo. |
| Perphenazine | CATIE Schizophrenia Trial | Olanzapine, Quetiapine, Risperidone, Ziprasidone | No significant differences in the incidence of parkinsonism, dystonia, akathisia, or tardive dyskinesia between perphenazine and the second-generation antipsychotics.[4] |
| Perphenazine | 11-year retrospective analysis (postoperative nausea and vomiting prophylaxis) | N/A | Low incidence of acute EPS (1.3 events per 10,000 patients) at low single doses (4 or 8 mg). |
Experimental Protocols
Catalepsy Bar Test in Rats
This protocol is adapted from methodologies used in preclinical antipsychotic drug evaluation.
Objective: To assess the degree of catalepsy (a state of immobility and muscular rigidity) induced by a test compound.
Apparatus:
-
A horizontal metal or wooden bar, approximately 1 cm in diameter, elevated 9-10 cm above a flat surface.
-
A stopwatch.
Procedure:
-
Administer the test compound (e.g., BL-1020, perphenazine, or vehicle) to the rats via the intended route (e.g., oral gavage).
-
At specified time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place the rat's forepaws on the elevated bar.
-
Start the stopwatch immediately.
-
Measure the time it takes for the rat to remove both forepaws from the bar and return to a normal posture on the flat surface. This is the descent latency.
-
A cut-off time is typically set (e.g., 180 seconds) to avoid undue stress on the animal. If the rat remains on the bar for the entire cut-off period, it is assigned the maximum score.
-
The mean descent latency for each treatment group is calculated and compared.
Extrapyramidal Symptom Rating Scale (ESRS)
The ESRS is a clinician-rated scale used to assess the presence and severity of drug-induced movement disorders.
Objective: To quantify the severity of various extrapyramidal symptoms.
Domains Assessed:
-
Parkinsonism: Bradykinesia, rigidity, tremor, and postural abnormalities.
-
Akathisia: Subjective and objective measures of restlessness.
-
Dystonia: Involuntary muscle contractions leading to abnormal postures.
-
Tardive Dyskinesia: Involuntary, repetitive, and purposeless movements.
Procedure:
-
The assessment is conducted by a trained clinician.
-
The clinician first administers a questionnaire to the patient regarding their subjective experience of EPS.
-
This is followed by a standardized neurological examination to objectively assess for the presence and severity of abnormal movements in different body regions.
-
Each item is rated on a multi-point scale (e.g., 0 = absent, 1 = minimal, 2 = mild, 3 = moderate, 4 = severe).
-
Scores for each domain and a total score are calculated to provide a quantitative measure of EPS severity.
Signaling Pathways and Experimental Workflows
Dopaminergic and GABAergic Pathways in EPS
The following diagram illustrates the proposed signaling pathways underlying the differential effects of BL-1020 and perphenazine on extrapyramidal symptoms.
Caption: Proposed mechanism for reduced EPS with BL-1020.
Experimental Workflow for Preclinical EPS Assessment
The following diagram outlines the typical workflow for assessing the potential for extrapyramidal symptoms of a novel antipsychotic compound in a preclinical setting.
Caption: Preclinical workflow for EPS liability assessment.
Conclusion
The available evidence suggests that BL-1020, through its dual mechanism of dopamine D2 receptor antagonism and GABAergic modulation, may offer a favorable profile regarding extrapyramidal symptoms compared to its parent compound, perphenazine. Preclinical studies robustly demonstrate a reduced cataleptic potential for BL-1020. While direct comparative clinical data is limited, the existing clinical trial information for BL-1020, when considered alongside the known EPS profile of perphenazine, supports the potential for a reduced burden of these motor side effects. Further head-to-head clinical trials are warranted to definitively establish the comparative risk of extrapyramidal symptoms between BL-1020 and perphenazine in patient populations.
References
- 1. researchgate.net [researchgate.net]
- 2. Extrapyramidal side-effects of antipsychotics in a randomised trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BL-1020, an oral antipsychotic agent that reduces dopamine activity and enhances GABAA activity, for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Research Portal [iro.uiowa.edu]
A Comparative Guide to the Dual-Action Mechanism of BL-1020 for Schizophrenia
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of BL-1020 with other leading atypical antipsychotics, focusing on its novel dual-action mechanism. The following sections present supporting experimental data, detailed methodologies, and visualizations to objectively evaluate its performance and unique therapeutic potential in the management of schizophrenia.
Introduction to BL-1020: A Novel Dual-Action Antipsychotic
BL-1020 (perphenazine-GABA) is a first-in-class antipsychotic agent designed with a unique dual-action mechanism that simultaneously modulates two key neurotransmitter systems implicated in the pathophysiology of schizophrenia: the dopaminergic and the GABAergic systems. It is a covalent conjugate of the established dopamine D2 receptor antagonist, perphenazine, and the primary inhibitory neurotransmitter in the central nervous system, gamma-aminobutyric acid (GABA).[1][2] This innovative approach aims to not only manage the positive symptoms of schizophrenia, such as hallucinations and delusions, by blocking dopamine D2 receptors, but also to address the cognitive and negative symptoms by enhancing GABAergic neurotransmission.[3][4]
The Dual-Action Mechanism of BL-1020
The therapeutic rationale for BL-1020 is based on the hypothesis that a combined antagonism of dopamine D2 receptors and agonism of GABA-A receptors can lead to a more comprehensive treatment of schizophrenia, including an improvement in cognitive deficits, which are often poorly addressed by existing antipsychotics.
Dopamine D2 Receptor Antagonism
Similar to other antipsychotic medications, the perphenazine component of BL-1020 acts as a potent antagonist at dopamine D2 receptors.[1] Overactivity of the mesolimbic dopamine pathway is strongly associated with the positive symptoms of schizophrenia. By blocking these receptors, BL-1020 is thought to reduce dopaminergic hyperactivity, thereby alleviating these symptoms. A positron emission tomography (PET) study in healthy male subjects demonstrated that single doses of 16-32 mg of BL-1020 resulted in a dose-dependent occupancy of striatal D2 receptors. The 32 mg dose achieved an average D2 receptor occupancy of 44% at 4-6 hours post-dose, which is within the therapeutic window for antipsychotic efficacy.
GABA-A Receptor Agonism
What distinguishes BL-1020 from other antipsychotics is its integrated GABAergic component. The GABA moiety of the molecule is designed to enhance inhibitory neurotransmission by acting as an agonist at GABA-A receptors. Deficits in the GABA system have been increasingly recognized as a core feature of schizophrenia, contributing to cognitive impairments and a disinhibition of cortical circuits. By potentiating GABA-A receptor activity, BL-1020 aims to restore inhibitory tone, which may, in turn, improve cognitive functions such as memory, attention, and executive function.
Below is a diagram illustrating the proposed dual-action mechanism of BL-1020.
Figure 1: Proposed dual-action mechanism of BL-1020.
Comparative Clinical Efficacy: The EAGLE Trial
The primary clinical evidence for the efficacy and safety of BL-1020 comes from the Phase IIb EAGLE (Effective Antipsychosis via GABA Level Enhancement) study. This six-week, randomized, double-blind, placebo- and active-controlled trial enrolled 363 patients with an acute exacerbation of schizophrenia. Participants were randomized to receive low-dose BL-1020 (10 mg/day), high-dose BL-1020 (20-30 mg/day), risperidone (2-8 mg/day), or a placebo.
Efficacy on Psychotic Symptoms
The primary efficacy endpoint of the EAGLE trial was the change from baseline in the total score of the Positive and Negative Syndrome Scale (PANSS). The results demonstrated that high-dose BL-1020 was significantly superior to placebo in reducing PANSS total scores (p=0.02). There was no statistically significant difference in PANSS total score reduction between the high-dose BL-1020 group and the risperidone group, indicating comparable efficacy in managing overall psychotic symptoms.
Efficacy on Cognitive Function
A key secondary endpoint was the assessment of cognitive function using the Brief Assessment of Cognition in Schizophrenia (BACS) composite score. In this domain, high-dose BL-1020 demonstrated a significant advantage not only over placebo (effect size = 0.50, p = 0.009) but also over risperidone (effect size = 0.43, p = 0.019). This finding supports the hypothesis that the GABAergic component of BL-1020 may contribute to improved cognitive outcomes in patients with schizophrenia.
Comparison with Alternative Treatments: Risperidone and Olanzapine
To provide a comprehensive perspective, this section compares the performance of BL-1020 with two widely prescribed atypical antipsychotics: risperidone and olanzapine. As there are no head-to-head trials of BL-1020 and olanzapine, the comparison is based on data from the EAGLE trial for BL-1020 and risperidone, and on separate clinical trials comparing olanzapine to risperidone and placebo.
Efficacy Comparison
The following tables summarize the efficacy data for BL-1020, risperidone, and olanzapine based on changes in PANSS and BACS scores from baseline.
Table 1: Change in PANSS Total Score from Baseline (6-8 Weeks)
| Treatment Group | Mean Change from Baseline (SD) | p-value vs. Placebo | p-value vs. Risperidone |
| BL-1020 (20-30 mg/day) | -21.3 (19.6) | 0.02 | NS |
| Risperidone (2-8 mg/day) | -21.2 (18.3) | <0.001 | - |
| Olanzapine (5-20 mg/day) | -19.8 (not reported) | <0.01 | NS |
| Placebo | -8.9 (16.1) | - | - |
Note: Data for BL-1020 and Risperidone (vs. placebo) are from the EAGLE trial. Olanzapine data is from a comparative study against risperidone. "NS" indicates a non-significant difference.
Table 2: Change in BACS Composite Score from Baseline (6 Weeks)
| Treatment Group | Effect Size vs. Placebo | p-value vs. Placebo | Effect Size vs. Risperidone | p-value vs. Risperidone |
| BL-1020 (20-30 mg/day) | 0.50 | 0.009 | 0.43 | 0.019 |
| Risperidone (2-8 mg/day) | Not Reported | Not Reported | - | - |
| Olanzapine | Not Reported | Not Reported | Not Reported | Not Reported |
| Placebo | - | - | - | - |
Safety and Tolerability Comparison
The safety and tolerability profile is a critical factor in the long-term management of schizophrenia. The following table provides a comparison of key adverse events.
Table 3: Incidence of Key Adverse Events
| Adverse Event | BL-1020 | Risperidone | Olanzapine |
| Extrapyramidal Symptoms (EPS) | Comparable to Risperidone | Higher than Placebo | Lower than Risperidone |
| Weight Gain | Not specified | Significant | Significant |
| Prolactin Elevation | Not specified | Significant | Less frequent than Risperidone |
Note: Information is derived from a combination of sources.
Experimental Protocols
Positive and Negative Syndrome Scale (PANSS)
The PANSS is a 30-item rating scale used to assess the severity of positive symptoms, negative symptoms, and general psychopathology in patients with schizophrenia. Each item is rated on a 7-point scale, ranging from 1 (absent) to 7 (extreme). The total score is the sum of the ratings for all 30 items. The assessment is conducted by a trained clinician through a semi-structured interview with the patient and a review of their clinical history.
Brief Assessment of Cognition in Schizophrenia (BACS)
The BACS is a cognitive battery designed to be a brief and sensitive measure of the core cognitive deficits in schizophrenia. It assesses six domains: verbal memory, working memory, motor speed, verbal fluency, attention and speed of processing, and executive function. The entire battery can be administered in approximately 35 minutes. The composite score is a standardized summary of performance across all subtests.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the signaling pathway of BL-1020 and a simplified workflow of a clinical trial assessing its efficacy.
Figure 2: Simplified signaling pathway of BL-1020.
Figure 3: Simplified workflow of the EAGLE clinical trial.
Conclusion
BL-1020 represents a promising and innovative approach to the treatment of schizophrenia. Its dual-action mechanism, combining dopamine D2 receptor antagonism with GABA-A receptor agonism, offers the potential for a more comprehensive therapeutic effect that addresses not only the positive symptoms but also the challenging cognitive deficits associated with the disorder. The results of the Phase IIb EAGLE trial provide initial evidence for its efficacy and suggest a potential advantage over existing treatments in the domain of cognitive enhancement. Further research, including direct comparative trials with other atypical antipsychotics like olanzapine, is warranted to fully elucidate the clinical utility and positioning of BL-1020 in the therapeutic armamentarium for schizophrenia.
References
- 1. The effects of olanzapine on neurocognitive functioning in medication-refractory schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Defining affinity with the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. On high- and low-affinity agonist sites in GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Clinical Relevance of BL-1020's Preclinical Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of BL-1020 with alternative antipsychotic agents, supported by experimental data. The aim is to facilitate an informed assessment of the clinical potential of BL-1020 in the treatment of schizophrenia.
Executive Summary
BL-1020 (perphenazine 4-aminobutanoate) is a novel investigational antipsychotic agent designed as a dual-acting molecule, combining dopamine D2 receptor antagonism with GABAergic agonism. Preclinical studies indicate that BL-1020 is effective in animal models of schizophrenia, demonstrating a reduction in psychosis-like behaviors with a potentially improved side-effect profile compared to established antipsychotics like perphenazine and risperidone. Specifically, BL-1020 shows a lower propensity for inducing catalepsy, a preclinical indicator of extrapyramidal side effects, while maintaining comparable antipsychotic efficacy in the amphetamine-induced hyperactivity model.
Comparative Preclinical Efficacy and Safety
The following tables summarize the key quantitative data from preclinical studies, comparing BL-1020 with the typical antipsychotic perphenazine and the atypical antipsychotic risperidone.
Table 1: Receptor Binding Affinity
| Compound | D2L Receptor Ki (nM) | D2S Receptor Ki (nM) | 5-HT2A Receptor Ki (nM) |
| BL-1020 | 0.066[1] | 0.062[1] | 0.21[1] |
| Perphenazine | ~0.8 | ~0.8 | ~1.2 |
| Risperidone | ~3-6 | ~3-6 | ~0.2-0.5 |
Note: Ki values for Perphenazine and Risperidone are approximate ranges from publicly available data for comparative purposes.
Table 2: In Vivo Preclinical Models of Schizophrenia
| Compound | Amphetamine-Induced Hyperactivity (Rat) | Catalepsy Bar Test (Rat) |
| BL-1020 | Effective in antagonizing hyperactivity[1] | Significantly lower catalepsy compared to equimolar perphenazine[1] |
| Perphenazine | Effective in antagonizing hyperactivity | Induces significant catalepsy |
| Risperidone | Effective in antagonizing hyperactivity | Induces catalepsy at higher doses |
Experimental Protocols
Amphetamine-Induced Hyperactivity in Rats
This model is widely used to screen for antipsychotic activity, as hyperactivity induced by amphetamine is considered to mimic the positive symptoms of schizophrenia.
-
Animals: Male Sprague-Dawley rats.
-
Procedure:
-
Animals are habituated to the testing environment (e.g., open-field arena).
-
BL-1020, perphenazine, risperidone, or vehicle is administered orally at specified doses.
-
After a predetermined pretreatment time, amphetamine (e.g., 1.5 mg/kg) is administered intraperitoneally.
-
Locomotor activity (e.g., distance traveled, rearing frequency) is then recorded for a set period (e.g., 60-90 minutes) using an automated activity monitoring system.
-
-
Endpoint: A significant reduction in amphetamine-induced hyperactivity by the test compound compared to the vehicle-treated group is indicative of antipsychotic-like efficacy.
Catalepsy Bar Test in Rats
This test assesses the propensity of a drug to induce extrapyramidal side effects (EPS), particularly parkinsonism-like muscle rigidity.
-
Animals: Male Sprague-Dawley rats.
-
Procedure:
-
The test compound (BL-1020, perphenazine, risperidone) or vehicle is administered.
-
At the time of predicted peak effect, the rat's forepaws are gently placed on a horizontal bar raised a specific height (e.g., 10 cm) from the surface.
-
The latency to remove both forepaws from the bar is recorded, with a maximum cut-off time (e.g., 180 seconds).
-
-
Endpoint: A longer descent latency indicates a greater cataleptic effect, suggesting a higher potential for EPS.
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action of BL-1020
Caption: Proposed dual mechanism of action of BL-1020.
Preclinical Antipsychotic Drug Screening Workflow
Caption: General workflow for preclinical screening of antipsychotics.
Discussion and Clinical Relevance
The preclinical data for BL-1020 suggest a promising profile for a novel antipsychotic. Its potent D2 and 5-HT2A receptor antagonism is consistent with the pharmacology of effective atypical antipsychotics. The key differentiator for BL-1020 is its integrated GABAergic activity. The GABA system is implicated in the pathophysiology of schizophrenia, and enhancing GABAergic neurotransmission may not only contribute to antipsychotic efficacy but also potentially ameliorate cognitive deficits and reduce the risk of extrapyramidal side effects.
The finding that BL-1020 induces significantly less catalepsy than its parent compound, perphenazine, at equimolar doses is a strong preclinical indicator of a favorable safety profile regarding motor side effects. While direct head-to-head preclinical comparisons with risperidone in the same studies are limited, the available data suggest that BL-1020's efficacy in the amphetamine-induced hyperactivity model is comparable to that of established antipsychotics.
Further clinical investigation is warranted to determine if these preclinical advantages of BL-1020 translate into improved therapeutic outcomes for patients with schizophrenia. The unique dual mechanism of action holds the potential to address both positive symptoms and potentially the negative and cognitive domains of the disorder, which remain significant unmet needs in schizophrenia treatment. The reduced liability for catalepsy in preclinical models suggests that BL-1020 could offer a better-tolerated treatment option, potentially leading to improved patient compliance.
References
Safety Operating Guide
Proper Disposal Procedures for BL-1020 Mesylate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like BL-1020 mesylate are paramount for laboratory safety and environmental protection. This document provides essential, step-by-step guidance for the safe disposal of this compound, a novel antipsychotic agent also known as perphenazine 4-aminobutanoate mesylate.
Hazard Identification and Safety Precautions
Before handling or disposing of this compound, it is crucial to be aware of the potential hazards associated with its components. Perphenazine, the active antipsychotic component, is classified as harmful if swallowed and may cause an allergic skin reaction.
Personal Protective Equipment (PPE)
To ensure personal safety, the following PPE should be worn at all times when handling this compound:
| Protective Equipment | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. If creating aerosols or handling large quantities, a NIOSH-approved respirator is recommended. |
Step-by-Step Disposal Procedures
The following procedures are recommended for the safe disposal of this compound waste. These steps are designed to minimize exposure and ensure compliance with standard laboratory safety protocols.
1. Waste Segregation:
-
All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment (PPE), should be segregated as chemical waste.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
2. Waste Collection:
-
Collect all solid and liquid waste in designated, clearly labeled, and sealed containers.
-
For liquid waste, use a primary container that is chemically compatible and a secondary container to prevent spills.
-
For solid waste, such as contaminated gloves and wipes, use a designated, sealed waste bag or container.
3. Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound" or "perphenazine 4-aminobutanoate mesylate"), and the approximate quantity.
4. Storage:
-
Store waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Follow your institution's guidelines for the temporary storage of chemical waste.
5. Final Disposal:
-
Arrange for the collection and disposal of the chemical waste through your institution's EHS office or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in the regular trash.
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before cleaning the spill, ensure you are wearing the necessary protective equipment.
-
Contain the Spill: For liquid spills, use absorbent materials (e.g., spill pads, vermiculite) to contain the spill. For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Clean the Area: Decontaminate the spill area with an appropriate cleaning agent, and collect all cleanup materials as hazardous waste.
-
Report the Spill: Report the incident to your laboratory supervisor and EHS office, as required by your institution's policies.
Experimental Protocols Cited
This guidance is based on standard laboratory safety practices and information derived from the Safety Data Sheets of the constituent components of BL-1020. No specific experimental protocols for the disposal of this compound have been published. The procedures outlined above represent best practices for handling and disposing of investigational pharmaceutical compounds with similar hazard profiles.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: A flowchart illustrating the key steps for the safe disposal of this compound waste in a laboratory setting.
References
Essential Safety and Logistical Information for Handling BL-1020 Mesylate
Prudent handling of BL-1020 Mesylate, an orally available GABAA receptor agonist and D2 antagonist, is critical to ensure the safety of laboratory personnel. [1] Although a specific Safety Data Sheet (SDS) for this compound is not publicly available, its nature as a potent investigational drug necessitates treating it with the same precautions as other cytotoxic and hazardous compounds.[2] The following guidelines, based on established protocols for handling cytotoxic agents, provide a comprehensive framework for the safe management of this compound in a research environment.
Personal Protective Equipment (PPE)
The primary defense against exposure to hazardous chemicals is the consistent and correct use of Personal Protective Equipment (PPE).[3] All personnel handling this compound must be trained in the proper selection and use of PPE.[4]
| PPE Component | Specification | Rationale |
| Gloves | Chemotherapy-tested nitrile gloves, double-gloved. One pair under the gown cuff and the other over. | To provide a robust barrier against skin contact and absorption.[5] Change gloves immediately if contaminated or damaged. |
| Gown | Disposable, lint-free, solid-front gown with long sleeves and tight-fitting cuffs. Polypropylene with a polyethylene coating is recommended. | To protect skin and personal clothing from splashes and aerosol exposure. |
| Eye and Face Protection | Safety goggles and a full-face shield, or a NIOSH-approved respirator with an integrated face shield. | To protect against splashes, sprays, and aerosol inhalation. |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator should be used when handling the powder form of the compound or when there is a risk of aerosolization. | To prevent inhalation of airborne particles. |
| Shoe Covers | Disposable shoe covers. | To prevent the tracking of contamination outside of the designated handling area. |
Operational and Disposal Plans
A structured workflow is essential to minimize the risk of exposure and contamination during the handling and disposal of this compound.
Caption: Workflow for the safe handling of this compound.
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a chemical fume hood or a Class II Biosafety Cabinet to control for potential aerosols.
-
Assemble all necessary equipment and reagents before starting work.
-
Don the appropriate PPE as specified in the table above.
-
-
Handling:
-
When handling the solid form, perform all manipulations, such as weighing, within a ventilated enclosure to minimize inhalation exposure.
-
If creating solutions, do so carefully to avoid splashing.
-
Clearly label all containers with the compound name and any known hazards.
-
-
Spill Management:
-
In the event of a spill, immediately alert others in the vicinity and secure the area.
-
Wearing appropriate PPE, contain the spill using a chemotherapy spill kit.
-
Clean the area with a suitable decontaminating agent.
-
Dispose of all cleanup materials as hazardous waste.
-
All materials contaminated with this compound must be disposed of as cytotoxic waste.
-
Solid Waste: Used gloves, gowns, shoe covers, and any other contaminated disposable materials should be placed in a designated, sealed, and clearly labeled cytotoxic waste container.
-
Sharps: Needles, syringes, and other sharps must be disposed of in a puncture-resistant sharps container designated for cytotoxic waste.
-
Liquid Waste: Unused solutions containing this compound should be collected in a clearly labeled, sealed waste container for hazardous chemical waste disposal according to institutional and local regulations.
By adhering to these stringent safety protocols, researchers can minimize their risk of exposure and ensure a safe laboratory environment when working with this compound.
References
- 1. tebubio.com [tebubio.com]
- 2. BioLineRx Announces First Patient Enrolled in Phase II/III CLARITY Clinical Trial for BL-1020, a First in Class GABA-Enhanced AntipsychoticTreatment for Schizophrenia | BioLineRx [ir.biolinerx.com]
- 3. ipservices.care [ipservices.care]
- 4. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. halyardhealth.com [halyardhealth.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
